molecular formula C8H16O2 B156442 2,3-Dimethylhexanoic acid CAS No. 41065-92-3

2,3-Dimethylhexanoic acid

Cat. No.: B156442
CAS No.: 41065-92-3
M. Wt: 144.21 g/mol
InChI Key: OXMSPSXLDBKPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylhexanoic acid is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41065-92-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2,3-dimethylhexanoic acid

InChI

InChI=1S/C8H16O2/c1-4-5-6(2)7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

OXMSPSXLDBKPIX-UHFFFAOYSA-N

SMILES

CCCC(C)C(C)C(=O)O

Canonical SMILES

CCCC(C)C(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,3-dimethylhexanoic acid (CAS No. 41065-92-3), a branched-chain carboxylic acid. Due to a notable scarcity of experimentally determined data in publicly available literature, this document focuses on providing robust theoretical values, comparative data from its isomers, and detailed experimental protocols for the determination of its core physical characteristics. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound.

Introduction

This compound is a C8 carboxylic acid with a molecular formula of C8H16O2.[1][2] Its structure, featuring two methyl groups on the second and third carbon atoms of the hexanoic acid backbone, results in chirality and influences its physical and chemical behavior.[3] Understanding the physical properties of this compound is crucial for a variety of applications, including its potential use in pharmaceutical formulations, as a synthetic intermediate, and in metabolic studies.

This whitepaper summarizes the available computed data for this compound and presents data for its structural isomers to provide a comparative context for its expected physical properties. Furthermore, detailed experimental methodologies are provided to enable researchers to determine these properties in the laboratory.

Core Physical Properties

While specific experimental data for this compound is limited, a summary of its computed properties and a comparison with its isomers can provide valuable insights.

Data Presentation

The following table summarizes the available quantitative data for this compound and its isomers.

Physical PropertyThis compound2,2-Dimethylhexanoic Acid (Isomer)2,4-Dimethylhexanoic Acid (Isomer)Octanoic Acid (Linear Isomer)
Molecular Formula C8H16O2[1][2]C8H16O2[4]C8H16O2[5][6]C8H16O2[7]
Molecular Weight 144.21 g/mol [1][2]144.21 g/mol [4]144.21 g/mol [5][6]144.21 g/mol [7]
Boiling Point Not available216-220 °C[4][8]230.6 °C at 760 mmHg[5]237 °C[7]
Melting Point Not available-21.25 °C (estimate)[8]Not available16 °C[7]
Density Not available0.913 g/cm³[4]0.924 g/cm³[5]0.91 g/mL at 25°C[7]
Solubility in Water Predicted to have low solubility[9]Slightly soluble in chloroform and ethyl acetate[8]Not available0.68 g/L (20 °C)[7]
pKa Not available4.86 ± 0.45 (Predicted)[8]Not available~4.89
XLogP3 2.7[1]Not available2.5[6]3.0

Note: The solubility of carboxylic acids generally decreases as the carbon chain length increases. Short-chain carboxylic acids (one to four carbons) are miscible with water, while those with longer chains, like hexanoic acid and its derivatives, are sparingly soluble.[9]

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

Methodology:

  • Sample Preparation: A small amount of this compound (a few microliters) is introduced into a capillary tube that is sealed at one end. A smaller, inverted capillary tube is then placed inside the first tube.

  • Apparatus Setup: The capillary tube assembly is attached to a thermometer. This setup is then placed in a Thiele tube or a melting point apparatus with a heating block.

  • Heating: The apparatus is heated gradually. As the temperature rises, the air trapped in the inner capillary will expand and exit as a slow stream of bubbles.

  • Observation: The heating is continued until a steady stream of bubbles emerges from the inner capillary. The heat source is then removed.

  • Boiling Point Determination: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the inner capillary tube.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity. While this compound is expected to be a liquid at room temperature based on its isomers, this protocol would be applicable if it were a solid or for determining its freezing point.

Methodology:

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device) which contains a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2°C.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

  • Mass Measurement: An empty, clean, and dry pycnometer (a small glass flask of known volume) is accurately weighed.

  • Volume Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are present. The excess liquid is wiped off, and the filled pycnometer is weighed again.

  • Calculation: The mass of the acid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the acid by the known volume of the pycnometer.

Determination of Solubility

The solubility of this compound in water and other solvents can be determined using various methods. Gas chromatography is a highly sensitive and accurate technique for this purpose.

Methodology:

  • Sample Preparation: A saturated solution of this compound is prepared in the solvent of interest (e.g., water) by adding an excess of the acid to the solvent and stirring until equilibrium is reached. The solution is then filtered to remove any undissolved acid.

  • Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the same solvent.

  • GC-FID Analysis: The saturated solution and the standard solutions are analyzed using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). A suitable column for short-chain fatty acid analysis, such as one with a polar stationary phase, should be used.[10]

  • Quantification: A calibration curve is generated from the peak areas of the standard solutions. The concentration of this compound in the saturated solution is then determined by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound.

Determination of pKa

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in solution.

Methodology:

  • Titration: A known concentration of this compound is dissolved in water (or a co-solvent if solubility is low) and titrated with a standard solution of a strong base, such as sodium hydroxide.

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of the base added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. Computational models can also be used to predict pKa values.[11][12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of this compound concentration in a sample, a key step in solubility and other quantitative analyses, using Gas Chromatography with Flame Ionization Detection (GC-FID).

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification sample Biological or Aqueous Sample (containing this compound) extraction Acidification & Liquid-Liquid Extraction sample->extraction 1 standards Standard Solutions (known concentrations of this compound) standards->extraction 1 derivatization Derivatization (optional) extraction->derivatization 2 (if required) injection Sample Injection extraction->injection 3 (if no derivatization) derivatization->injection 3 separation GC Column Separation injection->separation 4 detection Flame Ionization Detection (FID) separation->detection 5 peak_integration Peak Integration detection->peak_integration 6 calibration_curve Generation of Calibration Curve peak_integration->calibration_curve from Standards quantification Quantification of this compound peak_integration->quantification from Sample calibration_curve->quantification 7

GC-FID analysis workflow for this compound.

Conclusion

References

An In-depth Technical Guide to the Structure Elucidation of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2,3-dimethylhexanoic acid. This branched-chain carboxylic acid, possessing two chiral centers, presents a compelling case study in the application of modern spectroscopic and chromatographic techniques for unambiguous molecular characterization.

Chemical Structure and Stereoisomerism

This compound is a saturated fatty acid with the molecular formula C₈H₁₆O₂. Its structure consists of a hexanoic acid backbone with methyl groups at the C2 and C3 positions. The presence of chiral centers at these two carbons gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Molecular Structure:

The elucidation of the specific stereoisomer is a critical aspect of its characterization, particularly in the context of its biological activity and use as a chiral building block in pharmaceutical synthesis.

Spectroscopic Analysis

Spectroscopic techniques are fundamental to determining the molecular structure of this compound. This section details the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the lack of readily available experimental spectra for this compound, the following data is predicted based on established chemical shift principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5Singlet (broad)1HCOOH
~2.4Multiplet1HH-2
~1.8Multiplet1HH-3
~1.4Multiplet2HH-4
~1.3Multiplet2HH-5
~1.15Doublet3HC2-CH₃
~0.9Triplet3HH-6
~0.85Doublet3HC3-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~180C-1 (COOH)
~45C-2
~38C-3
~30C-4
~22C-5
~15C2-CH₃
~14C-6
~12C3-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

m/zInterpretation
144Molecular Ion [M]⁺
129[M - CH₃]⁺
115[M - C₂H₅]⁺
99[M - COOH]⁺
74McLafferty rearrangement fragment
57[C₄H₉]⁺

Chromatographic Separation of Stereoisomers

Due to the chirality of this compound, chromatographic techniques are essential for separating its enantiomers and diastereomers.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. For carboxylic acids like this compound, derivatization is necessary to increase volatility.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers another robust method for the separation of stereoisomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by forming diastereomeric derivatives.

Experimental Protocols

This section provides detailed experimental protocols for the key analytical techniques used in the structure elucidation of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12 ppm, relaxation delay of 1 s, acquisition time of 4 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, relaxation delay of 2 s, acquisition time of 1 s.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Derivatization (Methyl Esterification):

    • To 1 mg of this compound in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Seal the vial and heat at 60°C for 1 hour.

    • After cooling, add 1 mL of saturated sodium bicarbonate solution and 1 mL of hexane.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester to a new vial for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Chiral Gas Chromatography (Chiral GC)

Objective: To separate the stereoisomers of this compound.

Methodology:

  • Derivatization: Prepare the methyl ester derivatives as described in the GC-MS protocol.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral GC Conditions:

    • Column: A chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Hydrogen or Helium.

    • Injector and Detector Temperature: 250°C.

    • Oven Temperature Program: An isothermal or a gradient program optimized for the separation of the specific stereoisomers. A starting point could be an isothermal analysis at 100-120°C.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To separate the stereoisomers of this compound.

Methodology:

  • Direct Method (Chiral Stationary Phase):

    • Instrumentation: An HPLC system with a UV or a mass spectrometric detector.

    • Column: A chiral stationary phase column suitable for acidic compounds (e.g., a polysaccharide-based column like Chiralcel OD-H or a protein-based column).

    • Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). The exact composition should be optimized for the best separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection may be challenging due to the lack of a strong chromophore. An evaporative light scattering detector (ELSD) or a mass spectrometer would be more suitable.

  • Indirect Method (Diastereomeric Derivatization):

    • Derivatization: React the racemic this compound with a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) to form diastereomeric amides.

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A conventional achiral column (e.g., a C18 reversed-phase column).

    • Mobile Phase: A gradient of water and acetonitrile or methanol with a suitable buffer.

    • Detection: UV detection at a wavelength where the derivatizing agent absorbs.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Derivatization Methyl Esterification (H₂SO₄/MeOH) Sample->Derivatization React Extraction Hexane Extraction Derivatization->Extraction Purify Injection GC Injection Extraction->Injection Analyze Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data Mass Spectrum Detection->Data

GC-MS Analysis Workflow

Chiral_Separation_Workflow cluster_gc Chiral GC cluster_hplc Chiral HPLC cluster_hplc_direct Direct Method cluster_hplc_indirect Indirect Method GC_Derivatization Derivatization (Methyl Ester) GC_Separation Separation on Chiral GC Column GC_Derivatization->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection HPLC_Direct_Separation Separation on Chiral Stationary Phase HPLC_Direct_Detection ELSD/MS Detection HPLC_Direct_Separation->HPLC_Direct_Detection HPLC_Indirect_Derivatization Derivatization with Chiral Reagent HPLC_Indirect_Separation Separation on Achiral Column HPLC_Indirect_Derivatization->HPLC_Indirect_Separation HPLC_Indirect_Detection UV Detection HPLC_Indirect_Separation->HPLC_Indirect_Detection Racemic_Sample Racemic this compound Racemic_Sample->GC_Derivatization Racemic_Sample->HPLC_Direct_Separation Racemic_Sample->HPLC_Indirect_Derivatization

Chiral Separation Strategies

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. NMR and mass spectrometry are indispensable for confirming the core molecular structure, while chiral chromatography is essential for resolving and quantifying the individual stereoisomers. The detailed protocols and workflows provided in this guide offer a robust framework for the comprehensive characterization of this and other chiral molecules, which is of paramount importance in the fields of chemical research and pharmaceutical development.

An In-depth Technical Guide to 2,3-Dimethylhexanoic Acid (CAS 41065-92-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethylhexanoic acid (CAS 41065-92-3), a branched-chain fatty acid (BCFA). While specific research on this compound is limited, this document consolidates available data and provides inferred knowledge based on the broader class of BCFAs. This guide covers physicochemical properties, proposed synthesis and purification protocols, and potential biological significance, with a focus on areas of interest for drug development and scientific research. All quantitative data is presented in clear, tabular format, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

PropertyValueSource
CAS Number 41065-92-3[1][2]
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [1][2]
IUPAC Name This compound[1]
SMILES CCCC(C)C(C)C(=O)O[1]
XLogP3-AA 2.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Exact Mass 144.115029749 Da[1]
Topological Polar Surface Area 37.3 Ų[1]
Complexity 110[1]

Note: The majority of the properties listed above are computationally derived and should be considered as estimates.

Biological Significance and Potential Applications

Direct biological studies on this compound are scarce. However, as a branched-chain fatty acid (BCFA), it belongs to a class of molecules with recognized biological activities that are of significant interest in drug development. BCFAs are known to play roles in various physiological and pathological processes.

One known application of this compound is as an intermediate in the synthesis of Mono-2,3-dimethylhexyl Phthalate, which is a metabolite of the common plasticizer Dibutyl phthalate (DBP).[4] This suggests its utility in metabolism and toxicology research.

General biological activities attributed to BCFAs include:

  • Anti-inflammatory Effects: BCFAs have been shown to modulate inflammatory responses. They can influence signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammation.

  • Modulation of Lipid Metabolism: BCFAs can impact the expression of genes involved in fatty acid and cholesterol metabolism. This includes effects on fatty acid synthase (FASN) and sterol regulatory element-binding proteins (SREBPs).

  • Anti-cancer Properties: Certain BCFAs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential for investigation as anti-neoplastic agents.

Given these established roles for BCFAs, this compound represents a candidate for investigation in the context of metabolic disorders, inflammatory diseases, and oncology.

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis, purification, and characterization of this compound. These are based on established organic chemistry methodologies for similar compounds, as specific literature for this molecule is not available.

Proposed Synthesis: Malonic Ester Synthesis Route

A plausible and versatile method for the synthesis of 2,3-disubstituted carboxylic acids like this compound is the malonic ester synthesis. This multi-step process allows for the sequential introduction of alkyl groups.

Experimental Protocol:

  • Enolate Formation (Step 1): To a solution of diethyl malonate in anhydrous ethanol, add one equivalent of sodium ethoxide at room temperature under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • First Alkylation (Step 2): To the enolate solution, add one equivalent of 2-bromobutane. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction to room temperature.

  • Second Alkylation (Step 3): To the mono-alkylated malonic ester, add a second equivalent of sodium ethoxide, followed by one equivalent of methyl iodide. Heat the mixture to reflux until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis and Decarboxylation (Step 4): Cool the reaction mixture and remove the solvent under reduced pressure. Add an excess of aqueous sodium hydroxide and heat to reflux to hydrolyze the diester to a dicarboxylic acid salt. After cooling, acidify the mixture with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidified mixture to induce decarboxylation, yielding the crude this compound.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

G cluster_synthesis Proposed Synthesis of this compound A Diethyl Malonate C Enolate 1 A->C Deprotonation B Sodium Ethoxide (Base 1) B->C E Mono-alkylated Malonic Ester C->E SN2 Alkylation D 2-Bromobutane (Alkylating Agent 1) D->E G Enolate 2 E->G Deprotonation F Sodium Ethoxide (Base 2) F->G I Dialkylated Malonic Ester G->I SN2 Alkylation H Methyl Iodide (Alkylating Agent 2) H->I K Dicarboxylic Acid Salt I->K Saponification J NaOH (aq), Heat (Hydrolysis) J->K M Crude this compound K->M Protonation & CO2 loss L HCl (aq), Heat (Acidification & Decarboxylation) L->M

Caption: Proposed malonic ester synthesis route for this compound.

Purification and Characterization Workflow

Following synthesis, the crude product requires purification and subsequent characterization to confirm its identity and purity. A standard workflow for a carboxylic acid is outlined below.

Experimental Protocol:

  • Purification by Column Chromatography: Purify the crude this compound using silica gel column chromatography. A solvent system of hexane and ethyl acetate with a small percentage of acetic acid is a common choice for eluting carboxylic acids.

  • Purity Assessment by HPLC: Assess the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC), preferably with a C18 reverse-phase column and a mobile phase consisting of a buffered aqueous solution and acetonitrile or methanol.

  • Structural Elucidation by NMR Spectroscopy:

    • ¹H NMR: Dissolve the purified product in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton between 10-13 ppm, along with signals corresponding to the aliphatic protons.

    • ¹³C NMR: The carbonyl carbon should appear in the range of 170-185 ppm. The remaining aliphatic carbons will resonate in the upfield region of the spectrum.

  • Molecular Weight Confirmation by Mass Spectrometry: Obtain a mass spectrum of the purified compound. Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids, and should show a prominent peak corresponding to [M-H]⁻.

G cluster_purification_characterization Purification and Characterization Workflow Crude Crude Synthetic Product Column Silica Gel Column Chromatography Crude->Column Fractions Purified Fractions Column->Fractions HPLC HPLC Purity Analysis Fractions->HPLC Pure Pure Product (>95%) HPLC->Pure Purity Confirmed NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (ESI-MS) Pure->MS Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW G cluster_ppar Potential PPARα Signaling Pathway BCFA This compound (as a BCFA) PPAR PPARα BCFA->PPAR Binds and Activates Complex PPARα/RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE in Target Gene Promoters Complex->PPRE Binds to Gene_exp Increased Transcription of Fatty Acid Oxidation Genes PPRE->Gene_exp Lipid_met Modulation of Lipid Metabolism Gene_exp->Lipid_met G cluster_nfkb Potential Anti-inflammatory Signaling via NF-κB Inhibition Inflam_stim Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflam_stim->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB Complex IκB/NF-κB Complex IkB->Complex NFkB NF-κB NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates to Complex->NFkB Releases Gene_exp Transcription of Pro-inflammatory Genes Nucleus->Gene_exp Inflammation Inflammatory Response Gene_exp->Inflammation BCFA This compound (as a BCFA) BCFA->IKK Inhibits

References

The Natural Occurrence of 2,3-Dimethylhexanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of 2,3-Dimethylhexanoic acid, a branched-chain fatty acid (BCFA). While direct evidence of its widespread presence and concentration in natural sources is limited, this document consolidates information on its likely reservoirs, biosynthetic origins, and potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule. It details experimental protocols for the extraction and analysis of related compounds, which can be adapted for the study of this compound, and presents a hypothetical signaling pathway based on the known mechanisms of structurally similar short-chain fatty acids.

Introduction

This compound is a C8 branched-chain fatty acid with a molecular formula of C₈H₁₆O₂. As a member of the BCFA family, it is characterized by the presence of methyl groups along its carbon chain. BCFAs are known to be integral components of lipids in various organisms and are increasingly recognized for their diverse biological activities. While the natural occurrence of many BCFAs is well-documented, specific information regarding this compound is sparse. This guide aims to collate the existing indirect evidence and provide a framework for future research into this molecule.

Potential Natural Sources

Based on the known distribution of other BCFAs, the following are potential natural sources of this compound:

  • Fermented Foods: The ripening process of certain cheeses involves microbial activity that leads to the formation of a complex profile of fatty acids, including various BCFAs that contribute to the characteristic flavor and aroma.[1][2][3] The presence of other methyl-branched hexanoic acids in cheese suggests that this compound may also be present in trace amounts.[4]

  • Animal Scent Glands: Mammalian scent markings are complex chemical mixtures containing a variety of volatile and non-volatile compounds, including a diverse array of fatty acids.[5][6][7] Secretions from glands such as the castoreum of beavers are known to contain a rich profile of organic acids. While specific identification of this compound is not yet reported, the presence of other BCFAs in these secretions makes them a plausible source.

  • Uropygial Gland of Birds: The preen gland of birds produces a waxy secretion rich in a complex mixture of fatty acids and alcohols.[8] Studies have identified various dimethyl-branched fatty acids in these secretions, indicating that this compound could be a component of the uropygial wax esters in some avian species.[9]

  • Microbial Fermentation: Various bacteria are known to produce a wide range of BCFAs as part of their metabolism.[10][11] Microbial fermentation of branched-chain amino acids can serve as a precursor pathway for the synthesis of BCFAs.

  • Tobacco: A wide array of organic acids has been identified in tobacco leaves, with their composition influenced by curing and fermentation processes. Given the detection of other methyl-branched acids, tobacco remains a potential, though unconfirmed, source.

Quantitative Data on Related Branched-Chain Fatty Acids

Branched-Chain Fatty AcidMatrixConcentration RangeReference
iso-C15:0 (13-methyltetradecanoic acid)Cheese (Polar Lipids)0.2% - 1.9% of total fatty acids
anteiso-C15:0 (12-methyltetradecanoic acid)Cheese (Polar Lipids)0.2% - 1.9% of total fatty acids
iso-C17:0 (15-methylhexadecanoic acid)Cheese (Polar Lipids)0.2% - 1.9% of total fatty acids
anteiso-C17:0 (14-methylhexadecanoic acid)Cheese (Polar Lipids)0.2% - 1.9% of total fatty acids
4-methyloctanoic acidGoat CheeseContributes to flavor profile
2-methylbutanoic acidGoat Milk Jack CheeseImportant odor-active compound[4]
iso-caproate (4-methylpentanoate)Microbial Fermentationup to 1.4 ± 0.1 g/L

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and analysis of short-chain and branched-chain fatty acids from biological matrices. These methods can be adapted for the targeted analysis of this compound.

Extraction of Fatty Acids from Cheese

This protocol is adapted from methods used for analyzing fatty acids in dairy products.

  • Sample Preparation: A representative sample of cheese is finely grated.

  • Lipid Extraction: Lipids are extracted from the cheese matrix using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

  • Saponification and Methylation: The extracted lipids are saponified using methanolic NaOH to release the fatty acids. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent like hexane.

  • Analysis: The hexane extract containing the FAMEs is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of Volatile Fatty Acids from Scent Gland Secretions

This protocol is based on methods for analyzing volatile compounds in animal secretions.

  • Sample Collection: Secretions are collected directly from the gland using a sterile swab or by gentle squeezing.

  • Solvent Extraction: The collected secretion is immediately extracted with a suitable organic solvent (e.g., dichloromethane or hexane).

  • Derivatization (Optional but Recommended): To improve chromatographic separation and detection, the fatty acids in the extract can be derivatized to their methyl or other suitable esters.

  • Analysis: The extract is analyzed by GC-MS. For highly volatile short-chain fatty acids, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be an effective alternative.

Biosynthesis and Potential Signaling Pathways

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs is closely linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The general pathway involves the conversion of these amino acids into their corresponding α-keto acids, which then serve as primers for fatty acid synthesis.

Biosynthesis of BCFAs from BCAAs.
Hypothetical Signaling Pathway

Short-chain fatty acids (SCFAs) are known to exert biological effects through the activation of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41). Given its structural similarity to other biologically active fatty acids, it is plausible that this compound could also act as a ligand for these or other related receptors, initiating downstream signaling cascades.

Hypothetical Signaling Pathway of this compound 2,3-Dimethylhexanoic_Acid This compound SCFA_Receptor SCFA Receptor (e.g., FFAR2/FFAR3) 2,3-Dimethylhexanoic_Acid->SCFA_Receptor G_Protein G-protein (Gq/Gi) SCFA_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Gq AC Adenylyl Cyclase (AC) G_Protein->AC Gi IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) cAMP->Cellular_Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Hypothetical GPCR signaling for this compound.

Conclusion and Future Directions

While the direct detection and quantification of this compound in natural sources remain a gap in the current scientific literature, there is compelling indirect evidence to suggest its presence in environments rich in branched-chain fatty acids. This technical guide provides a foundational resource for researchers interested in pursuing the study of this molecule. Future research should focus on:

  • Targeted Analytical Studies: Employing the sensitive analytical techniques outlined in this guide to screen for this compound in promising matrices such as cheese, animal secretions, and microbial cultures.

  • Quantitative Analysis: Once identified, developing and validating robust quantitative methods to determine the concentration of this compound in various natural sources.

  • Biological Activity Screening: Investigating the potential biological effects of this compound, including its role as a signaling molecule, its impact on microbial communities, and its contribution to the sensory properties of foods.

By addressing these research avenues, a clearer understanding of the natural occurrence and biological significance of this compound can be achieved, potentially uncovering novel applications in the fields of food science, chemical ecology, and drug development.

References

An In-depth Technical Guide on 2,3-Dimethylhexanoic Acid: From Synthesis to Potential Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 2,3-Dimethylhexanoic acid is a branched-chain carboxylic acid for which detailed historical and biological data in scientific literature is notably scarce. This technical guide consolidates the available chemical and physical data for this compound and provides a comprehensive theoretical framework for its synthesis and potential biological activities. By drawing parallels with structurally similar and more extensively studied branched-chain fatty acids, this document offers plausible synthetic routes and explores potential signaling pathways, thereby providing a valuable resource for researchers interested in the largely unexplored landscape of this molecule. Methodologies for key synthetic reactions are detailed, and potential biological pathways are visualized to stimulate further investigation into this compound.

Introduction

This guide aims to bridge this knowledge gap by:

  • Presenting the known quantitative data for this compound.

  • Detailing established experimental protocols for the synthesis of analogous branched-chain carboxylic acids, which are presumed to be applicable to this compound.

  • Proposing potential biological signaling pathways based on the known functions of other short-chain and branched-chain fatty acids.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These values provide a baseline for its characterization and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C8H16O2PubChem
Molecular Weight 144.21 g/mol PubChem
CAS Number 41065-92-3Santa Cruz Biotechnology[1]
IUPAC Name This compoundPubChem
SMILES CCCC(C)C(C)C(=O)OPubChem

Theoretical Synthesis Protocols

While specific literature on the synthesis of this compound is limited, established methods for the synthesis of α,β-dimethyl carboxylic acids can be applied. Two such classical and versatile methods are the Grignard reaction and the Reformatsky reaction.

Grignard Reaction

The Grignard reaction provides a robust method for forming carbon-carbon bonds and can be adapted for the synthesis of carboxylic acids through the carboxylation of a Grignard reagent.[2][3][4][5][6]

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a crystal of iodine to initiate the reaction. Slowly add a solution of a suitable alkyl halide (e.g., 2-bromo-3-methylpentane) in anhydrous diethyl ether to the magnesium turnings. The reaction may require gentle heating to initiate.

  • Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath. Bubble dry carbon dioxide gas through the solution with vigorous stirring. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.

  • Acidification and Extraction: After the reaction is complete, cautiously add a dilute acid (e.g., 1 M HCl) to the reaction mixture to protonate the carboxylate salt. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by distillation or chromatography.

Grignard_Synthesis AlkylHalide Alkyl Halide (e.g., 2-bromo-3-methylpentane) Grignard Grignard Reagent AlkylHalide->Grignard Anhydrous Ether Mg Mg Mg->Grignard Carboxylate Magnesium Carboxylate Grignard->Carboxylate CO2 CO2 CO2->Carboxylate Product This compound Carboxylate->Product Acid H3O+ Acid->Product

A simplified workflow for the Grignard synthesis of a carboxylic acid.
Reformatsky Reaction

The Reformatsky reaction is another powerful tool for C-C bond formation, specifically for the synthesis of β-hydroxy esters, which can be subsequently converted to other carboxylic acid derivatives.[7][8][9][10][11]

Experimental Protocol:

  • Activation of Zinc: In a round-bottom flask, activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

  • Reaction Setup: To the activated zinc in a flask containing a suitable solvent (e.g., anhydrous THF), add a mixture of an α-halo ester (e.g., ethyl 2-bromopropionate) and a ketone (e.g., 2-butanone).

  • Reaction: Gently heat the mixture to initiate the reaction. The zinc reacts with the α-halo ester to form an organozinc intermediate, which then adds to the ketone.

  • Workup: After the reaction is complete, cool the mixture and add a dilute acid to hydrolyze the intermediate and dissolve the remaining zinc.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The resulting β-hydroxy ester can be purified and then further modified to yield the desired carboxylic acid.

Reformatsky_Reaction AlphaHaloEster α-Halo Ester Organozinc Organozinc Intermediate AlphaHaloEster->Organozinc Zinc Zn Zinc->Organozinc BetaHydroxyEster β-Hydroxy Ester Organozinc->BetaHydroxyEster Ketone Ketone Ketone->BetaHydroxyEster Product Further Modification BetaHydroxyEster->Product

A generalized workflow for the Reformatsky reaction.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been documented for this compound, its structure as a branched-chain fatty acid suggests it may participate in signaling pathways similar to other well-studied short-chain fatty acids (SCFAs).[12][13][14][15][16] The primary mechanisms of action for SCFAs involve acting as agonists for G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs).[1][12][13][14][17][18]

G-Protein Coupled Receptor (GPCR) Agonism

SCFAs are known to activate GPCRs, particularly FFAR2 (GPR43) and FFAR3 (GPR41), which are involved in metabolic and immune regulation.[19][20][21][22][23] It is plausible that this compound could also act as a ligand for these or other GPCRs.

GPCR_Signaling SCFA This compound (Hypothetical Ligand) GPCR GPCR (e.g., FFAR2/3) SCFA->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K) G_Protein->Downstream Initiates Response Cellular Response (e.g., Immune modulation, Metabolic regulation) Downstream->Response Leads to

Hypothetical GPCR signaling pathway for this compound.
Histone Deacetylase (HDAC) Inhibition

Many SCFAs, notably butyrate, are known inhibitors of HDACs.[1][17][18][24][25] By inhibiting HDACs, these molecules can influence gene expression, leading to anti-inflammatory and anti-proliferative effects. The structural characteristics of this compound make it a candidate for investigation as a potential HDAC inhibitor.

HDAC_Inhibition cluster_nucleus Nucleus HDAC HDAC Histones Acetylated Histones Chromatin Chromatin Relaxation Histones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression SCFA This compound (Hypothetical Inhibitor) SCFA->HDAC Inhibits

Proposed mechanism of HDAC inhibition by this compound.

Conclusion and Future Directions

This compound represents a molecule with largely unexplored potential. While its fundamental chemical properties are accessible, its history and biological functions remain to be elucidated. The theoretical frameworks for synthesis and biological activity presented in this guide offer a foundational roadmap for researchers. Future investigations should focus on developing and optimizing specific synthetic routes to obtain pure stereoisomers of this compound. Subsequently, in vitro and in vivo studies are warranted to explore its potential as a GPCR agonist, an HDAC inhibitor, and its broader role in metabolic and inflammatory pathways. Such research will be crucial in uncovering the true significance of this understudied branched-chain fatty acid.

References

Unraveling the Metabolic Fate of 2,3-Dimethylhexanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,3-Dimethylhexanoic acid is a branched-chain fatty acid whose specific biochemical pathways remain largely uncharacterized in the scientific literature. This technical guide provides a comprehensive overview of the current understanding, drawing parallels from the metabolism of structurally related compounds to propose a putative metabolic pathway. It is intended for researchers, scientists, and drug development professionals investigating the metabolism and potential physiological roles of branched-chain fatty acids. This document outlines hypothetical metabolic steps, key enzyme classes that may be involved, and detailed experimental protocols for elucidating its precise metabolic fate. All quantitative data from related compound studies are summarized, and conceptual diagrams are provided to visualize the proposed pathways and experimental workflows.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of cellular lipids and are involved in various physiological processes. While the metabolism of some BCFAs is well-documented, the specific biochemical pathways of many, including this compound, are not. Understanding the metabolic fate of this compound is crucial for elucidating its potential biological activities and toxicological profile. This guide synthesizes the available information on related compounds to construct a hypothetical metabolic pathway for this compound and provides a framework for its experimental validation.

Proposed Biochemical Pathways for this compound

Based on the metabolism of other branched-chain fatty acids, such as 2-ethylhexanoic acid, the metabolic pathway of this compound is likely to proceed through initial oxidation reactions followed by entry into central metabolic pathways. The primary routes are hypothesized to be ω-oxidation followed by β-oxidation.

Phase I Metabolism: Functionalization

The initial step in the metabolism of xenobiotic and some endogenous fatty acids often involves oxidation catalyzed by cytochrome P450 (CYP) enzymes in the liver. For instance, 2-ethylhexanoic acid is metabolized by several CYP families, including CYP2A, CYP2B, CYP2D, and CYP3A, leading to the formation of hydroxylated and unsaturated metabolites[1]. A similar mechanism is proposed for this compound.

A potential initial step is ω-oxidation, which involves the hydroxylation of the terminal methyl group, followed by further oxidation to a dicarboxylic acid.

G cluster_phase1 Phase I Metabolism 2,3-DMHA This compound omega_OH_DMHA ω-Hydroxy-2,3-dimethylhexanoic Acid 2,3-DMHA->omega_OH_DMHA Cytochrome P450 (ω-hydroxylase) omega_COOH_DMHA 2,3-Dimethyl-1,6-hexanedioic Acid omega_OH_DMHA->omega_COOH_DMHA Alcohol Dehydrogenase, Aldehyde Dehydrogenase

Caption: Proposed ω-oxidation pathway for this compound.

Phase II Metabolism: Conjugation

The carboxyl group of this compound or its dicarboxylic acid metabolite can be activated to a Coenzyme A (CoA) thioester. This activated form can then undergo conjugation with molecules like glycine or glucuronic acid, facilitating its excretion.

β-Oxidation of the Dicarboxylic Acid

The resulting 2,3-dimethyl-1,6-hexanedioic acid can potentially undergo β-oxidation from the ω-end. The methyl branches at the α and β positions would likely halt or require specific enzymatic machinery to bypass during conventional β-oxidation from the α-end. β-oxidation from the ω-end would proceed until a branch point is reached, at which stage further specialized metabolic steps would be necessary.

G cluster_beta_oxidation Proposed β-Oxidation from ω-end Dicarboxylic_Acid 2,3-Dimethyl-1,6-hexanedioic Acid-CoA Beta_Ox_1 β-Oxidation Cycle 1 Dicarboxylic_Acid->Beta_Ox_1 Acyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Beta_Ox_1->Propionyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Beta_Ox_1->Acetyl_CoA Thiolase TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

Caption: Hypothetical β-oxidation of the dicarboxylic acid metabolite.

Quantitative Data from Related Compounds

Direct quantitative data for the metabolism of this compound is not available. However, studies on the related compound 2-ethylhexanoic acid provide some context.

CompoundEnzyme SystemParameterValueReference
2-Ethylhexanoic AcidRat, Mouse, Human Liver MicrosomesMajor Metabolite2-Ethyl-1,6-hexanedioic acid[1]
2-Ethylhexanoic AcidHuman Liver Microsomes & Phenobarbital-induced Rat Liver MicrosomesAdditional Metabolite2-Ethyl-5-hexenoic acid[1]
2-Ethylhexanoic AcidAnimal Acetyl-CoA CarboxylaseInhibition (I50)~10-3 M[2]

Experimental Protocols

To elucidate the biochemical pathways of this compound, the following experimental approaches are recommended.

In Vitro Metabolism using Liver Microsomes

Objective: To identify primary metabolites of this compound and the cytochrome P450 enzymes involved.

Methodology:

  • Incubation: Incubate this compound with liver microsomes from human, rat, or other relevant species in the presence of an NADPH-generating system.

  • Inhibition Studies: To identify specific CYP isozymes, conduct incubations in the presence of known CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

  • Metabolite Extraction: Stop the reaction and extract metabolites using a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify the parent compound and its metabolites.

In Vivo Metabolism Studies in Animal Models

Objective: To identify the major metabolic pathways and excretion routes in a whole organism.

Methodology:

  • Dosing: Administer this compound (labeled or unlabeled) to a suitable animal model (e.g., rats) via oral gavage or intravenous injection.

  • Sample Collection: Collect urine, feces, and blood samples at various time points.

  • Metabolite Profiling: Process and analyze the collected samples using LC-MS/MS or NMR to identify and quantify metabolites.

  • Pharmacokinetic Analysis: Determine the pharmacokinetic parameters of the parent compound and its major metabolites.

G cluster_workflow Experimental Workflow for Metabolic Profiling Dosing Administer 2,3-DMHA to Animal Model Sample_Collection Collect Urine, Feces, Blood Dosing->Sample_Collection Sample_Processing Extract Metabolites Sample_Collection->Sample_Processing Analysis LC-MS/MS or NMR Analysis Sample_Processing->Analysis Data_Analysis Identify Metabolites and Determine PK Parameters Analysis->Data_Analysis

Caption: Workflow for in vivo metabolic studies of this compound.

Conclusion

The biochemical pathways of this compound are currently not well understood. This guide provides a hypothetical metabolic framework based on the known metabolism of structurally similar branched-chain fatty acids. The proposed pathways involve initial ω-oxidation by cytochrome P450 enzymes, followed by potential β-oxidation of the resulting dicarboxylic acid. The provided experimental protocols offer a systematic approach for researchers to elucidate the precise metabolic fate of this compound. Further investigation is necessary to validate these proposed pathways and to understand the physiological and toxicological implications of this compound and its metabolites.

References

Unraveling the Biological Significance of 2,3-Dimethylhexanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of the current scientific literature reveals a notable scarcity of specific biological activity data for 2,3-dimethylhexanoic acid. This document, therefore, aims to provide a foundational understanding by contextualizing its potential biological roles through the lens of the broader class of branched-chain fatty acids (BCFAs). The information presented herein is largely based on studies of structurally related compounds and should be considered as a guide for future research rather than a definitive account of this compound's specific functions.

Introduction to this compound

This compound is a saturated branched-chain fatty acid with the chemical formula C8H16O2.[1] Its structure, featuring methyl groups at both the alpha and beta positions of a hexanoic acid backbone, results in stereoisomerism, which can significantly influence its biological activity. While its physical and chemical properties are documented, its specific roles in physiological or pathological processes remain largely unexplored.[1]

Potential Biological Roles Inferred from Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are found in various natural sources and are known to play significant roles in cellular signaling, metabolism, and membrane structure. The biological activities of this compound can be hypothesized based on the known functions of other BCFAs.

Metabolic Significance

BCFAs are metabolized in the body through pathways that can differ from those of straight-chain fatty acids. For instance, the presence of methyl branches can necessitate alternative oxidative processes, such as alpha-oxidation in peroxisomes, before the molecule can enter the beta-oxidation pathway in mitochondria.[2] The metabolism of BCFAs can influence lipid homeostasis and has been linked to conditions such as metabolic syndrome.[3]

Cellular Signaling

BCFAs can act as signaling molecules, modulating the activity of nuclear receptors and other cellular sensors. A key target for many fatty acids is the family of Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism.[4] Activation of PPARα by BCFAs can lead to an increase in fatty acid oxidation, thereby reducing lipid accumulation in tissues like the liver.[4] It is plausible that this compound could interact with PPARs or other nuclear receptors, thereby influencing gene expression related to metabolic pathways.

Anti-inflammatory and Immunomodulatory Effects

Certain BCFAs have demonstrated anti-inflammatory properties.[3] They can modulate the expression of inflammatory mediators and influence the function of immune cells. This suggests that this compound could potentially have a role in regulating inflammatory responses.

Quantitative Data on Related Branched-Chain Fatty Acids

While no specific quantitative data for this compound is available, the following table summarizes representative data for other BCFAs to provide a contextual framework for potential experimental outcomes.

Branched-Chain Fatty AcidAssayTarget/SystemMeasured EffectConcentration/DoseReference
Isobutyric AcidLipolysis AssayPrimary Rat AdipocytesInhibition of isoproterenol-stimulated lipolysis10 mM[5]
Isovaleric AcidGlucose Uptake AssayPrimary Rat AdipocytesPotentiation of insulin-stimulated glucose uptake1, 3, and 10 mM[5]
Phytanic AcidReporter Gene AssayMurine Liver Fatty Acid Binding ProteinTranscriptional Activation-[4]
Pristanic AcidReporter Gene AssayPeroxisome Proliferator-Activated Receptor alpha (PPARα)Ligand and Transcriptional Activator-[4]

This table is for illustrative purposes and the data should not be directly extrapolated to this compound.

Experimental Protocols for Investigating Biological Activity

To elucidate the biological significance of this compound, a series of in vitro and in vivo experiments would be required. The following are generalized protocols that could be adapted for this purpose.

In Vitro Cytotoxicity Assessment

Objective: To determine the potential toxicity of this compound on cultured cells.

Methodology:

  • Cell Culture: Maintain a relevant cell line (e.g., HepG2 for hepatotoxicity, CHO for general cytotoxicity) in appropriate culture medium and conditions.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 1 mM) for a specified duration (e.g., 24, 48 hours).

  • Assay: Perform a cytotoxicity assay such as the MTT, Neutral Red Uptake, or LDH release assay to measure cell viability or membrane integrity.[6]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to quantify the cytotoxicity of the compound.

PPARα Activation Assay

Objective: To investigate if this compound can activate the nuclear receptor PPARα.

Methodology:

  • Cell Line: Utilize a reporter cell line that expresses a luciferase gene under the control of a PPARα response element.

  • Treatment: Treat the cells with various concentrations of this compound. Include a known PPARα agonist (e.g., fenofibrate) as a positive control.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and plot the fold induction relative to the vehicle-treated cells to determine the dose-response relationship.

Proposed Experimental Workflow and Signaling Pathway Investigation

The following diagrams illustrate a potential workflow for investigating the biological activities of this compound and a hypothetical signaling pathway it might modulate.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation in_vitro_cytotoxicity In Vitro Cytotoxicity (e.g., MTT, LDH assays) receptor_screening Receptor Screening (e.g., PPARα, GPR41/43) in_vitro_cytotoxicity->receptor_screening If not toxic gene_expression Gene Expression Analysis (qPCR, Microarray) receptor_screening->gene_expression If active protein_analysis Protein Level Analysis (Western Blot, ELISA) gene_expression->protein_analysis metabolomics Metabolomic Profiling protein_analysis->metabolomics animal_model Animal Model of Disease (e.g., Metabolic Syndrome) metabolomics->animal_model pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

hypothetical_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus dmha This compound ppar PPARα dmha->ppar Binds ppar_rxr PPARα-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr p_response_element PPRE ppar_rxr->p_response_element Binds to target_genes Target Gene Transcription p_response_element->target_genes Activates fatty_acid_oxidation Increased Fatty Acid Oxidation target_genes->fatty_acid_oxidation lipid_homeostasis Modulation of Lipid Homeostasis target_genes->lipid_homeostasis

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dimethylhexanoic acid, a chiral carboxylic acid with potential applications in various scientific fields, including drug development. This document details the structural complexities, stereoselective synthesis strategies, analytical methodologies for separation and characterization, and potential biological significance of the four stereoisomers of this compound.

Introduction to the Stereoisomerism of this compound

This compound possesses two chiral centers at the C2 and C3 positions of its hexane chain. This results in the existence of four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the '(2R,3R)'/'(2S,3S)' pair and the '(2R,3S)'/'(2S,3R)' pair is diastereomeric.

The distinct three-dimensional arrangement of the methyl groups and the carboxylic acid function for each stereoisomer can lead to significant differences in their physical, chemical, and biological properties. Understanding and controlling this stereochemistry is crucial for applications where specific molecular recognition is involved, such as in pharmacology.

Diagram of Stereoisomeric Relationships

stereoisomers cluster_enantiomers1 Enantiomers (syn) cluster_enantiomers2 Enantiomers (anti) (2R,3R)-2,3-Dimethylhexanoic Acid (2R,3R)-2,3-Dimethylhexanoic Acid (2S,3S)-2,3-Dimethylhexanoic Acid (2S,3S)-2,3-Dimethylhexanoic Acid (2R,3R)-2,3-Dimethylhexanoic Acid->(2S,3S)-2,3-Dimethylhexanoic Acid mirror images (2R,3S)-2,3-Dimethylhexanoic Acid (2R,3S)-2,3-Dimethylhexanoic Acid (2R,3R)-2,3-Dimethylhexanoic Acid->(2R,3S)-2,3-Dimethylhexanoic Acid Diastereomers (2S,3R)-2,3-Dimethylhexanoic Acid (2S,3R)-2,3-Dimethylhexanoic Acid (2R,3R)-2,3-Dimethylhexanoic Acid->(2S,3R)-2,3-Dimethylhexanoic Acid Diastereomers (2S,3S)-2,3-Dimethylhexanoic Acid->(2R,3S)-2,3-Dimethylhexanoic Acid Diastereomers (2S,3S)-2,3-Dimethylhexanoic Acid->(2S,3R)-2,3-Dimethylhexanoic Acid Diastereomers (2R,3S)-2,3-Dimethylhexanoic Acid->(2S,3R)-2,3-Dimethylhexanoic Acid mirror images

Caption: Relationship between the four stereoisomers of this compound.

Stereoselective Synthesis Strategies

The controlled synthesis of individual stereoisomers of this compound is a significant challenge in organic chemistry. Several strategies can be employed to achieve high stereoselectivity, with the use of chiral auxiliaries being a prominent and effective method.

One of the most well-established methods for the asymmetric alkylation of carboxylic acid derivatives involves the use of Evans' chiral auxiliaries. These oxazolidinone-based auxiliaries provide a rigid chiral environment that directs the approach of electrophiles, leading to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched carboxylic acid.

Logical Workflow for Evans Auxiliary-Based Synthesis

evans_synthesis start Chiral Oxazolidinone (Evans Auxiliary) step1 Acylation with Propionyl Chloride start->step1 step2 Diastereoselective Enolate Formation (e.g., with LDA) step1->step2 step3 Alkylation with Butyl Iodide step2->step3 step4 Cleavage of Chiral Auxiliary (e.g., LiOH/H2O2) step3->step4 end Enantiomerically Enriched this compound step4->end

Caption: General workflow for the asymmetric synthesis using an Evans auxiliary.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol 144.21 g/mol 144.21 g/mol 144.21 g/mol
Predicted Boiling Point ~200-220 °C~200-220 °C~200-220 °C~200-220 °C
Predicted Specific Rotation [α]D + value- value+ or - valueopposite of (2R,3S)
Predicted Melting Point Expected to be identical to (2S,3S)Expected to be identical to (2R,3R)Expected to be identical to (2S,3R)Expected to be identical to (2R,3S)

Note: Enantiomers have identical physical properties except for the direction of rotation of plane-polarized light. Diastereomers have different physical properties.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry of the methyl groups. For diastereomers, differences in the chemical shifts and coupling constants of the protons and carbons at and near the chiral centers are expected. Derivatization with a chiral resolving agent can be used to distinguish enantiomers by creating diastereomeric derivatives with distinct NMR spectra.

  • Mass Spectrometry (MS): While mass spectrometry itself does not typically distinguish between stereoisomers, it is essential for confirming the molecular weight and fragmentation pattern of the compound. When coupled with a chiral chromatography technique (GC-MS or LC-MS), it allows for the identification and quantification of individual stereoisomers.

Experimental Protocols for Chiral Separation

The separation of the stereoisomers of this compound requires chiral chromatography techniques. Due to its small size and lack of a strong chromophore, direct analysis can be challenging. Therefore, derivatization is often employed, particularly for gas chromatography.

Protocol 1: Chiral Gas Chromatography (GC) of Methyl Ester Derivatives

This protocol describes the indirect analysis of this compound stereoisomers by converting them to their corresponding methyl esters, which are more volatile and suitable for GC analysis.

Experimental Workflow for Chiral GC Analysis

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis start Racemic this compound derivatization Derivatization to Methyl Ester (e.g., with BF3-Methanol) start->derivatization injection Injection onto Chiral GC Column derivatization->injection separation Separation of Diastereomeric Methyl Esters injection->separation detection Detection by FID or MS separation->detection data_analysis Chromatogram Analysis and Quantification detection->data_analysis Data Acquisition

Caption: Workflow for the chiral GC analysis of this compound.

Methodology:

  • Derivatization to Methyl Esters:

    • To 1 mg of this compound in a vial, add 1 mL of 14% boron trifluoride in methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature, add 2 mL of saturated aqueous sodium bicarbonate solution, and extract with 3 x 2 mL of hexane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to a suitable volume for GC injection.

  • Chiral GC Conditions:

    Table 2: Representative Chiral GC Conditions

ParameterValue
GC System Gas chromatograph with FID or Mass Spectrometer
Chiral Column Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min
Detector Temperature 250 °C (FID)
Protocol 2: Direct Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the direct separation of chiral carboxylic acids without the need for derivatization.

Methodology:

  • Sample Preparation:

    • Dissolve racemic this compound in the mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Chiral SFC Conditions:

    Table 3: Representative Chiral SFC Conditions

ParameterValue
SFC System Analytical SFC system with a back-pressure regulator
Chiral Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H)
Mobile Phase Supercritical CO₂ (A) and Methanol with 0.1% Trifluoroacetic Acid (B)
Gradient Isocratic or gradient elution (e.g., 5-40% B over 10 min)
Flow Rate 2-4 mL/min
Back Pressure 100-150 bar
Column Temperature 35-40 °C
Detection UV (at low wavelength, e.g., 210 nm) or Mass Spectrometry

Biological and Pharmacological Significance

The stereochemistry of drug molecules is a critical determinant of their pharmacological activity. Different enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even responsible for adverse effects.

While specific biological activity data for the stereoisomers of this compound is not yet widely reported, as a short-chain fatty acid (SCFA), it may possess interesting biological properties. SCFAs are known to play crucial roles in gut health, metabolism, and immune function. The chirality of this compound could lead to stereospecific interactions with biological targets such as enzymes and receptors, resulting in distinct biological outcomes for each isomer.

Potential Signaling Pathways for Short-Chain Fatty Acids

scfa_pathways cluster_targets Cellular Targets cluster_effects Biological Effects SCFA Short-Chain Fatty Acids (e.g., this compound Stereoisomers) GPCRs G-Protein Coupled Receptors (e.g., FFAR2, FFAR3) SCFA->GPCRs HDACs Histone Deacetylases SCFA->HDACs Immune Immune Modulation GPCRs->Immune Metabolism Metabolic Regulation GPCRs->Metabolism Gene Gene Expression HDACs->Gene Gene->Immune Gene->Metabolism

Caption: Potential signaling pathways influenced by short-chain fatty acids.

Further research into the specific biological activities of each this compound stereoisomer is warranted to explore their potential as therapeutic agents or pharmacological probes.

Conclusion

The four stereoisomers of this compound represent a fascinating area of study with implications for synthetic chemistry, analytical science, and drug discovery. This technical guide has provided a foundational understanding of their stereochemical relationships, strategies for their stereoselective synthesis, and detailed protocols for their chiral separation and analysis. While specific quantitative and biological data remain to be fully elucidated, the methodologies and principles outlined herein provide a robust framework for researchers and scientists to further investigate the unique properties and potential applications of these chiral molecules. The continued exploration of such stereoisomers will undoubtedly contribute to advancements in the development of more specific and effective therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Chirality of 2,3-Dimethylhexanoic Acid

This guide provides a detailed exploration of the stereochemical aspects of this compound, a branched-chain fatty acid (BCFA) with significant implications for chemical and pharmaceutical research. Due to the presence of two chiral centers, this molecule exists as four distinct stereoisomers, each with unique three-dimensional arrangements that can influence its biological activity and physical properties.

Stereoisomers of this compound

This compound possesses two stereogenic centers at carbons 2 and 3 of the hexanoic acid backbone. This results in the existence of four stereoisomers, which can be categorized into two pairs of enantiomers and two pairs of diastereomers.

The four stereoisomers are:

  • (2R, 3R)-2,3-Dimethylhexanoic acid

  • (2S, 3S)-2,3-Dimethylhexanoic acid

  • (2R, 3S)-2,3-Dimethylhexanoic acid

  • (2S, 3R)-2,3-Dimethylhexanoic acid

The relationships between these stereoisomers are illustrated in the diagram below. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other.

G Stereoisomeric Relationships of this compound 2R,3R (2R,3R)-2,3-Dimethylhexanoic acid 2S,3S (2S,3S)-2,3-Dimethylhexanoic acid 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-2,3-Dimethylhexanoic acid 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-2,3-Dimethylhexanoic acid 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Stereoisomeric relationships of this compound.

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound are not extensively reported in the literature. However, general properties for the racemic mixture and related compounds are available. It is important to note that enantiomers exhibit identical physical properties in an achiral environment, whereas diastereomers have distinct physical properties.

PropertyValue (for racemic this compound)Reference
Molecular FormulaC₈H₁₆O₂[1][2]
Molecular Weight144.21 g/mol [1][2]

For comparison, the properties of the closely related 2,3-dimethylbutanoic acid are provided, as specific data for the hexanoic acid derivative is scarce.

PropertyValue (for 2,3-Dimethylbutanoic acid isomers)
Boiling Point (racemic)186-187 °C
Specific Rotation ([α]D)Data not readily available for individual isomers

Experimental Protocols for Chiral Separation

The separation of the stereoisomers of this compound presents a challenge due to their similar physical properties, particularly between enantiomers. A common and effective strategy involves derivatization to convert the carboxylic acid into a more volatile and readily analyzable form, followed by chiral chromatography. The following protocol is adapted from established methods for the separation of the analogous 2,3-dimethylbutanoic acid and is expected to be applicable to this compound.[3][4]

Protocol: Chiral Gas Chromatography (GC) of Methyl Ester Derivatives

This method involves the conversion of the carboxylic acid to its methyl ester, followed by separation on a chiral GC column.

1. Derivatization to Methyl Esters:

  • Reagents:

    • Racemic this compound

    • Anhydrous Methanol

    • Acetyl Chloride (or another esterification agent like BF₃-Methanol)

  • Procedure:

    • To 1 mg of racemic this compound in a vial, add 1 mL of anhydrous methanol.

    • Carefully and slowly add 200 µL of acetyl chloride to the methanolic solution while cooling in an ice bath.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Allow the vial to cool to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC injection (e.g., 1 mL of hexane or ethyl acetate).

2. Chiral GC Method:

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based column, such as a 30 m x 0.25 mm x 0.25 µm column with a stationary phase of 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, is recommended.[4]

  • GC Conditions (starting point):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) at a rate of 2-5°C/min to achieve separation of the four diastereomeric and enantiomeric esters. The exact program will require optimization.

The logical workflow for this experimental protocol is depicted below.

G Workflow for Chiral GC Separation of this compound cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing racemate Racemic this compound derivatization Esterification (Methanol, Acetyl Chloride) racemate->derivatization esters Mixture of Methyl Ester Stereoisomers derivatization->esters injection GC Injection esters->injection separation Chiral GC Column Separation injection->separation detection FID Detection separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Workflow for the chiral separation of this compound.

Biological Significance of Branched-Chain Fatty Acids

While specific biological activities for the individual stereoisomers of this compound are not well-documented, the broader class of branched-chain fatty acids (BCFAs) is known to play various roles in biological systems. BCFAs are found in bacteria, dairy products, and human tissues.[5][6]

Research has indicated that BCFAs may have several health effects, including:

  • Anti-inflammatory properties: Some BCFAs have been shown to attenuate inflammation in cellular and animal models.[5]

  • Anti-cancer potential: Studies suggest that certain BCFAs may exhibit anti-cancer activities.[7]

  • Metabolic regulation: BCFAs have been implicated in the regulation of lipid metabolism and energy homeostasis.[8]

The stereochemistry of these molecules is likely to be a critical determinant of their biological function, as enzymes and receptors are often stereospecific. Therefore, the availability of enantiomerically pure this compound is crucial for detailed pharmacological and toxicological studies.

Conclusion

This compound is a chiral molecule with four stereoisomers. The separation and characterization of these isomers are essential for understanding their specific properties and biological activities. While data on the individual stereoisomers are limited, established methods for the chiral separation of analogous compounds provide a clear path forward for researchers. The potential biological significance of BCFAs underscores the importance of further investigation into the specific roles of each stereoisomer of this compound in health and disease.

References

An In-depth Technical Guide on the Metabolism of 2,3-Dimethylhexanoic Acid in Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by methyl groups along their carbon chain, playing significant roles in cellular membrane fluidity and metabolic regulation. Unlike their straight-chain counterparts, the metabolism of BCFAs necessitates specialized enzymatic pathways, primarily localized within peroxisomes. This technical guide provides a comprehensive overview of the metabolic fate of a specific BCFA, 2,3-dimethylhexanoic acid. Due to the steric hindrance posed by methyl groups at both the α (C2) and β (C3) positions, its catabolism involves a sequential process of α-oxidation followed by β-oxidation. This document details the inferred metabolic pathway, the key enzymes involved, quantitative data from related BCFAs, detailed experimental protocols for analysis, and signaling pathway interactions.

Core Metabolic Pathway of this compound

The presence of a methyl group on the β-carbon of this compound prevents its direct entry into the β-oxidation spiral.[1][2] Consequently, the initial metabolic step is α-oxidation, a process that removes a single carbon from the carboxyl end. This is followed by the β-oxidation of the resulting 2-methyl-branched fatty acid.[1][3] The entire process is predominantly carried out within peroxisomes.[1][4]

Peroxisomal Alpha-Oxidation

The initial degradation of this compound is hypothesized to follow the established pathway for 3-methyl-branched fatty acids like phytanic acid.[2][5]

  • Activation: this compound is first activated to its coenzyme A (CoA) ester, 2,3-dimethylhexanoyl-CoA, by an acyl-CoA synthetase located on the peroxisomal membrane.[6]

  • Hydroxylation: Phytanoyl-CoA dioxygenase (PHYH) hydroxylates the α-carbon of 2,3-dimethylhexanoyl-CoA to yield 2-hydroxy-2,3-dimethylhexanoyl-CoA. This reaction is dependent on Fe²⁺ and O₂.[5]

  • Cleavage: The C1-C2 bond of 2-hydroxy-2,3-dimethylhexanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme. This step releases formyl-CoA and produces 2-methylpentanal.[5]

  • Oxidation: 2-methylpentanal is subsequently oxidized by an aldehyde dehydrogenase to form 2-methylpentanoic acid.[5]

Peroxisomal Beta-Oxidation of 2-Methylpentanoic Acid

The product of α-oxidation, 2-methylpentanoic acid, now amenable to β-oxidation, undergoes the following steps:

  • Activation: 2-methylpentanoic acid is converted to its CoA ester, 2-methylpentanoyl-CoA.

  • Chiral Inversion: For β-oxidation to proceed, the (2R)-stereoisomer of 2-methylpentanoyl-CoA must be converted to the (2S)-stereoisomer. This epimerization is catalyzed by α-methylacyl-CoA racemase (AMACR), a key enzyme in the metabolism of 2-methyl-branched fatty acids and certain drugs.[7][8]

  • Beta-Oxidation Spiral: The (2S)-2-methylpentanoyl-CoA then enters a specialized β-oxidation pathway within the peroxisomes.[9][10] This pathway utilizes a distinct set of non-inducible enzymes that can handle the steric hindrance of the α-methyl group.[10][11] The cycle involves the sequential action of a branched-chain acyl-CoA oxidase (BOX), a D-bifunctional protein (possessing both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities), and sterol carrier protein x (SCPx), which has thiolase activity.[9][11] Each cycle yields propionyl-CoA and acetyl-CoA.

Quantitative Data

ParameterValueOrganism/SystemReference
Enzyme Kinetics
Phytanoyl-CoA Dioxygenase (PHYH) Km for phytanoyl-CoA~10 µMRat liver peroxisomes[5]
α-methylacyl-CoA racemase (AMACR) activityVaries with substrateHuman recombinant[7]
Metabolite Concentrations
Plasma Phytanic Acid (Normal)< 10 µMHuman[12][13]
Plasma Pristanic Acid (Normal)< 1 µMHuman[12][13]

Signaling Pathways

Branched-chain fatty acids and their metabolites can act as signaling molecules, most notably through the activation of peroxisome proliferator-activated receptors (PPARs). PPARα is a key regulator of lipid metabolism, and its activation by BCFAs leads to the upregulation of genes involved in fatty acid oxidation.

Signaling_Pathway cluster_nucleus Nucleus BCFA 2,3-Dimethylhexanoyl-CoA (and other BCFA-CoAs) PPARa PPARα BCFA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., Acyl-CoA oxidase) PPRE->Target_Genes Upregulates Transcription Metabolism Increased Fatty Acid Metabolism Target_Genes->Metabolism

BCFA Activation of PPARα Signaling Pathway

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction, derivatization, and analysis of this compound from a biological matrix (e.g., plasma).

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated heptadecanoic acid).

  • Acidify the sample with 50 µL of 6M HCl.

  • Extract the fatty acids with 1 mL of a 2:1 (v/v) mixture of hexane and isopropanol.

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried extract, add 500 µL of 2% (v/v) sulfuric acid in methanol.

  • Cap the tube tightly and heat at 60°C for 1 hour.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane and 200 µL of saturated sodium bicarbonate solution to neutralize the acid and extract the FAMEs.

  • Vortex and centrifuge as before.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[14]

3. GC-MS Conditions:

  • GC Column: A polar capillary column (e.g., DB-225ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for the separation of fatty acid isomers.[15]

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Alternatively, for higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used, targeting characteristic ions of the this compound methyl ester.

GCMS_Workflow Start Biological Sample (e.g., Plasma) Extraction Lipid Extraction Start->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Separation GC Separation (Polar Column) Derivatization->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Identification) MS_Detection->Data_Analysis End Results Data_Analysis->End

GC-MS Workflow for BCFA Analysis
Chiral Analysis of this compound

Determining the enantiomeric composition of this compound requires a chiral separation technique.

1. Derivatization with a Chiral Alcohol:

  • Convert the racemic this compound to its acid chloride using oxalyl chloride or thionyl chloride.

  • React the acid chloride with a chiral alcohol (e.g., (S)-(-)-2-octanol) in the presence of a non-chiral base (e.g., pyridine) to form diastereomeric esters.

  • These diastereomers can then be separated on a standard achiral GC column (e.g., HP-5).

2. Direct Chiral HPLC:

  • Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based columns are often effective for this purpose.

  • A mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol with a small amount of an acidic additive (e.g., trifluoroacetic acid) is typically used.

  • Detection can be challenging due to the lack of a strong chromophore. Mass spectrometric detection (LC-MS) or derivatization with a UV-active tag may be necessary.[16]

Conclusion

The metabolism of this compound, while not directly elucidated in the literature, can be inferred from the well-established principles of branched-chain fatty acid catabolism. The steric hindrance presented by the β-methyl group necessitates an initial α-oxidation step, followed by β-oxidation of the resulting α-methylated fatty acid, a process that critically involves the enzyme α-methylacyl-CoA racemase. The analytical methods detailed herein provide a robust framework for the identification and quantification of this compound and other BCFAs in biological systems. Further research is warranted to definitively characterize the enzymes involved in this compound metabolism and to explore its potential physiological and pathological roles.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of novel and reliable biomarkers is a critical endeavor in the fields of diagnostics, disease monitoring, and therapeutic development. While extensive research has focused on well-established molecules, a vast chemical space remains largely unexplored. This technical guide delves into the untapped potential of 2,3-Dimethylhexanoic acid, a branched-chain fatty acid and volatile organic compound, as a prospective biomarker. Although direct evidence linking this specific molecule to disease is currently nascent, its chemical classification places it within two families of compounds with significant and growing importance in clinical research. This document provides a comprehensive overview of the theoretical framework, analytical methodologies, and potential clinical applications for investigating this compound as a novel biomarker.

Introduction: The Case for Exploring this compound

This compound is a saturated fatty acid with a branched-chain structure. Its volatility also classifies it as a volatile organic compound (VOC). These two characteristics are significant because both branched-chain fatty acids (BCFAs) and VOCs have been increasingly recognized for their roles as biomarkers in a variety of physiological and pathological states.

Branched-Chain Fatty Acids (BCFAs) as Biomarkers:

BCFAs are primarily products of gut microbiota metabolism, arising from the fermentation of branched-chain amino acids. Their concentrations in various biological matrices can reflect the composition and metabolic activity of the gut microbiome. Recent studies have suggested associations between altered BCFA profiles and conditions such as:

  • Metabolic Syndrome: A meta-analysis has indicated a significant negative correlation between the levels of endogenous BCFAs in serum and adipose tissue and the risk of developing metabolic syndrome.

  • Gut Health and Disease: Fecal BCFA levels are considered indicators of protein fermentation in the gut and may be altered in inflammatory bowel disease and other gastrointestinal disorders.

  • Neurological Disorders: Emerging research is exploring the link between gut-derived metabolites, including BCFAs, and neurodegenerative diseases like Alzheimer's disease.

Volatile Organic Compounds (VOCs) as Non-Invasive Biomarkers:

VOCs are carbon-based chemicals that have a low boiling point and are easily evaporated at room temperature. They are present in various biological samples, including exhaled breath, urine, sweat, and feces. The profile of VOCs can provide a real-time snapshot of an individual's metabolic state. The analysis of VOCs, particularly in exhaled breath, offers a promising avenue for non-invasive diagnostics in:

  • Infectious Diseases: Pathogens can produce unique VOC signatures that can be used for early detection of infections.

  • Cancer: Several studies have identified distinct VOC profiles associated with various cancers, including lung, breast, and colorectal cancer.

  • Metabolic Disorders: Conditions like diabetes can lead to the production of specific VOCs, such as acetone in the breath.

Given that this compound belongs to both of these promising classes of molecules, a thorough investigation into its potential as a biomarker is warranted.

Potential Clinical Significance and Applications

While specific data for this compound is not yet available, we can extrapolate its potential clinical significance based on the known roles of BCFAs and VOCs. Further research into this molecule could yield valuable insights in several areas:

  • Gastrointestinal Health: As a gut microbiome-derived metabolite, quantifying this compound in feces, serum, or urine could provide a more specific marker of gut dysbiosis or particular microbial fermentation patterns.

  • Metabolic Disease: Investigating the correlation between serum or adipose tissue levels of this compound and parameters of metabolic syndrome could lead to a novel biomarker for early risk assessment.

  • Non-invasive Diagnostics: The volatility of this compound makes it a candidate for breath analysis. Its presence or altered concentration in exhaled breath could potentially signal a range of systemic or localized disease processes.

Methodologies for the Analysis of this compound

The accurate and sensitive quantification of this compound in biological matrices is crucial for its investigation as a potential biomarker. The primary analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Sample Collection and Preparation

The choice of biological matrix will depend on the clinical question.

  • Serum/Plasma: Provides a systemic view of circulating metabolites.

  • Urine: Reflects systemic metabolism and excretion pathways.

  • Feces: Offers direct insight into gut microbiome activity.

  • Exhaled Breath: Enables non-invasive assessment of volatile metabolites.

Table 1: Sample Preparation Protocols for BCFA and VOC Analysis

Biological MatrixAnalyte ClassSample Preparation Protocol
Serum/PlasmaBCFA1. Thaw sample on ice. 2. Add internal standard (e.g., deuterated analogue). 3. Protein precipitation with a cold organic solvent (e.g., acetonitrile). 4. Centrifuge to pellet proteins. 5. Collect supernatant for derivatization and analysis.
FecesBCFA1. Homogenize a known weight of fecal sample in a suitable buffer. 2. Add internal standard. 3. Perform lipid extraction using a solvent system (e.g., Folch or Bligh-Dyer). 4. Evaporate the organic phase to dryness. 5. Reconstitute the lipid extract for derivatization.
Exhaled BreathVOC1. Collect breath sample into an inert bag (e.g., Tedlar®) or onto a sorbent tube. 2. For bag collection, pass a known volume of breath through a sorbent tube to trap VOCs. 3. Perform thermal desorption of the sorbent tube to release VOCs into the GC-MS system.
Derivatization

For GC-MS analysis of non-volatile or semi-volatile compounds like carboxylic acids, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.

Table 2: Common Derivatization Reagents for Carboxylic Acid Analysis by GC-MS

Derivatization ReagentTarget Functional GroupReaction ProductAdvantages
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxylic AcidTrimethylsilyl (TMS) esterForms stable derivatives, good for a wide range of compounds.
Pentafluorobenzyl Bromide (PFBBr)Carboxylic AcidPentafluorobenzyl (PFB) esterCreates derivatives with high electron affinity, enhancing sensitivity in electron capture detection.
Methanolic HCl or BF3-MethanolCarboxylic AcidFatty Acid Methyl Ester (FAME)A classic and well-established method for fatty acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis of BCFAs (as FAMEs)

  • Sample Injection: Inject 1 µL of the derivatized sample extract into the GC inlet.

  • Gas Chromatograph:

    • Column: A polar capillary column (e.g., DB-WAX or FFAP) is typically used for FAME analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. For example, start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 240°C).

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification of known compounds.

Experimental Protocol: GC-MS Analysis of Breath VOCs

  • Thermal Desorption: The sorbent tube containing the trapped breath VOCs is heated in a thermal desorber, and the released analytes are transferred to the GC column.

  • Gas Chromatograph:

    • Column: A non-polar or mid-polar column (e.g., DB-5ms) is commonly used for broad VOC screening.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A temperature gradient from a low temperature (e.g., 40°C) to a high temperature (e.g., 280°C).

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or TOF.

    • Acquisition Mode: Full scan for untargeted analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is an alternative and complementary technique to GC-MS, particularly for less volatile compounds or when derivatization is to be avoided.

Experimental Protocol: LC-MS/MS Analysis of BCFAs

  • Sample Injection: Inject the sample extract (after protein precipitation or lipid extraction) into the LC system.

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI), usually in negative mode for carboxylic acids.

    • Mass Analyzer: Triple Quadrupole (QqQ) for targeted quantification using Multiple Reaction Monitoring (MRM).

Data Analysis and Interpretation

The analysis of data generated from MS-based platforms requires specialized software and expertise.

  • Peak Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic chemical standards.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of a known concentration of an internal standard.

  • Statistical Analysis: Appropriate statistical methods (e.g., t-tests, ANOVA, multivariate analysis) are used to compare the levels of the potential biomarker between different groups (e.g., healthy controls vs. disease group).

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Serum Serum/Plasma Precipitation Protein Precipitation Serum->Precipitation Feces Feces Extraction Lipid Extraction Feces->Extraction Breath Exhaled Breath Trapping Sorbent Trapping Breath->Trapping Derivatization Derivatization (for GC-MS) Precipitation->Derivatization LCMS LC-MS/MS Precipitation->LCMS Extraction->Derivatization Extraction->LCMS GCMS GC-MS Trapping->GCMS Derivatization->GCMS DataProcessing Data Processing GCMS->DataProcessing LCMS->DataProcessing Stats Statistical Analysis DataProcessing->Stats Biomarker Biomarker Identification Stats->Biomarker

Caption: A generalized workflow for the investigation of this compound as a potential biomarker.

Hypothetical_Signaling_Pathway cluster_origin Origin cluster_production Production cluster_biomarker Potential Biomarker cluster_effects Systemic Effects GutMicrobiota Gut Microbiota Fermentation Bacterial Fermentation GutMicrobiota->Fermentation DietaryBCAA Dietary Branched-Chain Amino Acids DietaryBCAA->Fermentation DMHA This compound Fermentation->DMHA Metabolic Metabolic Regulation DMHA->Metabolic Inflammatory Inflammatory Response DMHA->Inflammatory Neurological Neurological Signaling DMHA->Neurological

Caption: A hypothetical pathway illustrating the origin and potential systemic effects of this compound.

Conclusion and Future Directions

This compound represents a compelling yet understudied candidate for biomarker discovery. Its classification as both a branched-chain fatty acid and a volatile organic compound places it at the intersection of two rapidly evolving areas of clinical research. While direct evidence of its role as a biomarker is currently lacking, the established significance of BCFAs and VOCs in various diseases provides a strong rationale for its investigation.

The methodologies outlined in this guide provide a robust framework for researchers to begin exploring the potential of this compound. Future research should focus on:

  • Method Development and Validation: Establishing and validating sensitive and specific analytical methods for the quantification of this compound in a range of biological matrices.

  • Observational Studies: Conducting large-scale observational studies to correlate the levels of this compound with various disease states, including metabolic disorders, gastrointestinal diseases, and neurological conditions.

  • Mechanistic Studies: Investigating the biological activity of this compound to understand its role in cellular and systemic signaling pathways.

By systematically addressing these research questions, the scientific community can unlock the potential of this compound and pave the way for its application in novel diagnostic and therapeutic strategies.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylhexanoic acid is a branched-chain carboxylic acid that serves as a valuable building block in organic synthesis. Its structural motif is found in various natural products and pharmacologically active molecules. The controlled introduction of methyl groups along the carbon chain can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. These application notes provide detailed protocols for two common and effective methods for the synthesis of this compound: the carboxylation of a Grignard reagent and the α-alkylation of an ester enolate.

Method 1: Synthesis via Grignard Reagent Carboxylation

This method involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide (in the form of dry ice) and subsequent acidic workup to yield the desired carboxylic acid.[1] This approach is a robust and widely used strategy for the formation of carbon-carbon bonds and the synthesis of carboxylic acids.[1]

Experimental Workflow: Grignard Reagent Carboxylation

G cluster_prep Grignard Reagent Formation cluster_reaction Carboxylation cluster_workup Workup and Purification A 1-Bromo-2-methylpentane D Grignard Reagent Solution A->D B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D F Magnesium Carboxylate Salt D->F E Dry Ice (Solid CO2) E->F G Aqueous HCl F->G Protonation H Extraction with Diethyl Ether G->H I Drying and Solvent Removal H->I J Distillation I->J K This compound J->K

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Experimental Protocol: Grignard Reagent Carboxylation

Materials:

  • 1-Bromo-2-methylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfate (anhydrous)

  • Iodine (crystal, as initiator)

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried.

  • Grignard Reagent Formation:

    • Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of 1-bromo-2-methylpentane (1.0 equivalent) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.

    • A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle heating may be applied.

    • Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • The Grignard reagent solution is cooled in an ice bath.

    • In a separate beaker, an excess of crushed dry ice is placed.

    • The Grignard solution is slowly poured onto the dry ice with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature, and the excess diethyl ether can be allowed to evaporate.

  • Workup and Purification:

    • The resulting solid magnesium carboxylate salt is treated with a cold aqueous solution of hydrochloric acid to protonate the carboxylate and dissolve the magnesium salts.[2]

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude this compound is purified by distillation.

Quantitative Data
ParameterValue
Starting Material 1-Bromo-2-methylpentane
Key Reagents Magnesium, Carbon Dioxide
Typical Yield 70-80%
Purity (post-distillation) >98%

Method 2: Synthesis via α-Alkylation of an Ester Enolate

This method involves the deprotonation of an ester at the α-position using a strong, non-nucleophilic base to form an enolate, followed by the reaction of the enolate with an alkylating agent.[3][4] Subsequent hydrolysis of the ester yields the carboxylic acid. This strategy allows for the precise formation of a C-C bond at the α-carbon of a carbonyl compound.[3]

Experimental Workflow: α-Alkylation of an Ester Enolate

G cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis and Purification A Ethyl 3-methylpentanoate D Lithium Enolate A->D B Lithium Diisopropylamide (LDA) B->D C Anhydrous THF, -78 °C C->D F Ethyl 2,3-dimethylhexanoate D->F E Methyl Iodide E->F G Aqueous NaOH (Saponification) F->G H Acidic Workup (HCl) G->H I Extraction H->I J Purification I->J K This compound J->K

Caption: Workflow for the synthesis of this compound via ester enolate alkylation.

Experimental Protocol: α-Alkylation of an Ester Enolate

Materials:

  • Ethyl 3-methylpentanoate

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • LDA Preparation (in situ):

    • In a flame-dried, three-necked flask under an inert atmosphere, anhydrous THF is cooled to -78 °C (dry ice/acetone bath).

    • Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents).

    • The solution is stirred at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation:

    • A solution of ethyl 3-methylpentanoate (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C.

    • The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Alkylation:

    • Methyl iodide (1.2 equivalents) is added to the enolate solution at -78 °C.

    • The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to slowly warm to room temperature.

  • Workup of the Ester:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 2,3-dimethylhexanoate.

  • Hydrolysis to the Carboxylic Acid:

    • The crude ester is dissolved in a solution of sodium hydroxide in ethanol/water and refluxed until the saponification is complete (monitored by TLC).

    • The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether to remove any non-acidic impurities.

    • The aqueous layer is cooled in an ice bath and acidified with concentrated HCl.

    • The resulting carboxylic acid is extracted with diethyl ether, and the combined organic extracts are dried and concentrated to afford the crude product.

    • Purification is achieved by distillation.

Quantitative Data
ParameterValue
Starting Material Ethyl 3-methylpentanoate
Key Reagents LDA, Methyl Iodide
Typical Yield 65-75%
Purity (post-distillation) >98%

Conclusion

Both the Grignard carboxylation and the α-alkylation of an ester enolate are effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The Grignard approach is often favored for its directness in forming the carboxylic acid functionality, while the enolate alkylation provides a versatile route for the formation of α-substituted carbonyl compounds. For stereocontrolled synthesis, more advanced methods employing chiral auxiliaries can be utilized.

References

Application Notes and Protocols for the Enantioselective Synthesis of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective synthesis of chiral carboxylic acids is of significant interest in the pharmaceutical and fine chemical industries due to the stereospecific bioactivity of many molecules. 2,3-Dimethylhexanoic acid, a chiral carboxylic acid, presents a synthetic challenge in controlling the stereochemistry at both the C2 and C3 positions. This document outlines a robust and well-documented approach for the enantioselective synthesis of related chiral carboxylic acids, which can be adapted for this compound, primarily focusing on the use of chiral auxiliaries. The Evans' asymmetric alkylation methodology is a cornerstone in this field, offering high levels of stereocontrol and yielding products with excellent enantiomeric purity.[1][2][3][4][5][6]

The general strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate.[3] This auxiliary then directs a subsequent diastereoselective reaction, such as an alkylation, to create a new stereocenter with a high degree of facial selectivity.[1][3] Finally, the chiral auxiliary is cleaved to afford the desired enantiomerically enriched product, and the auxiliary can often be recovered and reused.[3]

Overview of the Synthetic Strategy: Evans Asymmetric Alkylation

The proposed synthetic route for an analogue of this compound utilizes an Evans' oxazolidinone auxiliary.[3][7] The synthesis can be conceptually divided into three main stages:

  • Acylation of the Chiral Auxiliary: The chiral oxazolidinone auxiliary is first acylated with a suitable acyl halide to form the N-acyl imide.

  • Diastereoselective Alkylation: The N-acyl imide is then deprotonated to form a chiral enolate, which subsequently undergoes a highly diastereoselective alkylation reaction.[1] To achieve the 2,3-dimethyl substitution pattern, a sequential alkylation strategy can be employed.

  • Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary to yield the target chiral carboxylic acid.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities achieved in Evans' asymmetric alkylation reactions for the synthesis of chiral carboxylic acids analogous to the target molecule.

EntryElectrophile (R-X)Product (R')Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Yield (%)Reference
1CH₃I2-Methylpropanoic acid derivative>99:1>99%85-95[1][6]
2CH₃CH₂I2-Ethylpropanoic acid derivative>99:1>99%80-90[1]
3PhCH₂Br2-Benzylpropanoic acid derivative>99:1>99%90-98[1]

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in CH₂Cl₂ at 0 °C, add Et₃N (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Methylation

This protocol details the diastereoselective methylation of the N-acyl imide.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl imide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA (1.1 eq) or NaHMDS (1.1 eq) while maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add methyl iodide (1.5 eq) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary to form the Carboxylic Acid

This protocol describes the hydrolysis of the alkylated N-acyl imide to the desired carboxylic acid.

Materials:

  • Alkylated N-acyl imide

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the alkylated N-acyl imide (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl.

  • Extract the carboxylic acid product with diethyl ether.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product & Byproduct Chiral_Auxiliary Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylation Acylation Chiral_Auxiliary->Acylation Acyl_Chloride Propionyl Chloride Acyl_Chloride->Acylation Enolate_Formation Enolate Formation (LDA or NaHMDS, -78 °C) Acylation->Enolate_Formation N-Acyl Imide Alkylation Asymmetric Methylation (CH3I, -78 °C) Enolate_Formation->Alkylation Chiral Enolate Cleavage Auxiliary Cleavage (LiOH, H2O2) Alkylation->Cleavage Alkylated Imide Chiral_Acid Enantiomerically Enriched 2-Methylpropanoic Acid Derivative Cleavage->Chiral_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for the enantioselective synthesis of a chiral carboxylic acid via Evans' asymmetric alkylation.

References

Application Notes and Protocols for the Synthesis of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2,3-dimethylhexanoic acid, a branched-chain carboxylic acid. The methodology is designed to be a reliable procedure for laboratory-scale preparation. The synthesis involves the initial formation of 3-methylhexanoic acid via a Grignard carboxylation, followed by an alpha-methylation of the corresponding methyl ester to introduce the second methyl group at the C-2 position. The final step is the hydrolysis of the ester to yield the desired product. This protocol includes detailed experimental procedures, tables of reagents and reaction parameters, and workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound is a chiral carboxylic acid that, like other branched-chain fatty acids, may be of interest in various fields, including flavor and fragrance chemistry, as well as a potential building block in the synthesis of more complex molecules for drug discovery and development. Its specific stereoisomers can play a crucial role in biological activity, making controlled synthesis a key requirement for its study. The protocol outlined herein provides a robust method for the preparation of this compound, offering a clear pathway for researchers to obtain this compound for further investigation.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-stage process, starting from 1-bromo-2-methylbutane. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Grignard Carboxylation cluster_1 Stage 2: Esterification cluster_2 Stage 3: α-Methylation and Hydrolysis A 1-Bromo-2-methylbutane C Grignard Reagent A->C Mg, Anhydrous Ether B Magnesium Turnings B->C E 3-Methylhexanoic Acid C->E 1. CO2 2. H3O+ workup D Carbon Dioxide (Dry Ice) D->E F 3-Methylhexanoic Acid H Methyl 3-methylhexanoate F->H H2SO4 (cat.) G Methanol G->H I Methyl 3-methylhexanoate K Enolate Intermediate I->K Deprotonation J LDA in THF J->K M Methyl 2,3-dimethylhexanoate K->M Alkylation L Methyl Iodide L->M N This compound M->N LiOH, H2O/THF

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 3-Methylhexanoic Acid via Grignard Carboxylation

This stage involves the formation of a Grignard reagent from 1-bromo-2-methylbutane, followed by its reaction with carbon dioxide (dry ice) to yield 3-methylhexanoic acid.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Magnesium Turnings24.312.67 g110
Iodine253.811 crystal-
1-Bromo-2-methylbutane151.0415.10 g (12.7 mL)100
Anhydrous Diethyl Ether74.12150 mL-
Dry Ice (solid CO₂)44.01~50 g-
3 M Hydrochloric Acid36.46~100 mL-
Diethyl Ether (for extraction)74.12150 mL-
Saturated Sodium Chloride (Brine)-50 mL-
Anhydrous Magnesium Sulfate120.37~10 g-

Protocol:

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of dry nitrogen or argon and allow to cool.

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the reaction flask.

    • In the dropping funnel, prepare a solution of 1-bromo-2-methylbutane in 70 mL of anhydrous diethyl ether.

    • Add about 5-10 mL of the bromide solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by bubbling and a cloudy appearance. If the reaction does not start, add a single crystal of iodine or gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-45 minutes until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to 0 °C in an ice-water bath.

    • In a separate beaker, crush approximately 50 g of dry ice and quickly add it to the stirred Grignard solution in portions. A vigorous reaction will occur.

    • Allow the mixture to warm to room temperature and stir until all the excess dry ice has sublimed.

  • Workup and Purification:

    • Slowly quench the reaction by adding 100 mL of 3 M HCl with cooling in an ice bath.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-methylhexanoic acid.

    • The crude acid can be purified by distillation under reduced pressure.

Stage 2: Esterification of 3-Methylhexanoic Acid

To facilitate the subsequent alpha-methylation, the carboxylic acid is first converted to its methyl ester.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Methylhexanoic Acid130.1813.02 g100
Methanol32.04100 mL-
Concentrated Sulfuric Acid98.081 mL-
Saturated Sodium Bicarbonate84.01100 mL-
Diethyl Ether74.12150 mL-
Anhydrous Magnesium Sulfate120.37~10 g-

Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-methylhexanoic acid in methanol.

  • Carefully add the concentrated sulfuric acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-methylhexanoate. Purify by distillation if necessary.

Stage 3: α-Methylation of Methyl 3-methylhexanoate and Hydrolysis

This stage involves the formation of an enolate from the methyl ester, followed by alkylation with methyl iodide and subsequent hydrolysis to the final product.

Alpha_Methylation cluster_0 α-Methylation and Hydrolysis Start Methyl 3-methylhexanoate Enolate Lithium Enolate Start->Enolate LDA, THF, -78 °C AlkylatedEster Methyl 2,3-dimethylhexanoate Enolate->AlkylatedEster CH3I FinalProduct This compound AlkylatedEster->FinalProduct 1. LiOH, H2O/THF 2. H3O+ workup

Caption: Key steps in the α-methylation and hydrolysis stage.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Diisopropylamine101.1911.13 g (15.4 mL)110
n-Butyllithium (2.5 M in hexanes)64.0644 mL110
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Methyl 3-methylhexanoate144.2114.42 g100
Methyl Iodide141.9415.61 g (6.8 mL)110
Saturated Ammonium Chloride53.49100 mL-
Diethyl Ether74.12150 mL-
Lithium Hydroxide23.954.79 g200
1 M Hydrochloric Acid36.46As needed-

Protocol:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine in 100 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium dropwise and stir for 30 minutes at -78 °C to form the LDA solution.

  • Enolate Formation: Slowly add a solution of methyl 3-methylhexanoate in 50 mL of anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add methyl iodide dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 4 hours.

  • Workup of Ester: Quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 2,3-dimethylhexanoate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of THF and water (3:1 v/v, 100 mL).

    • Add lithium hydroxide and stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Expected Yields and Physical Properties:

CompoundStageTheoretical Yield (g)Expected Yield RangeBoiling Point (°C)
3-Methylhexanoic Acid113.0260-80%200-202
Methyl 3-methylhexanoate214.4280-95%155-157
This compound314.4250-70% (over 2 steps)~210-215

Note: Expected yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Concluding Remarks

The presented protocol provides a detailed and logical pathway for the synthesis of this compound. By following the outlined steps and adhering to standard laboratory practices for handling air- and moisture-sensitive reagents, researchers can reliably produce this compound for their studies. The modular nature of this synthesis also allows for potential modifications to introduce different alkyl groups at the 2- and 3-positions by selecting appropriate starting materials and alkylating agents. Further characterization of the final product by NMR, IR, and mass spectrometry is recommended to confirm its identity and purity.

References

Purification of 2,3-Dimethylhexanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chiral molecule like 2,3-dimethylhexanoic acid is paramount for its application in asymmetric synthesis and as a precursor for biologically active compounds. This document provides detailed application notes and protocols for the purification and analysis of this compound, ensuring high purity for downstream applications.

Introduction

This compound is a branched-chain carboxylic acid characterized by two stereocenters, making it a chiral molecule with four possible stereoisomers. The biological activity and physical properties of each stereoisomer can vary significantly, necessitating robust purification methods to isolate the desired isomer in high purity. Common impurities in synthetically produced this compound may include unreacted starting materials, diastereomers, and other side-products from the synthesis route. This guide outlines effective purification strategies, including fractional distillation and preparative chiral high-performance liquid chromatography (HPLC), along with analytical methods for purity assessment.

Data Presentation

The following tables summarize illustrative quantitative data for the purification of this compound using the protocols detailed in this document.

Table 1: Illustrative Purity and Yield Data for Fractional Distillation of this compound

FractionDistillation Pressure (Torr)Boiling Point (°C)Initial Purity (GC-MS, %)Final Purity (GC-MS, %)Yield (%)
Forerun10< 110--5
Main Fraction10110-11290> 9885
Residue10> 112--10

Table 2: Illustrative Purity and Yield Data for Preparative Chiral HPLC of this compound Enantiomers

EnantiomerMobile PhaseRetention Time (min)Initial Enantiomeric Excess (%)Final Enantiomeric Excess (%)Recovery Yield (%)
(2R,3R)-isomerHexane:Isopropanol (98:2) + 0.1% TFA12.595> 99.592
(2S,3S)-isomerHexane:Isopropanol (98:2) + 0.1% TFA14.295> 99.591

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is suitable for the initial purification of this compound to remove lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the flask to the fractionating column and the rest of the distillation apparatus.

  • Gradually apply vacuum to the system, aiming for a stable pressure of approximately 10 Torr.

  • Begin heating the distillation flask gently while stirring.

  • Observe the vapor rising through the fractionating column and the temperature reading on the thermometer.

  • Collect the initial fraction (forerun) that distills at a lower temperature than the expected boiling point of the product.

  • As the temperature stabilizes at the boiling point of this compound (approximately 110-112 °C at 10 Torr), change the receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the main fraction.

  • Stop the distillation, allow the apparatus to cool, and then slowly release the vacuum.

  • Analyze the purity of the main fraction using GC-MS (Protocol 3).

Protocol 2: Enantiomeric Purification by Preparative Chiral HPLC

This protocol is designed for the separation of the enantiomers of this compound to achieve high enantiomeric purity.

Materials:

  • Partially purified this compound (from Protocol 1)

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • HPLC-grade hexane and isopropanol

  • Trifluoroacetic acid (TFA)

  • Collection vials

Procedure:

  • Dissolve the partially purified this compound in a small amount of the mobile phase.

  • Equilibrate the preparative chiral column with the mobile phase (e.g., Hexane:Isopropanol 98:2 + 0.1% TFA) at a constant flow rate.

  • Inject the sample solution onto the column.

  • Monitor the separation using the UV detector (e.g., at 210 nm).

  • Collect the fractions corresponding to each eluting enantiomer in separate vials.

  • Analyze the enantiomeric purity of each collected fraction using analytical chiral HPLC (Protocol 4).

  • Combine the fractions of the desired enantiomer with high purity.

  • Remove the solvent under reduced pressure to obtain the purified enantiomer.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for assessing the chemical purity of this compound. Derivatization to a more volatile ester is recommended.

Materials:

  • Purified this compound sample

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or Methanolic HCl)

  • Anhydrous solvent (e.g., Dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

  • GC vials

Procedure:

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 500 µL of anhydrous dichloromethane.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Set the GC-MS parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate).

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Acquire the mass spectra of the eluting peaks.

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Determine the purity by calculating the peak area percentage of the desired compound relative to the total peak area.

Protocol 4: Enantiomeric Purity Analysis by Analytical Chiral HPLC

This protocol is for determining the enantiomeric excess (e.e.) of a purified sample of this compound.

Materials:

  • Purified this compound sample

  • Analytical HPLC system with a UV detector

  • Analytical chiral stationary phase (CSP) column

  • HPLC-grade hexane and isopropanol

  • Trifluoroacetic acid (TFA)

  • HPLC vials

Procedure:

  • Prepare a dilute solution of the sample in the mobile phase.

  • Equilibrate the analytical chiral column with the mobile phase (e.g., Hexane:Isopropanol 98:2 + 0.1% TFA) at a constant flow rate.

  • Inject the sample solution onto the column.

  • Record the chromatogram and identify the peaks corresponding to the different enantiomers.

  • Integrate the peak areas of the enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Mandatory Visualizations

experimental_workflow crude Crude this compound distillation Fractional Distillation (Protocol 1) crude->distillation partially_pure Partially Purified Acid distillation->partially_pure gcms_analysis Purity Analysis (GC-MS) (Protocol 3) distillation->gcms_analysis Purity Check chiral_hplc Preparative Chiral HPLC (Protocol 2) partially_pure->chiral_hplc purified_enantiomer Purified Enantiomer chiral_hplc->purified_enantiomer chiral_hplc_analysis Enantiomeric Purity Analysis (Analytical Chiral HPLC) (Protocol 4) purified_enantiomer->chiral_hplc_analysis e.e. Determination

Caption: Experimental workflow for the purification and analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpcr GPCR (e.g., GPR41/43) g_protein G-protein gpcr->g_protein Activates downstream Downstream Signaling Cascades g_protein->downstream cellular_response Cellular Response (e.g., Anti-inflammatory, Metabolic Regulation) downstream->cellular_response hdac Histone Deacetylase (HDAC) histones Histones acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation (increased) gene_expression Altered Gene Expression acetylated_histones->gene_expression gene_expression->cellular_response scfa This compound (SCFA) scfa->gpcr Binds to scfa->hdac Inhibits

Caption: Plausible signaling pathways for this compound as a short-chain fatty acid (SCFA).

Application Note: Analysis of 2,3-Dimethylhexanoic Acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note details the expected ¹H NMR spectrum of 2,3-dimethylhexanoic acid, providing predicted chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a comprehensive protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results for researchers in academia and the pharmaceutical industry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of its molecular structure and established chemical shift principles. The acidic proton of the carboxylic acid is expected to appear significantly downfield, typically as a broad singlet.[1][2] Protons on carbons alpha to the carbonyl group are deshielded and resonate in the 2-2.5 ppm range.[1][2] The alkyl chain protons will appear further upfield, with their chemical shifts and splitting patterns determined by their neighboring protons.

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-COOH10.0 - 12.0broad singlet-1H
2H-2~2.3multiplet~71H
3H-3~1.6multiplet~71H
4H-4 (CH₂)~1.2 - 1.4multiplet~72H
5H-5 (CH₂)~1.2 - 1.4multiplet~72H
6H-6 (CH₃)~0.9triplet~73H
72-CH₃~1.1doublet~73H
83-CH₃~0.9doublet~73H

Note: Predicted values are based on empirical data for similar structures and may vary slightly based on solvent and concentration.

Experimental Protocol

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

I. Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound.[3]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4] Other options include acetone-d₆, or DMSO-d₆. The choice of solvent can affect the chemical shift of the acidic proton.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3][5]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[4][6] The final sample height in the tube should be around 4.5-5 cm.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. If quantitative analysis is required, a known amount of a suitable internal standard must be added.

II. NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.

Table 2: ¹H NMR Acquisition Parameters

ParameterRecommended ValueDescription
Pulse Programzg (standard 1D)A standard single-pulse experiment.[7]
Spectral Width (SW)15 - 20 ppmEnsures all signals, including the downfield carboxylic acid proton, are captured.[8]
Number of Scans (NS)8 - 16Signal averaging to improve the signal-to-noise ratio.[9][10]
Acquisition Time (AQ)2 - 4 secondsThe duration of the FID detection.[8][9]
Relaxation Delay (D1)1 - 5 secondsTime between scans to allow for full relaxation of the protons.[9]
Receiver Gain (RG)Auto-adjustThe spectrometer will automatically determine the optimal receiver gain.[7]
Number of Points (TD)32k - 64kThe number of data points used to digitize the FID, affecting digital resolution.[7]
III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift (in ppm) of each signal.

Visualizations

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integration reference->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign final_report final_report assign->final_report Final Report

Caption: Workflow for ¹H NMR Spectroscopy.

Signaling Pathway of NMR Spectroscopy

This diagram outlines the fundamental process of how an NMR signal is generated.

nmr_signaling nucleus Atomic Nucleus (in B₀ field) rf_pulse RF Pulse (Excitation) nucleus->rf_pulse Absorption relaxation Relaxation rf_pulse->relaxation Emission fid FID Signal (Detection) relaxation->fid ft Fourier Transform fid->ft spectrum NMR Spectrum ft->spectrum

Caption: NMR Signal Generation Pathway.

References

Application Note: 13C NMR Analysis of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,3-dimethylhexanoic acid. ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon skeleton. This application note outlines the sample preparation, experimental parameters, and data analysis for this compound, and includes predicted ¹³C NMR chemical shift data to aid in spectral assignment.

Introduction

This compound is a branched-chain carboxylic acid. The structural characterization of such molecules is crucial in various fields, including drug discovery and development, where precise molecular architecture dictates biological activity. ¹³C NMR spectroscopy provides unambiguous information about the number of non-equivalent carbon atoms and their chemical environment within a molecule. Due to the low natural abundance of the ¹³C isotope (about 1.1%), specialized techniques are often employed to obtain high-quality spectra.[1] This note serves as a practical guide for obtaining and interpreting the ¹³C NMR spectrum of this compound.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are provided as a reference for spectral assignment. Experimental values may vary slightly depending on the solvent and other experimental conditions.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (COOH)~181.9
C2 (CH)~45.8
C3 (CH)~38.7
C4 (CH₂)~30.1
C5 (CH₂)~20.9
C6 (CH₃)~14.2
2-CH₃~15.3
3-CH₃~11.5

Experimental Protocol

A standard protocol for the ¹³C NMR analysis of a small organic molecule like this compound is detailed below.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Amount: For a standard 5 mm NMR tube, dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.[2] Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.[3]

  • Solvent Selection: A common solvent for non-polar to moderately polar organic compounds is deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆, or DMSO-d₆ can also be used depending on the sample's solubility.[2] The choice of solvent can slightly influence the chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution to serve as an internal reference standard (δ = 0.0 ppm).[2][4]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be sufficient to cover the NMR probe's detection region (typically 4-5 cm).

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[3]

2. NMR Data Acquisition

  • Spectrometer: The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment is typically performed. This involves broadband decoupling of protons to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters (Typical for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately quantified, though for routine spectra, a shorter delay is often sufficient.[5]

    • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required compared to ¹H NMR. Typically, 128 to 1024 scans or more may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[1]

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.[1]

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. If no TMS is used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • Peak Picking and Integration: Identify all the peaks in the spectrum and determine their chemical shifts. While integration of ¹³C NMR spectra is not always straightforward due to differing relaxation times and the Nuclear Overhauser Effect (NOE), it can provide qualitative information.[1][6]

Visualization of Methodologies

The following diagrams illustrate the logical workflow of the experimental process and the structure of the analyte with carbon numbering corresponding to the data table.

experimental_workflow Experimental Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Weigh this compound solvent Dissolve in Deuterated Solvent (e.g., CDCl3) sample->solvent standard Add Internal Standard (TMS) transfer Transfer to NMR Tube instrument Insert Sample into Spectrometer transfer->instrument setup Set Up Acquisition Parameters acquire Acquire 13C NMR Spectrum process Fourier Transform & Phasing acquire->process baseline Baseline Correction reference Reference Spectrum (TMS = 0 ppm) assign Peak Assignment & Interpretation

Figure 1. Experimental workflow for the 13C NMR analysis of this compound.

Figure 2. Chemical structure of this compound with carbon numbering for NMR assignment.

Discussion

The predicted ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule. The carboxyl carbon (C1) is the most deshielded and will appear furthest downfield, typically in the range of 170-185 ppm. The two methine carbons (C2 and C3) will resonate at intermediate chemical shifts, influenced by their position relative to the electron-withdrawing carboxyl group. The methylene carbons of the hexanoic acid chain (C4 and C5) and the terminal methyl carbon (C6) will appear in the upfield aliphatic region. The two methyl groups attached at C2 and C3 will also have distinct signals in the upfield region. The specific assignments can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) if required.

Conclusion

This application note provides a comprehensive guide for the ¹³C NMR analysis of this compound. By following the detailed experimental protocol and using the provided predicted data for reference, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this molecule. This information is invaluable for structural verification and characterization in a variety of scientific and industrial applications.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylhexanoic acid is a branched-chain fatty acid that may be of interest in various fields, including metabolic research, biomarker discovery, and pharmaceutical development. Its structural characterization and quantification often rely on mass spectrometry coupled with chromatographic separation techniques. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties

PropertyValue
Molecular FormulaC8H16O2[1][2]
Molecular Weight144.21 g/mol [1][2]
Monoisotopic Mass144.115029749 Da[1]
IUPAC NameThis compound[1]
CAS Number41065-92-3[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is necessary to increase volatility and improve chromatographic performance. A common approach is the conversion to a fatty acid methyl ester (FAME) or other suitable esters.[3]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization (Methyl Esterification)

  • Materials : Dried sample containing this compound, Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (14%), Hexane, Saturated NaCl solution.

  • Procedure :

    • To the dried sample, add 1 mL of methanolic HCl.

    • Cap the vial tightly and heat at 85°C for 1 hour to form the methyl ester.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture for 1 minute and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the 2,3-dimethylhexanoate methyl ester to a clean GC vial for analysis.

2. GC-MS Instrumentation and Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60°C, hold for 1 min, ramp to 200°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Ion Source Temperature230°C
Quadrupole Temperature150°C
Expected Mass Spectrum and Fragmentation

Key fragmentation pathways for branched-chain FAMEs involve cleavages at the branch points.[4] The McLafferty rearrangement is also a characteristic fragmentation for esters.

Predicted Quantitative Data for this compound Methyl Ester

Ion DescriptionPredicted m/zRelative Abundance
[M]+•158Low
[M-29]+ (Loss of C2H5)129Moderate
[M-31]+ (Loss of OCH3)127Moderate
[M-43]+ (Loss of C3H7)115Moderate to High
[M-57]+ (Loss of C4H9)101High
McLafferty Rearrangement88High
[C4H9]+57High

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity, making it suitable for complex biological matrices. Derivatization is often employed to improve ionization efficiency and chromatographic retention for short-chain fatty acids.[5][6]

Experimental Protocol: LC-MS/MS

1. Sample Preparation and Derivatization (3-Nitrophenylhydrazine)

  • Materials : Sample, Internal standard solution (e.g., isotope-labeled this compound), 10 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile, 120 mM EDC-HCl in 50% acetonitrile with 6% pyridine, Acetonitrile, Water, Formic acid.

  • Procedure :

    • To 50 µL of sample, add 10 µL of internal standard solution.

    • Add 50 µL of 10 mM 3-NPH solution.

    • Add 50 µL of 120 mM EDC-HCl solution.

    • Vortex and incubate at 40°C for 30 minutes.

    • After incubation, add 340 µL of 90% acetonitrile/water to quench the reaction.

    • Centrifuge the sample and transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters

ParameterValue
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometer
Ionization ModeNegative Ion Electrospray (ESI-)
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Expected Quantitative Data

The analysis would be performed in MRM mode, monitoring specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and its internal standard.

Predicted MRM Transitions for this compound-3-NPH Derivative

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound-3-NPH278.1137.0
Isotope-labeled Internal Standard(Varies)(Varies)

Visualizations

Fragmentation_Pathway M [C8H16O2]+• m/z = 144 M_minus_29 [M-C2H5]+ m/z = 115 M->M_minus_29 - •C2H5 M_minus_45 [M-COOH]+ m/z = 99 M->M_minus_45 - •COOH M_minus_57 [M-C4H9]+ m/z = 87 M->M_minus_57 - •C4H9 M_minus_73 [M-C5H11]+ m/z = 71 M->M_minus_73 - •C5H11 McLafferty McLafferty Ion m/z = 74 M->McLafferty Rearrangement

Caption: Predicted EI fragmentation of this compound.

Experimental_Workflow cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis gc_sample Sample gc_deriv Derivatization (e.g., Methylation) gc_sample->gc_deriv gc_injection GC Injection gc_deriv->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation gc_ionization Electron Ionization (EI) gc_separation->gc_ionization gc_detection Mass Detection gc_ionization->gc_detection gc_data Data Analysis gc_detection->gc_data lc_sample Sample lc_deriv Derivatization (e.g., 3-NPH) lc_sample->lc_deriv lc_injection LC Injection lc_deriv->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation lc_ionization Electrospray Ionization (ESI) lc_separation->lc_ionization lc_detection Tandem MS Detection (MRM) lc_ionization->lc_detection lc_data Data Analysis lc_detection->lc_data

Caption: General workflow for MS analysis of this compound.

References

GC-MS analysis of 2,3-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dimethylhexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules such as this compound is challenging due to its low volatility and potential for thermal degradation. Carboxylic acids contain active hydrogen atoms that lead to high polarity and low volatility.[1] To overcome these limitations, a chemical derivatization step is essential to convert the non-volatile acid into a more volatile and thermally stable derivative suitable for GC-MS analysis.[2] This application note provides a detailed protocol for the analysis of this compound using a silylation derivatization method, followed by GC-MS analysis. Silylation is a universal and effective method for derivatizing acids, replacing the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, thereby increasing volatility.[1][3]

Experimental Protocols

This section details the complete methodology from sample preparation to instrumental analysis.

Materials and Reagents
  • This compound standard

  • Aprotic solvent (e.g., Dichloromethane or Acetonitrile, anhydrous)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[3]

  • Internal Standard (Optional): e.g., Heptadecanoic acid

  • Sodium sulfate (anhydrous) for drying

  • Nitrogen gas for evaporation

  • GC vials (2 mL) with caps

Sample Preparation (from a biological matrix)

For a standard solution, dissolve the acid directly in the aprotic solvent. For biological samples (e.g., plasma, urine), an extraction is required.

  • Acidification: To 1 mL of the liquid sample (e.g., plasma), add a suitable acid (e.g., HCl) to adjust the pH to ~2. This protonates the carboxylic acid, making it more extractable into an organic solvent.

  • Extraction: Perform a liquid-liquid extraction by adding 2 mL of an organic solvent like ethyl acetate. Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process twice more, pooling the organic layers.

  • Drying: Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated (e.g., 40°C). It is critical that the sample is completely anhydrous as silylating reagents are moisture-sensitive.[2]

Derivatization Protocol (Silylation)

This protocol converts this compound into its volatile trimethylsilyl (TMS) ester.[3]

  • Reagent Addition: To the dried sample residue in a GC vial, add 100 µL of a suitable aprotic solvent (e.g., Acetonitrile) to redissolve the analyte.

  • Silylating Agent: Add 100 µL of the silylating agent (BSTFA + 1% TMCS).[3]

  • Reaction: Cap the vial tightly and heat it at 60°C for 30-60 minutes to ensure the derivatization reaction is complete.[3]

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Instrumental Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

ParameterSuggested Setting
GC System Agilent 6890 or similar
MS System Agilent 5973 or similar single-quadrupole MS
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness[2][4]
Injection Mode Splitless[2][4]
Injector Temp. 250 - 280°C[2][4]
Injection Vol. 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min[2]
Oven Program Initial temp 70°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min[2][4]
MS Source Temp. 230°C[2]
MS Quad Temp. 150°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2][5]
Acquisition Mode Full Scan (e.g., m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification[4][5]

Data Presentation and Analysis

Expected Mass Spectral Fragmentation

The derivatization process adds a TMS group to the carboxylic acid, resulting in the TMS-ester of this compound. The molecular weight of the underivatized acid (C8H16O2) is 144.17 g/mol . The TMS-ester (C11H24O2Si) has a molecular weight of 216.4 g/mol .

Upon electron ionization, the derivatized molecule will fragment in a characteristic pattern. Key expected fragments for the TMS-ester include:

  • Molecular Ion (M+) : A peak at m/z 216, which may be of low intensity.

  • [M-15]+ : A prominent peak at m/z 201, corresponding to the loss of a methyl group (CH₃) from the TMS moiety. This is a very common fragmentation for TMS derivatives.[3]

  • TMS-related ions : A strong signal at m/z 73, which corresponds to the stable [Si(CH₃)₃]+ ion, is characteristic of TMS-derivatized compounds.[3]

  • Alpha-cleavage : Fragmentation of the C-C bond adjacent to the carbonyl group.

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using a standard solution of this compound, with each standard undergoing the same extraction and derivatization procedure as the samples. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection.[2] The table below summarizes typical performance metrics that can be expected for this type of analysis.

Performance MetricExpected Value / Range
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 0.1 - 1 µM (matrix dependent)
Limit of Quantitation (LOQ) 0.5 - 5 µM (matrix dependent)
Precision (%RSD) < 15%[6]
Accuracy (Recovery) 85 - 115%[5][6]

Note: These values are representative and should be determined experimentally during method validation.

Visualizations: Workflows and Reactions

The following diagrams illustrate the key processes described in this application note.

DerivatizationReaction Acid This compound (Low Volatility) Heat Heat (60°C) Acid->Heat Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Heat Product TMS-ester of this compound (High Volatility) Heat->Product Silylation Reaction

Caption: Logical diagram of the silylation derivatization reaction.

GCMS_Workflow start_end start_end process process analysis analysis data data A Sample Collection (e.g., Plasma, Urine) B Sample Preparation (Extraction & Drying) A->B C Derivatization (Silylation with BSTFA) B->C D GC-MS Injection & Analysis C->D E Data Processing D->E F Compound Identification & Quantification E->F G Final Report F->G

Caption: Experimental workflow for the .

References

Anwendungshinweise: Derivatisierung von 2,3-Dimethylhexansäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Absolut. Hier sind detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 2,3-Dimethylhexansäure für die GC-MS-Analyse, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bestimmt sind.

Einleitung

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung und Identifizierung von flüchtigen und thermisch stabilen Verbindungen. Carbonsäuren wie die 2,3-Dimethylhexansäure sind aufgrund ihrer polaren Carboxylgruppe (-COOH) von Natur aus schwer flüchtig und neigen zu intermolekularen Wasserstoffbrückenbindungen. Dies führt zu schlechten chromatographischen Peakformen (Tailing) und potenzieller thermischer Zersetzung im heißen GC-Injektor.[1][2] Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt erforderlich.[2][3] Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe um, was eine robuste und reproduzierbare GC-MS-Analyse ermöglicht.[4]

In diesen Anwendungshinweisen werden zwei der gebräuchlichsten und effektivsten Derivatisierungsmethoden für Carbonsäuren beschrieben: Silylierung und Veresterung (insbesondere Methylierung).

1. Methode 1: Silylierung mit MSTFA

Die Silylierung ist eine schnelle und effektive Methode, bei der ein aktives Wasserstoffatom der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt wird.[1] N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein weit verbreitetes Silylierungsreagenz, da seine Nebenprodukte sehr flüchtig sind und die chromatographische Analyse nicht stören.[5] Die resultierenden TMS-Ester sind thermisch stabiler und flüchtiger als die ursprüngliche Säure.[6][7]

Reaktionsprinzip: 2,3-Dimethylhexansäure + MSTFA → 2,3-Dimethylhexansäure-TMS-Ester + N-Methyltrifluoracetamid + Fluortrimethylsilan

2. Methode 2: Veresterung mit Bor-Trifluorid-Methanol (BF3-Methanol)

Die Veresterung, insbesondere die Methylierung, ist eine robuste Methode zur Derivatisierung von Carbonsäuren.[8] BF3-Methanol dient als saurer Katalysator zur Umwandlung der Carbonsäure in ihren entsprechenden Fettsäuremethylester (FAME).[9][10] Diese FAMEs sind deutlich flüchtiger und zeigen ein ausgezeichnetes chromatographisches Verhalten. Diese Methode ist besonders spezifisch für Carboxylgruppen.

Reaktionsprinzip: 2,3-Dimethylhexansäure + CH₃OH --(BF₃)--> Methyl-2,3-dimethylhexanoat + H₂O

Quantitative Datenübersicht

Obwohl spezifische Leistungsdaten für 2,3-Dimethylhexansäure von den genauen experimentellen Bedingungen abhängen, fasst die folgende Tabelle typische Nachweisgrenzen (LODs) zusammen, die für kurzkettige Carbonsäuren mit ähnlichen Methoden erzielt wurden.

DerivatisierungsmethodeDerivatTypischer LOD (GC-MS)Anmerkungen
Silylierung (MSTFA/BSTFA) Trimethylsilyl (TMS)-Ester5 - 40 pgHochempfindlich; Derivate sind feuchtigkeitsempfindlich.[11]
Veresterung (BF3-Methanol) Methylester (FAME)1 - 10 pgSehr empfindlich und robust; erfordert eine Extraktion nach der Reaktion.[12]

Experimentelle Protokolle

Wichtige Vorsichtsmaßnahme: Alle Derivatisierungsreaktionen sollten unter wasserfreien Bedingungen durchgeführt werden, da die Reagenzien, insbesondere Silylierungsmittel, sehr feuchtigkeitsempfindlich sind.[5][13] Verwenden Sie trockene Glaswaren und wasserfreie Lösungsmittel. Führen Sie alle Arbeiten in einem Abzug durch.

Protokoll 1: Silylierung mit MSTFA

Dieses Protokoll beschreibt die Umwandlung von 2,3-Dimethylhexansäure in ihren TMS-Ester.

Benötigte Materialien:

  • Probe mit 2,3-Dimethylhexansäure

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid), optional mit 1% TMCS (Trimethylchlorsilan) als Katalysator

  • Wasserfreies Lösungsmittel (z.B. Pyridin, Acetonitril oder Dichlormethan)

  • Heizblock oder Ofen

  • GC-Vials mit Kappen und Septen

  • Mikrospritzen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Überführen Sie eine bekannte Menge der getrockneten Probe (typischerweise 1-10 mg) in ein GC-Vial. Wenn die Probe in einer wässrigen Lösung vorliegt, muss sie unter einem sanften Stickstoffstrom vollständig zur Trockne eingedampft werden.[13]

  • Zugabe des Reagens: Geben Sie 100-200 µL eines geeigneten wasserfreien Lösungsmittels hinzu, um die Probe aufzulösen. Fügen Sie anschließend 100-200 µL MSTFA hinzu. Das Reagenz sollte im molaren Überschuss vorhanden sein.[13]

  • Reaktion: Verschließen Sie das Vial fest und vortexen Sie es für 10-20 Sekunden. Inkubieren Sie das Vial bei 60 °C für 30 Minuten in einem Heizblock oder Ofen.[9][11]

  • Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Die Probe ist nun bereit für die Injektion in das GC-MS-System.[13]

Protokoll 2: Veresterung mit BF3-Methanol

Dieses Protokoll beschreibt die Umwandlung von 2,3-Dimethylhexansäure in ihren Methylester (FAME).

Benötigte Materialien:

  • Probe mit 2,3-Dimethylhexansäure

  • BF3-Methanol-Lösung (z.B. 14% in Methanol)

  • Wasserfreies Hexan

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Heizblock oder Ofen

  • GC-Vials und Reaktionsgefäße

  • Pasteurpipetten

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Überführen Sie eine bekannte Menge der Probe (typischerweise 100 µL einer Lösung) in ein Reaktionsgefäß.

  • Zugabe des Reagens: Fügen Sie 50-100 µL der BF3-Methanol-Lösung hinzu.[9]

  • Reaktion: Verschließen Sie das Gefäß fest, vortexen Sie es kurz und inkubieren Sie es bei 60 °C für 60 Minuten.[9]

  • Extraktion: Kühlen Sie die Probe auf Raumtemperatur ab. Fügen Sie 0,5 mL gesättigte NaCl-Lösung hinzu.[9]

  • Phasentrennung: Fügen Sie 0,6 mL Hexan hinzu, vortexen Sie kräftig für 30 Sekunden und warten Sie, bis sich die Phasen vollständig getrennt haben. Der derivatisierte Methylester befindet sich in der oberen Hexan-Phase.[9]

  • Sammlung der organischen Phase: Überführen Sie die obere Hexan-Schicht vorsichtig mit einer Pasteurpipette in ein sauberes GC-Vial, das eine kleine Menge (Spatelspitze) wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.[9]

  • Wiederholung der Extraktion: Wiederholen Sie die Schritte 5 und 6 zweimal mit jeweils weiteren 0,6 mL Hexan und vereinigen Sie die Hexan-Extrakte im selben GC-Vial.

  • Analyse: Die Probe in der Hexan-Lösung ist nun bereit für die Injektion in das GC-MS-System.

Visualisierungen

Die folgenden Diagramme illustrieren die beschriebenen Arbeitsabläufe und chemischen Reaktionen.

G Abbildung 1: Allgemeiner Arbeitsablauf der Probenvorbereitung A Probe (2,3-Dimethylhexansäure) B Trocknung (falls wässrig) A->B C Derivatisierung (Silylierung oder Veresterung) B->C D Optionale Aufarbeitung (z.B. Extraktion) C->D E Analyse (GC-MS) D->E

Abbildung 1: Allgemeiner Arbeitsablauf der Probenvorbereitung

G Abbildung 2: Silylierungsreaktion mit MSTFA cluster_reactants Reaktanten cluster_products Produkte Säure 2,3-Dimethylhexansäure TMS_Ester TMS-Ester (flüchtig) Säure->TMS_Ester + MSTFA MSTFA MSTFA Nebenprodukte Nebenprodukte (flüchtig)

Abbildung 2: Silylierungsreaktion mit MSTFA

G Abbildung 3: Veresterungsreaktion mit BF3-Methanol cluster_reactants Reaktanten cluster_products Produkte Säure 2,3-Dimethylhexansäure FAME Methylester (FAME) (flüchtig) Säure->FAME + Methanol (BF3 Katalysator) Methanol Methanol Wasser Wasser

References

Chiral HPLC Separation of 2,3-Dimethylhexanoic Acid Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the enantioselective separation of 2,3-dimethylhexanoic acid isomers using chiral High-Performance Liquid Chromatography (HPLC). The protocols and data presented are representative methods based on established principles for the separation of structurally similar chiral carboxylic acids.

Introduction

This compound is a chiral carboxylic acid with multiple stereoisomers. The separation and quantification of these isomers are crucial in various fields, including pharmaceutical development, as different enantiomers and diastereomers can exhibit distinct pharmacological and toxicological profiles. Due to its small size and lack of a strong UV chromophore, direct analysis of this compound presents a challenge. This application note describes a robust chiral HPLC method for the direct separation of its enantiomers.

The separation of enantiomers is based on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[1] Polysaccharide-based CSPs are widely used and have shown broad selectivity for a variety of chiral compounds, including acidic molecules.[2][3] The method detailed below employs a polysaccharide-based chiral column under normal phase conditions, with an acidic modifier in the mobile phase to ensure good peak shape and resolution.[2][4]

Experimental Protocols

This section details the necessary steps for preparing the sample and performing the chiral HPLC analysis.

Sample Preparation
  • Standard Solution: Prepare a racemic standard solution of this compound in the mobile phase at a concentration of 1.0 mg/mL.

  • Sample Solution: Dissolve the sample containing the this compound isomers in the mobile phase to achieve a final concentration of approximately 1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

HPLC Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector or an Evaporative Light Scattering Detector (ELSD) is required. Due to the lack of a strong chromophore, ELSD or mass spectrometric (MS) detection is preferred for higher sensitivity. If using a UV detector, detection can be attempted at a low wavelength (e.g., 210 nm).

  • Chromatographic Conditions: The following table outlines the recommended HPLC conditions.

ParameterCondition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 40°C, Gas Flow: 1.5 L/min) or UV at 210 nm

Expected Results and Data

The described method is expected to provide baseline separation of the enantiomers of this compound. The addition of trifluoroacetic acid to the mobile phase is critical for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and retention.[4]

Table 1: Representative Chromatographic Data for the Separation of this compound Enantiomers

IsomerRetention Time (min)Tailing FactorResolution (Rs)
Enantiomer 18.51.1-
Enantiomer 210.21.22.5

Note: The elution order of the enantiomers must be confirmed by injecting standards of the pure enantiomers if available.

Method Development and Optimization

The successful chiral separation of acidic compounds often requires careful selection of the chiral stationary phase and optimization of the mobile phase.

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are a good starting point for chiral acids.[3] Macrocyclic glycopeptide phases (e.g., Chirobiotic T) and anion-exchange columns (e.g., CHIRALPAK QN-AX) can also be effective.[1][4][5]

  • Mobile Phase Optimization: The ratio of the non-polar solvent (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol) significantly influences retention and resolution. A lower percentage of the alcohol generally leads to longer retention times and potentially better resolution. The concentration of the acidic modifier (e.g., TFA, acetic acid) can be varied (typically between 0.1% and 0.5%) to optimize peak shape.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Prepare 1 mg/mL Racemic Standard filter Filter Solutions (0.45 µm) racemic_std->filter sample_sol Prepare 1 mg/mL Sample Solution sample_sol->filter inject Inject 10 µL onto Chiral Column filter->inject separate Isocratic Elution (Hexane/IPA/TFA) inject->separate detect Detect with ELSD or UV (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Resolution and Tailing Factor integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for chiral HPLC separation.

G cluster_csp Chiral Stationary Phase (CSP) Selection cluster_mp Mobile Phase Selection cluster_detection Detector Selection analyte Analyte Properties (this compound) - Carboxylic Acid - No Chromophore polysaccharide Polysaccharide-based (e.g., Chiralpak AD-H) analyte->polysaccharide macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic T) analyte->macrocyclic anion_exchange Anion-Exchange (e.g., QN-AX) analyte->anion_exchange solvent Non-polar/Alcohol (e.g., Hexane/IPA) analyte->solvent modifier Acidic Modifier (e.g., TFA, Acetic Acid) analyte->modifier elsd ELSD analyte->elsd ms Mass Spectrometry (MS) analyte->ms uv Low Wavelength UV (210 nm) analyte->uv

References

Application Note: Quantification of 2,3-Dimethylhexanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2,3-dimethylhexanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the challenges in retaining and detecting small aliphatic carboxylic acids, this protocol employs a derivatization strategy using 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic separation and ionization efficiency. The method involves a straightforward protein precipitation step followed by derivatization and analysis. This approach is suitable for pharmacokinetic studies, clinical research, and other applications where accurate measurement of this compound is required.

Introduction

This compound is a branched-chain fatty acid that may play a role in various physiological and pathological processes. Accurate quantification of this molecule in biological matrices is crucial for understanding its metabolic significance and for potential biomarker discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for such analyses.[1] However, the inherent volatility and poor ionization of small fatty acids necessitate a derivatization step to improve their analytical performance.[2][3] This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as a derivatizing agent, which reacts with the carboxylic acid group to form a stable derivative with significantly improved chromatographic and mass spectrometric properties.[4][5][6][7]

Experimental

Materials and Reagents
  • This compound standard (CAS: 41065-92-3)[8]

  • Isotopically labeled internal standard (IS), e.g., this compound-d3

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Pyridine

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradients.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (e.g., this compound-d3) in methanol.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) acetonitrile:water.

  • Spike blank human plasma with the working standard solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol:

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new tube.

  • To the supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide (EDC) hydrochloride.[4]

  • Incubate the mixture at 40°C for 30 minutes.[4]

  • After incubation, add 200 µL of 0.1% formic acid in water to quench the reaction.[4]

  • Vortex and transfer the final solution to an HPLC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -4.5 kV
Source Temperature 400°C
Gas 1 (Nebulizer) 40 psi
Gas 2 (Heater) 40 psi
Curtain Gas 30 psi
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The derivatization of this compound (MW: 144.21 g/mol ) with 3-NPH results in a derivative that is readily ionized. The prominent product ion in MS/MS for 3-NPH derivatives of short-chain fatty acids is often observed at m/z 137, corresponding to the 3-nitrophenylhydrazine moiety after the loss of ammonia.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-3NPH derivative 278.2137.1-25
This compound-d3-3NPH derivative (IS) 281.2137.1-25

Note: The optimal collision energy should be determined experimentally by infusing a standard solution of the derivatized analyte.

Results and Discussion

This method provides a reliable approach for the quantification of this compound in human plasma. The derivatization with 3-NPH significantly improves the retention of the analyte on a reverse-phase column and enhances its response in the mass spectrometer. The use of a stable isotope-labeled internal standard corrects for any variability in sample preparation and matrix effects, ensuring high accuracy and precision. The described sample preparation procedure, involving protein precipitation followed by derivatization, is simple and amenable to high-throughput analysis.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant (100 µL) centrifuge->supernatant add_reagents Add 3-NPH and EDC (50 µL each) supernatant->add_reagents incubate Incubate (40°C, 30 min) add_reagents->incubate quench Quench with 0.1% Formic Acid (200 µL) incubate->quench vortex2 Vortex quench->vortex2 inject Inject into LC-MS/MS vortex2->inject data Data Acquisition and Quantification inject->data

Caption: Workflow for the quantification of this compound.

Signaling Pathway (Illustrative)

While the specific signaling pathways involving this compound are not extensively characterized, branched-chain fatty acids, in general, are known to be involved in cellular metabolism and membrane fluidity. The following diagram illustrates a hypothetical relationship.

G 2,3-Dimethylhexanoic_Acid 2,3-Dimethylhexanoic_Acid Membrane_Fluidity Membrane_Fluidity 2,3-Dimethylhexanoic_Acid->Membrane_Fluidity Metabolic_Pathways Metabolic_Pathways 2,3-Dimethylhexanoic_Acid->Metabolic_Pathways Cellular_Signaling Cellular_Signaling Membrane_Fluidity->Cellular_Signaling Metabolic_Pathways->Cellular_Signaling

Caption: Hypothetical role of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The use of 3-NPH derivatization is a key step in achieving the required analytical performance. This method is well-suited for a variety of research and clinical applications that require the accurate measurement of this branched-chain fatty acid.

References

Application Notes and Protocols for the Quantification of 2,3-Dimethylhexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields of biological research. Its structural similarity to other biologically active short-chain fatty acids (SCFAs) and BCFAs suggests potential roles in cellular signaling, metabolic regulation, and as a biomarker for specific physiological or pathological states. Accurate quantification of this compound in complex biological matrices such as plasma, urine, and feces is crucial for elucidating its biological significance.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using gas chromatography-mass spectrometry (GC-MS). Additionally, a hypothetical metabolic pathway is presented based on the known metabolism of structurally related branched-chain fatty acids.

Data Presentation: Quantitative Levels of Branched-Chain Fatty Acids in Human Biological Samples

Table 1: Concentration of Short-Chain and Branched-Chain Fatty Acids in Human Plasma/Serum

AnalyteConcentration RangeAnalytical MethodReference
Isobutyric acid0.5 - 1.5 µg/mLGC-MS[1]
Isovaleric acid0.8 - 5.9 mmol/kgGC[2]
2-Methylbutyric acidNot specifiedGC-MS[1]
Propionate0.03 - 0.12 µg/mLGC-MS[1]
Butyrate0.03 - 0.12 µg/mLGC-MS[1]

Table 2: Concentration of Organic Acids in Human Urine

AnalyteConcentration Range (µmol/mmol creatinine)Analytical MethodReference
2-Ethyl-3-hydroxypropionic AcidDetectedGC-MS[3]
3-Hydroxyisobutyric AcidDetectedGC-MS[3]
2-Methyl-3-hydroxybutyric AcidDetectedGC-MS[3]
2-Oxo-3-methylvaleric AcidDetectedGC-MS[3]
Dimethylarsinic acid0.00328 (0.00303-0.00354) umol/mmol creatinineReferenced

Table 3: Concentration of Short-Chain and Branched-Chain Fatty Acids in Human Feces

AnalyteConcentration Range (nmol/g wet feces)Analytical MethodReference
Isobutyric acid2200 (700-3800) nmol/gGC[2]
Isovaleric acid3200 (800-5900) nmol/gGC[2]
Valeric acid190-2940 nmol/gLC-MS
2-Methylpentanoic acid1176.555 (57.393-6657.581) nmol/gGC-MS
Propionic acid12500 (4500-27800) nmol/gGC[2]
Butyric acid12400 (4000-53000) nmol/gGC[2]

Experimental Protocols

The following protocols describe a robust method for the quantification of this compound in biological samples using GC-MS. The method involves sample preparation, including extraction and derivatization, followed by instrumental analysis.

Protocol 1: Quantification of this compound in Plasma/Serum by GC-MS

This protocol is adapted from established methods for short-chain fatty acid analysis in plasma and serum.[1]

1. Materials and Reagents

  • Biological plasma or serum samples

  • Internal Standard (IS): Caproic acid-d3 or a similar stable isotope-labeled branched-chain fatty acid

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Propyl chloroformate (PCF)

  • Pyridine

  • Propanol

  • Hexane

  • GC-MS grade solvents

2. Sample Preparation and Extraction

  • Thaw frozen plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a glass tube, add 10 µL of the internal standard solution.

  • Acidify the sample by adding 10 µL of concentrated HCl to protonate the fatty acids.

  • Add 500 µL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

  • Repeat the extraction with another 500 µL of MTBE and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization (Propyl Chloroformate Method)

  • To the dried extract, add 80 µL of water, 30 µL of propanol, and 20 µL of pyridine.

  • Add 10 µL of propyl chloroformate (PCF), vortex for 1 minute, and let the reaction proceed for 1 minute.

  • Extract the derivatized analytes by adding 200 µL of hexane, vortexing for 1 minute, and centrifuging at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a GC vial for analysis.

4. GC-MS Analysis

  • GC Column: A polar capillary column suitable for fatty acid analysis (e.g., DB-FFAP or equivalent).

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification of the target analyte and internal standard.

Protocol 2: Quantification of this compound in Fecal Samples by GC-MS

This protocol is adapted from established methods for short-chain fatty acid analysis in feces.[4]

1. Materials and Reagents

  • Fecal samples

  • Internal Standard (IS): Caproic acid-d3 or similar

  • Sodium hydroxide (NaOH) solution (0.005 M)

  • Hydrochloric acid (HCl)

  • Derivatization and extraction reagents as in Protocol 1.

2. Sample Preparation and Extraction

  • Homogenize approximately 100 mg of fecal sample in 1 mL of 0.005 M NaOH containing the internal standard.

  • Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.

  • Transfer 500 µL of the supernatant to a clean glass tube.

  • Acidify the supernatant with concentrated HCl.

  • Proceed with liquid-liquid extraction using MTBE as described in Protocol 1 (steps 4-8).

3. Derivatization and GC-MS Analysis

  • Follow the derivatization and GC-MS analysis steps as outlined in Protocol 1.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Feces) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatize Derivatization (e.g., PCF) Evaporation->Derivatize Extract_Deriv Extract Derivatives Derivatize->Extract_Deriv GCMS GC-MS Analysis (SIM Mode) Extract_Deriv->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: General experimental workflow for the quantification of this compound.

Hypothetical Metabolic Pathway of this compound

The metabolic fate of this compound has not been explicitly described. However, based on the known metabolism of other branched-chain fatty acids, a plausible pathway involves mitochondrial beta-oxidation. The presence of a methyl group at the beta-carbon (C3) would initially inhibit standard beta-oxidation. Therefore, an initial alpha-oxidation step is proposed to remove the carboxyl group, followed by subsequent beta-oxidation cycles.

metabolic_pathway cluster_activation Mitochondrial Activation cluster_alpha_oxidation Alpha-Oxidation cluster_beta_oxidation Beta-Oxidation cluster_tca TCA Cycle DMH This compound DMH_CoA 2,3-Dimethylhexanoyl-CoA DMH->DMH_CoA Acyl-CoA Synthetase Hydroxy_DMH_CoA 2-Hydroxy-2,3-dimethylhexanoyl-CoA DMH_CoA->Hydroxy_DMH_CoA Phytanoyl-CoA hydroxylase-like Formyl_CoA Formyl-CoA + 2-Methylhexanoyl-CoA Hydroxy_DMH_CoA->Formyl_CoA 2-Hydroxyacyl-CoA lyase Methylhexanoyl_CoA 2-Methylhexanoyl-CoA Propionyl_CoA Propionyl-CoA Methylhexanoyl_CoA->Propionyl_CoA Beta-oxidation cycle 1 Acetyl_CoA1 Acetyl-CoA Propionyl_CoA->Acetyl_CoA1 Beta-oxidation cycle 2 TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA1->TCA

Caption: Hypothetical metabolic pathway of this compound.

References

2,3-Dimethylhexanoic Acid: A Chiral Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylhexanoic acid is a chiral carboxylic acid with two stereocenters, making it a potentially valuable building block in asymmetric synthesis. Its stereoisomers offer distinct three-dimensional arrangements of functional groups, which can be crucial for achieving desired biological activity and stereoselectivity in the synthesis of complex molecules such as natural products and pharmaceuticals. While specific examples of the incorporation of this compound into complex natural products or marketed drugs are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds.

This document provides a generalized framework for the application of this compound as a chiral building block, including detailed protocols for its activation and coupling to other synthetic intermediates. The methodologies described are based on well-established principles of organic synthesis and can be adapted for the construction of a diverse range of molecular architectures.

General Applications in Organic Synthesis

Chiral carboxylic acids like this compound are versatile synthons that can be employed in a variety of chemical transformations, including:

  • Amide Bond Formation: Coupling with amines to generate chiral amides, which are prevalent in many biologically active molecules, including peptides and enzyme inhibitors.

  • Esterification: Reaction with alcohols to form chiral esters, which can serve as key intermediates or as final products with applications as pheromones or fragrances.

  • Reduction to Alcohols: Conversion of the carboxylic acid moiety to a primary alcohol, providing a different functional handle for further synthetic manipulations.

  • Ketone Synthesis: Reaction with organometallic reagents to produce chiral ketones.

  • Stereoselective Alkylation: Derivatization of the carboxylic acid to an appropriate chiral auxiliary, followed by diastereoselective alkylation at the α-position to introduce further stereocenters.

Experimental Protocols

The following protocols describe the general procedures for the activation of this compound and its subsequent coupling with an amine to form an amide, a common transformation in the synthesis of complex molecules.

Protocol 1: Activation of this compound via Acyl Chloride Formation

Objective: To convert this compound into its more reactive acyl chloride derivative for subsequent coupling reactions.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon atmosphere

  • Schlenk flask or equivalent glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) to the stirred solution.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Continue stirring at room temperature for 1-3 hours, monitoring the reaction by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent in vacuo to yield the crude 2,3-dimethylhexanoyl chloride.

  • The crude acyl chloride is typically used immediately in the next step without further purification.

Protocol 2: Amide Coupling of 2,3-Dimethylhexanoyl Chloride with a Primary Amine

Objective: To form a chiral amide by reacting the activated 2,3-dimethylhexanoyl chloride with a primary amine.

Materials:

  • Crude 2,3-dimethylhexanoyl chloride (from Protocol 1)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Nitrogen or Argon atmosphere

  • Schlenk flask or equivalent glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the primary amine (1.0 - 1.2 eq) and TEA or DIPEA (2.0 - 3.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 2,3-dimethylhexanoyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the pure amide.

Quantitative Data

The following table summarizes typical quantitative data for the amide coupling of a chiral carboxylic acid like this compound. The data is illustrative and may vary depending on the specific substrates and reaction conditions.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
Oxalyl ChlorideTEADCM0 to RT385-95>95:5
HATUDIPEADMFRT490-98>95:5
EDC/HOBtDIPEADCM/DMF0 to RT1280-90>95:5

Visualizations

Experimental Workflow for Amide Synthesis

experimental_workflow cluster_activation Protocol 1: Acyl Chloride Formation cluster_coupling Protocol 2: Amide Coupling cluster_workup Workup & Purification A This compound B Oxalyl Chloride, cat. DMF, DCM, 0°C to RT A->B Activation C 2,3-Dimethylhexanoyl Chloride B->C D Primary Amine, TEA, DCM, 0°C to RT C->D Coupling E Amide Product D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Amide G->H signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Bioactive Molecule (Derived from Building Block) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Target_Protein Target Protein Kinase->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response

Application Notes and Protocols for the Metabolomic Analysis of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) that represents a potential area of interest in metabolomics research. While specific studies on this particular molecule are limited, the broader class of BCFAs is increasingly recognized for its role in various physiological and pathological processes. BCFAs are known constituents of the gut microbiome and have been implicated in modulating metabolic and inflammatory pathways.[1] This document provides detailed application notes and experimental protocols for the targeted metabolomic analysis of this compound, offering a framework for its investigation as a potential biomarker in disease and for its role in drug development.

Potential Biological Significance

Although the precise biological functions of this compound are not yet elucidated, its structure suggests potential involvement in several key signaling pathways based on the known activities of other short-chain and branched-chain fatty acids.[1][2]

  • G-Protein Coupled Receptor (GPCR) Agonism: Short-chain fatty acids are established agonists of GPCRs such as FFAR2 (GPR43) and FFAR3 (GPR41), which are involved in the regulation of metabolism and immune responses.[1] Investigating the potential for this compound to activate these or other GPCRs is a logical starting point for understanding its signaling role.

  • Histone Deacetylase (HDAC) Inhibition: Certain SCFAs, like butyrate, are known HDAC inhibitors, leading to the modulation of gene expression and exerting anti-inflammatory and anti-proliferative effects.[1] While branching may decrease HDAC inhibitory activity compared to straight-chain counterparts, the potential for this compound to act as an HDAC inhibitor warrants investigation.[2]

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of related short-chain and branched-chain fatty acids. This serves as a conceptual model for experimental investigation.

Hypothetical Signaling Pathway of this compound 2,3-Dimethylhexanoic_acid This compound GPCRs GPCRs (e.g., FFAR2/3) 2,3-Dimethylhexanoic_acid->GPCRs Activation HDACs HDACs 2,3-Dimethylhexanoic_acid->HDACs Inhibition Intracellular_Signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) GPCRs->Intracellular_Signaling Initiation Gene_Expression Modulation of Gene Expression HDACs->Gene_Expression Influence Intracellular_Signaling->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Anti-inflammatory Effects, Metabolic Regulation) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for elucidating its biological role. Due to its volatility and potential for low abundance, sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

General Experimental Workflow

The following diagram outlines a general workflow for the metabolomic analysis of this compound.

Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Plasma, Feces, Tissue) Sample_Preparation Sample Preparation (Extraction & Derivatization) Sample_Collection->Sample_Preparation Analytical_Platform Analytical Platform (GC-MS or LC-MS/MS) Sample_Preparation->Analytical_Platform Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Discovery Biomarker Discovery & Pathway Analysis Statistical_Analysis->Biomarker_Discovery

Caption: General workflow for metabolomic analysis.

Protocol 1: GC-MS Analysis of this compound

This protocol is adapted from established methods for short-chain fatty acid analysis and may require optimization for this compound.[3][4][5]

1. Sample Preparation and Extraction:

  • For Plasma/Serum:

    • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of a related fatty acid).

    • Acidify the sample with 10 µL of concentrated hydrochloric acid.

    • Extract the fatty acids with 500 µL of methyl tert-butyl ether (MTBE) by vortexing for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the organic supernatant to a new tube.

    • Repeat the extraction and combine the organic layers.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • For Feces/Tissue:

    • Homogenize a known weight of the sample in a suitable buffer.

    • Proceed with acidification and extraction as described for plasma/serum.

2. Derivatization:

  • Due to the polar nature of carboxylic acids, derivatization is often necessary for GC-MS analysis to improve volatility and chromatographic performance.[4][5]

    • To the dried extract, add 50 µL of a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) or isobutyl chloroformate/isobutanol.[4]

    • Incubate at 60°C for 30 minutes.

    • After cooling, the sample is ready for injection.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A high-polarity polyethylene glycol (PEG) type column is suitable for underivatized analysis, while a less polar column like a DB-5ms can be used for derivatized samples.[6]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for this compound and the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound

LC-MS offers an alternative to GC-MS, particularly for samples that are difficult to volatilize or when derivatization is to be avoided.[7][8][9]

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for GC-MS analysis.

  • After evaporation of the extraction solvent, reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: UHPLC system such as a Waters Acquity or Agilent 1290 Infinity II.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 1.8 µm) is commonly used.[8][10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 5% B.

    • 2-10 min: 5% to 95% B.

    • 10-12 min: 95% B.

    • 12-12.1 min: 95% to 5% B.

    • 12.1-15 min: 5% B.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for this compound and the internal standard.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison between experimental groups. The following tables provide a template for presenting hypothetical quantitative data for this compound in different biological matrices.

Table 1: Hypothetical Concentration of this compound in Human Plasma (µM)

Sample GroupNMean Concentration (µM)Standard Deviationp-value
Control201.50.4<0.05
Disease Model203.20.8

Table 2: Hypothetical Relative Abundance of this compound in Mouse Cecum Content (Peak Area Ratio to Internal Standard)

Sample GroupNMean Relative AbundanceStandard Deviationp-value
Control Diet1512.83.1<0.01
High-Fat Diet1525.65.9

Conclusion

The study of this compound in metabolomics is a nascent field with the potential to uncover novel biomarkers and therapeutic targets. The protocols and application notes provided herein offer a comprehensive framework for researchers to begin exploring the role of this branched-chain fatty acid in health and disease. While the presented signaling pathways and quantitative data are hypothetical, they serve as a guide for future experimental design and data interpretation. Rigorous validation and optimization of the described methods will be crucial for advancing our understanding of the biological significance of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dimethylhexanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are the Malonic Ester Synthesis and Grignard-based syntheses. Each route offers distinct advantages and is suited for different starting materials and experimental setups.

Q2: Which synthesis route is likely to provide a higher yield?

A2: The yield of this compound can vary significantly based on the chosen synthesis route, optimization of reaction conditions, and purification techniques. The Malonic Ester Synthesis can offer good yields, particularly when dialkylation is efficiently controlled. Grignard-based syntheses, such as the carboxylation of a suitable Grignard reagent, can also be high-yielding, provided that the Grignard reagent is successfully prepared and side reactions are minimized.

Q3: What are the main challenges in synthesizing this compound?

A3: A primary challenge is controlling the stereochemistry at the two chiral centers (C2 and C3), which results in the formation of diastereomers. Separating these diastereomers can be difficult. Additionally, both primary synthesis routes have potential side reactions that can lower the overall yield. For the Malonic Ester Synthesis, incomplete dialkylation or undesired side reactions during alkylation can be problematic. For Grignard-based routes, the formation and reactivity of the Grignard reagent are critical, and the subsequent oxidation or carboxylation steps must be carefully controlled.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves several steps to remove unreacted starting materials, byproducts, and to separate diastereomers. Common techniques include:

  • Acid-base extraction: To separate the acidic product from neutral and basic impurities.[1][2]

  • Distillation: Fractional distillation under reduced pressure can be used to purify the liquid carboxylic acid.[1][2]

  • Chromatography: Column chromatography, including silica gel or reversed-phase (C-18) chromatography, can be effective for separating the desired product from impurities and, in some cases, for separating diastereomers.[3]

  • Crystallization: If the diastereomeric salts of the acid are formed with a chiral resolving agent, fractional crystallization can be employed to separate the diastereomers.

Troubleshooting Guides

Route 1: Malonic Ester Synthesis

This method involves the sequential alkylation of diethyl malonate with two different alkyl halides, followed by hydrolysis and decarboxylation.[4][5][6][7]

Issue 1: Low Yield of the Dialkylated Product

Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide in absolute ethanol or sodium hydride in THF). Use at least one equivalent of base for each alkylation step.[8][9]
Side Reactions of the Alkyl Halide Use a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). Ensure the reaction temperature is optimized to favor substitution over elimination.
Steric Hindrance The second alkylation step can be slower due to increased steric hindrance. Consider using a stronger base or a more reactive electrophile for the second alkylation. It may be necessary to perform the alkylations in two separate, sequential steps.[10]
Competitive Mono-alkylation To favor dialkylation, ensure the addition of the second equivalent of base and the second alkyl halide only after the first alkylation is complete.[8]

Issue 2: Difficulty with Hydrolysis and Decarboxylation

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Use a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., KOH or NaOH) and ensure sufficient heating and reaction time to completely hydrolyze the ester groups.[11]
Incomplete Decarboxylation After hydrolysis, ensure the reaction mixture is strongly acidified and heated to a sufficient temperature (typically above 100 °C) to drive the decarboxylation to completion.[11]
Route 2: Grignard-Based Syntheses

This approach can be executed in two primary ways:

  • Method A: Carboxylation of a Grignard Reagent. [12][13][14][15][16]

  • Method B: Oxidation of a Tertiary Alcohol (2,3-Dimethyl-3-hexanol). [17][18]

Issue 1: Failure to Form the Grignard Reagent

Potential Cause Troubleshooting Steps
Presence of Moisture All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Ensure starting materials are dry.[19]
Inactive Magnesium Surface Use fresh magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[19][20]
Slow Initiation Gently warm the reaction mixture to initiate the reaction. Once started, the reaction is typically exothermic and may require cooling.[19]

Issue 2: Low Yield in the Carboxylation Step (Method A)

Potential Cause Troubleshooting Steps
Reaction with Unreacted Starting Material Ensure the Grignard reagent formation has gone to completion before introducing carbon dioxide.
Inefficient Carbon Dioxide Delivery Bubble dry carbon dioxide gas through the Grignard solution with vigorous stirring. Alternatively, pour the Grignard solution onto crushed dry ice.[14]
Premature Quenching The acidic workup should only be performed after the carboxylation reaction is complete.[12]

Issue 3: Low Yield of 2,3-Dimethyl-3-hexanol (Precursor for Method B)

Potential Cause Troubleshooting Steps
Enolization of the Ketone If using a bulky Grignard reagent or a sterically hindered ketone, the Grignard reagent may act as a base, leading to enolization instead of nucleophilic addition. Use a less hindered Grignard reagent if possible.
Side Reactions of the Grignard Reagent Minimize side reactions such as coupling by controlling the reaction temperature and addition rate of the alkyl halide during Grignard formation.

Issue 4: Inefficient Oxidation of 2,3-Dimethyl-3-hexanol (Method B)

Potential Cause Troubleshooting Steps
Incomplete Oxidation Use a strong oxidizing agent such as chromic acid (Jones reagent) or potassium permanganate under appropriate conditions. Ensure sufficient reaction time and temperature.
Over-oxidation or Side Reactions The oxidation of tertiary alcohols to carboxylic acids involves cleavage of a carbon-carbon bond, which can sometimes lead to a mixture of products. Careful control of the reaction conditions is necessary.

Experimental Protocols & Data

Protocol 1: Malonic Ester Synthesis of this compound

This protocol outlines the sequential dialkylation of diethyl malonate.

Step 1: First Alkylation (Introduction of the sec-butyl group)

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 2-bromobutane (1.0 eq) dropwise and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC to confirm the formation of the mono-alkylated product.

Step 2: Second Alkylation (Introduction of the methyl group)

  • Cool the reaction mixture to room temperature.

  • Add a second equivalent of sodium ethoxide solution.

  • Add methyl iodide (1.0 eq) dropwise and reflux the mixture for an additional 2-4 hours.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add a solution of concentrated hydrochloric acid or sulfuric acid and heat the mixture to reflux for 4-6 hours to effect both hydrolysis and decarboxylation.[11]

  • After cooling, extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the product by vacuum distillation.[1][2]

Parameter Malonic Ester Synthesis
Starting Materials Diethyl malonate, 2-bromobutane, methyl iodide
Key Reagents Sodium ethoxide, HCl or H₂SO₄
Typical Reaction Time 8-12 hours
Typical Temperature Reflux
Reported Yield 60-80% (highly dependent on optimization)[21]
Protocol 2: Grignard Synthesis via Carboxylation

This protocol describes the formation of a Grignard reagent followed by carboxylation.

Step 1: Formation of sec-Pentylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 3-bromopentane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium and gently warm to initiate the reaction.

  • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

Step 2: Carboxylation

  • Cool the Grignard solution in an ice bath.

  • Bubble dry carbon dioxide gas through the solution with vigorous stirring for 1-2 hours. Alternatively, pour the Grignard solution slowly onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding aqueous HCl or H₂SO₄.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting this compound by vacuum distillation.[1][2]

Parameter Grignard Synthesis (Carboxylation)
Starting Materials 3-bromopentane, Magnesium, Carbon Dioxide
Key Reagents Iodine (catalyst), HCl or H₂SO₄
Typical Reaction Time 3-5 hours
Typical Temperature Reflux for Grignard formation, 0 °C for carboxylation
Reported Yield 50-70%[12]

Visualizations

Malonic_Ester_Synthesis diethyl_malonate Diethyl Malonate enolate1 Enolate Intermediate 1 diethyl_malonate->enolate1 1. NaOEt mono_alkylated Mono-alkylated Malonate enolate1->mono_alkylated 2. 2-Bromobutane enolate2 Enolate Intermediate 2 mono_alkylated->enolate2 3. NaOEt di_alkylated Di-alkylated Malonate enolate2->di_alkylated 4. Methyl Iodide dicarboxylic_acid Di-carboxylic Acid di_alkylated->dicarboxylic_acid 5. H3O+, Heat (Hydrolysis) final_product This compound dicarboxylic_acid->final_product 6. Heat (-CO2, Decarboxylation)

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Grignard_Synthesis_Carboxylation alkyl_halide 3-Bromopentane grignard_reagent sec-Pentylmagnesium Bromide alkyl_halide->grignard_reagent 1. Mg, Anhydrous Ether carboxylate_salt Magnesium Carboxylate Salt grignard_reagent->carboxylate_salt 2. CO2 final_product This compound carboxylate_salt->final_product 3. H3O+ Grignard_Synthesis_Oxidation ketone 3-Methyl-2-pentanone tertiary_alcohol 2,3-Dimethyl-3-hexanol ketone->tertiary_alcohol 1. Grignard Reaction grignard_reagent Methylmagnesium Iodide grignard_reagent->tertiary_alcohol final_product This compound tertiary_alcohol->final_product 2. Strong Oxidizing Agent (e.g., Jones Reagent)

References

Technical Support Center: Overcoming Challenges in 2,3-Dimethylhexanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-Dimethylhexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development to address common questions and troubleshoot issues encountered during the purification of this branched-chain carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurities in your sample will largely depend on the synthetic route employed. A common method for synthesizing this compound is through a Grignard reaction. Potential impurities from this synthesis can include:

  • Unreacted starting materials: Such as the corresponding alkyl halide and magnesium.

  • Side-products: Biphenyls can form from the coupling of the Grignard reagent with unreacted alkyl halide.[1][2]

  • Isomeric acids: Depending on the specificity of the reaction, other C8 carboxylic acid isomers may be present.

  • Solvent and reagents: Residual solvents (e.g., diethyl ether, THF) and quenching reagents.

Q2: My purified this compound is a mixture of diastereomers. How can I separate them?

A2: this compound has two chiral centers, leading to the formation of diastereomers. Separating these can be challenging due to their similar physical properties.[3][4] Common techniques for separating diastereomers include:

  • Chromatography: Flash column chromatography with a silica gel stationary phase and a carefully optimized non-polar mobile phase can be effective.[3][5] Chiral HPLC is another powerful technique for both analytical and preparative separations.[6][7]

  • Diastereomeric Salt Crystallization: This classic method involves reacting the carboxylic acid with a chiral amine to form diastereomeric salts, which may have different solubilities, allowing for separation by fractional crystallization.

  • Derivatization followed by chromatography: Converting the carboxylic acid to a diastereomeric ester or amide can facilitate separation on a standard achiral column.[8]

Q3: I am having difficulty achieving baseline separation of the diastereomers by HPLC. What can I do?

A3: Poor resolution in the HPLC separation of diastereomers is a common issue. Here are some troubleshooting steps:

  • Optimize the mobile phase: Systematically vary the ratio of your solvents. For normal-phase HPLC, a mobile phase of hexane and a polar modifier like isopropanol or ethanol is a good starting point. Small amounts of an acidic additive, like trifluoroacetic acid (TFA), can improve peak shape.[6][9]

  • Try a different column: If optimizing the mobile phase doesn't work, the column chemistry may not be suitable. For diastereomers, different types of chiral stationary phases (CSPs) or even achiral columns with different selectivities (like pentafluorophenyl columns) can be tested.[5][10]

  • Adjust the temperature: Lowering the column temperature can sometimes enhance separation by increasing the differential interaction between the diastereomers and the stationary phase.[6]

Q4: What is the best general approach for purifying crude this compound?

A4: A multi-step approach is often the most effective for achieving high purity. A typical workflow would be:

  • Liquid-Liquid Extraction: To remove most of the neutral and basic impurities.

  • Fractional Distillation (for liquid products): To separate the desired acid from components with significantly different boiling points.

  • Crystallization (for solid products or derivatives): To achieve high purity by removing closely related impurities.

  • Chromatography (if necessary): For separating challenging impurities like diastereomers.

Troubleshooting Guides

Issue 1: Low Recovery After Liquid-Liquid Extraction
Potential Cause Recommended Solution(s)
Incorrect pH Ensure the pH of the aqueous phase is at least 2 units below the pKa of this compound to keep it protonated and in the organic layer. Conversely, to extract it into an aqueous basic solution, the pH should be at least 2 units above the pKa.
Emulsion Formation - Break up emulsions by adding brine (saturated NaCl solution).- Centrifuge the mixture to separate the layers.- Use a membrane-based emulsion separator for continuous processes.[11]
Insufficient Extractions Perform multiple extractions with smaller volumes of solvent rather than one large extraction to improve efficiency.
Issue 2: Ineffective Purification by Fractional Distillation
Potential Cause Recommended Solution(s)
Similar Boiling Points of Isomers - Use a longer fractionating column to increase the number of theoretical plates.[12]- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between isomers.
Azeotrope Formation Consider a different purification technique, such as chromatography or crystallization, if an azeotrope is suspected.
Thermal Decomposition If the acid is not stable at its boiling point, use vacuum distillation to lower the required temperature.
Issue 3: Failure to Crystallize or Oiling Out
Potential Cause Recommended Solution(s)
Inappropriate Solvent System - Screen a variety of solvents and solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold.[12][14]- Try slow evaporation from a dilute solution or vapor diffusion techniques.[15]
Presence of Impurities The presence of impurities can inhibit crystallization. Attempt to further purify the material by another method, like column chromatography, before attempting crystallization again.[16]
Compound is a Liquid at Room Temperature Consider derivatizing the carboxylic acid to a solid ester or amide for purification by crystallization.

Quantitative Data Summary

The following table summarizes typical performance metrics for various purification techniques based on data for short-chain carboxylic acids. These values should be considered as a starting point, and optimization for this compound is recommended.

Purification Technique Parameter Typical Value Reference
Liquid-Liquid Extraction Recovery of Butyric Acid (a similar short-chain fatty acid)66.0 - 92.1%[13][15]
Fractional Distillation Purity ImprovementDependent on boiling point differences of components[12]
Crystallization Final Purity>99% achievable for many organic acids[17]
HPLC (preparative) Diastereomeric Purity>99% achievable with optimized methods[7][18]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Removal of Neutral and Basic Impurities
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral and basic impurities remain in the organic layer. Repeat this extraction 2-3 times.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of ~2. The protonated carboxylic acid will precipitate or form an oil.

  • Extract the purified this compound back into an organic solvent (e.g., diethyl ether). Repeat this extraction 2-3 times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Chiral HPLC for Diastereomer Separation (Analytical Scale)

This protocol provides a starting point for method development.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).[7][19]

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (e.g., 90:10 v/v). Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[19]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm (if sensitivity is an issue, derivatization to introduce a chromophore may be necessary) or Mass Spectrometry (MS).[9]

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample.

  • Optimization: Adjust the ratio of hexane to isopropanol to achieve baseline separation of the diastereomers.

Protocol 3: GC-MS Analysis for Purity and Isomer Distribution (with Derivatization)

Direct GC-MS analysis of carboxylic acids can be challenging due to their polarity. Derivatization to a more volatile ester is recommended.

  • Derivatization (Silylation):

    • In a GC vial, dissolve ~1 mg of the purified acid in 500 µL of an aprotic solvent (e.g., dichloromethane).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[19]

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms) or a chiral capillary column for enantiomeric separation.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

Visualizations

experimental_workflow start Crude this compound extraction Liquid-Liquid Extraction start->extraction Remove polar/ionic impurities distillation Fractional Distillation extraction->distillation Remove volatile impurities crystallization Crystallization distillation->crystallization High purity separation chromatography Chromatography (HPLC/GC) crystallization->chromatography Separate diastereomers analysis Purity & Diastereomer Analysis (GC-MS, HPLC) chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Diastereomer Separation check_mobile_phase Optimize Mobile Phase Composition? start->check_mobile_phase change_column Try Different Stationary Phase? check_mobile_phase->change_column No Improvement success Successful Separation check_mobile_phase->success Improved adjust_temp Adjust Column Temperature? change_column->adjust_temp No Improvement change_column->success Improved derivatize Derivatize and Use Achiral Chromatography? adjust_temp->derivatize No Improvement adjust_temp->success Improved derivatize->success

Caption: Troubleshooting logic for diastereomer separation of this compound.

References

Technical Support Center: HPLC Analysis of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Dimethylhexanoic acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of this compound relevant to HPLC analysis?

PropertyValueSignificance for HPLC Analysis
Molecular Weight 144.21 g/mol [1]Influences diffusion and is necessary for mass spectrometry detection.
Calculated XLogP3 2.7[1]Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.
Estimated pKa ~4.8Critical for selecting the mobile phase pH to ensure the analyte is in a single, non-ionized form.

Q2: I am observing significant peak tailing for this compound. What are the most common causes?

A2: Peak tailing in the analysis of acidic compounds like this compound is a frequent issue. The primary causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, leading to a secondary retention mechanism and peak tailing.[2][3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the analyte (~4.8), the compound will exist in both protonated (less polar) and deprotonated (more polar, ionized) forms. This dual state leads to broad, tailing peaks.[3][5]

  • Insufficient Buffer Capacity: A mobile phase with inadequate buffer strength may not be able to maintain a consistent pH, especially upon sample injection, causing peak shape distortion.[4][6]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][5]

Q3: How can I eliminate peak tailing for this compound?

A3: A systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the source of peak tailing.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below pKa (~4.8)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 using an appropriate acid (e.g., phosphoric acid, formic acid). check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column consider_column Switch to a high-purity, end-capped or hybrid-silica column. check_column->consider_column No check_buffer Is the buffer concentration adequate (10-50 mM)? check_column->check_buffer Yes consider_column->check_buffer increase_buffer Increase buffer concentration. check_buffer->increase_buffer No check_sample Is the sample concentration too high or the injection volume too large? check_buffer->check_sample Yes increase_buffer->check_sample dilute_sample Dilute the sample or reduce the injection volume. check_sample->dilute_sample Yes flush_column Flush the column with a strong solvent or consider replacing it. check_sample->flush_column No dilute_sample->flush_column end Symmetrical Peak Achieved flush_column->end

Fig. 1: Troubleshooting workflow for peak tailing.

Troubleshooting Guides

Guide 1: Mobile Phase Optimization

Issue: Persistent peak tailing even with a modern HPLC column.

Potential Cause: Suboptimal mobile phase composition.

Solutions:

ParameterRecommended AdjustmentRationale
pH Adjust to 2.5 - 3.0.To ensure the carboxylic acid is fully protonated and does not interact with residual silanols.[5][8] This should be at least 1.5-2 pH units below the analyte's pKa.
Buffer Use a buffer such as phosphate or formate at a concentration of 10-50 mM.To maintain a stable pH and minimize secondary interactions.[4][6]
Organic Modifier Optimize the percentage of acetonitrile or methanol.To achieve adequate retention and good peak shape. Acetonitrile often provides sharper peaks than methanol.
Guide 2: Column Selection and Care

Issue: Peak tailing that develops over time or is present even with an optimized mobile phase.

Potential Cause: Column-related problems.

Solutions:

ParameterRecommended ActionRationale
Column Type Use a high-purity, end-capped C18 or a hybrid particle column.These columns have fewer accessible silanol groups, reducing secondary interactions.[2][9]
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).To remove strongly retained matrix components.[5]
Blocked Frit Back-flush the column (disconnect from the detector first).To dislodge particulates that may be distorting the flow path.[7]
Column Void If flushing and back-flushing fail, the column may have a void and should be replaced.A void at the head of the column can cause significant peak distortion.[7]

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.

ParameterCondition
HPLC System Standard HPLC or UHPLC system with UV detector
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm[10]
Injection Volume 5 µL
Sample Solvent Mobile Phase A
Protocol 2: Column Cleaning and Regeneration

If column contamination is suspected, follow this cleaning protocol.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (for non-polar contaminants).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of the initial mobile phase composition before reconnecting to the detector.

Logical Relationships in Peak Tailing

The following diagram illustrates the relationships between the primary causes of peak tailing for acidic analytes.

G cluster_1 Causal Relationships of Peak Tailing cause1 High Mobile Phase pH (near or above pKa) effect1 Analyte Ionization cause1->effect1 cause2 Active Silanol Groups (on stationary phase) effect2 Secondary Interactions cause2->effect2 cause3 Column Contamination/ Degradation effect3 Creation of Active Sites cause3->effect3 cause4 Sample Overload effect4 Non-linear Isotherm cause4->effect4 effect1->effect2 result Peak Tailing effect2->result effect3->effect2 effect4->result

Fig. 2: Causal diagram for peak tailing.

References

Technical Support Center: Optimizing Derivatization of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2,3-Dimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful derivatization of this branched-chain carboxylic acid for analysis by gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is crucial for the GC analysis of carboxylic acids like this compound for several reasons. In its free form, this compound is highly polar due to the carboxylic acid group, which can lead to issues such as poor peak shape (tailing), low volatility, and adsorption to the GC column.[1][2] By converting the carboxylic acid to a less polar and more volatile derivative, such as a methyl ester or a trimethylsilyl (TMS) ester, you can significantly improve chromatographic performance, leading to better peak symmetry, increased sensitivity, and more accurate quantification.[2][3][4]

Q2: What are the most common derivatization methods for this compound?

A2: The most prevalent methods for derivatizing carboxylic acids are alkylation and silylation.[5][6]

  • Esterification (Alkylation): This involves converting the carboxylic acid to an ester, most commonly a fatty acid methyl ester (FAME).[2][3] Common reagents for this include Boron Trifluoride in Methanol (BF3-Methanol)[1][7][8], Boron Trichloride in Methanol (BCl3-Methanol)[2], or diazomethane.[9][10]

  • Silylation: This method replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group.[5][11] Widely used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][12]

Q3: How do I choose between esterification and silylation?

A3: The choice depends on your specific analytical needs and instrumentation.

  • Esterification to FAMEs is a robust and widely used method, producing stable derivatives suitable for GC-FID and GC-MS analysis.[2] The BF3-Methanol method is very common and effective.[1][8][13]

  • Silylation is a versatile technique that can also derivatize other functional groups like hydroxyls and amines.[1] Silylating reagents are highly reactive, but the resulting TMS derivatives can be sensitive to moisture.[1][14] Silylation can sometimes lead to more complex mass spectra.[1]

Q4: Can I analyze derivatized this compound by LC-MS?

A4: Yes. While GC is more common for this type of compound, LC-MS analysis is also possible. For LC-MS, derivatization aims to enhance ionization efficiency.[15] This can involve creating derivatives with a permanent positive charge to improve detection in positive ion mode ESI-MS.[16][17][18] Reagents like 2-dimethylaminoethylamine (DMED) can be used to form amides, which improves chromatographic retention and ionization.[19]

Q5: How should I store my derivatized samples?

A5: It is best to analyze derivatized samples as soon as possible.[20] If storage is necessary, FAMEs in a nonpolar solvent like hexane can be stored under a nitrogen atmosphere in a refrigerator or freezer (-20°C) in dark containers to prevent oxidation.[20][21] Silyl derivatives are particularly moisture-sensitive, so they should be stored in tightly sealed vials under anhydrous conditions.[1][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak 1. Presence of water: Moisture in the sample or reagents will interfere with the reaction.[1][2][22][23] 2. Degraded Reagent: Derivatization reagents can degrade if not stored properly.[2][24] 3. Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.[22][24] 4. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures.1. Ensure all solvents, reagents, and glassware are anhydrous. Dry the sample completely, for example, under a stream of nitrogen.[1][22][24] Consider adding a water scavenger.[2][23] 2. Use fresh, high-quality derivatization reagents. Store them according to the manufacturer's instructions, typically under an inert atmosphere and protected from light and moisture.[2][24] 3. Use a molar excess (e.g., 2-10 fold) of the derivatization reagent to ensure the reaction goes to completion.[1][24] 4. Optimize the reaction temperature. For BF3-Methanol or BSTFA, heating to 60-70°C is common.[1][2][7]
Incomplete Reaction (Both Analyte and Derivative Peaks Present) 1. Insufficient Reaction Time: The reaction may not have had enough time to complete.[22][24] 2. Steric Hindrance: The branched structure of this compound might slow the reaction compared to linear fatty acids.1. Increase the reaction time. Perform a time-course study (e.g., analyzing aliquots at 30, 60, and 90 minutes) to determine the optimal duration.[2][24] 2. Consider using a stronger silylating reagent (e.g., BSTFA + 1% TMCS) or increasing the reaction temperature and time to overcome potential steric hindrance.[12]
Presence of Extraneous Peaks in the Chromatogram 1. Reagent Artifacts: The derivatization reagent itself or its byproducts may be detected.[1][9] 2. Side Reactions: The reagent may react with other components in the sample matrix or with solvents.[9] 3. Sample Contamination: Impurities in the sample or solvents.1. Prepare and inject a reagent blank (all components except the sample) to identify peaks originating from the derivatization procedure.[2] 2. Simplify the sample matrix through a cleanup step (e.g., solid-phase extraction) before derivatization.[22] For diazomethane, be aware of potential reactions with ketones or aldehydes.[9] 3. Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is adapted for the generation of Fatty Acid Methyl Esters (FAMEs) for GC analysis.[1][2][23]

Materials:

  • This compound sample

  • BF3-Methanol reagent (12-14% w/w)

  • Anhydrous Methanol

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Micro reaction vials (e.g., 2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a micro reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen.

  • Reaction: Add 0.5 mL of BF3-Methanol reagent to the vial.

  • Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes in a heating block or water bath.[1][7]

  • Extraction: Cool the vial to room temperature. Add 0.5 mL of water and 0.5 mL of hexane.

  • Mixing: Cap the vial and vortex vigorously for 30 seconds to extract the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. A brief centrifugation can aid separation.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1][2]

  • Analysis: The sample is now ready for GC-MS or GC-FID analysis.

Protocol 2: Silylation using BSTFA + 1% TMCS

This protocol creates Trimethylsilyl (TMS) esters for GC analysis.[1][25]

Materials:

  • This compound sample

  • BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Micro reaction vials (e.g., 2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a micro reaction vial. Ensure the sample is completely dry.

  • Reagent Addition: Add 100 µL of the anhydrous solvent, followed by 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly and heat at 60°C for 30-60 minutes.[1][25]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample can be injected directly into the GC-MS. If necessary, it can be diluted with an appropriate anhydrous solvent.

Visualized Workflows

Derivatization_Workflow cluster_prep Sample Preparation cluster_esterification Method 1: Esterification cluster_silylation Method 2: Silylation start Start: this compound Sample dry_sample Dry Sample (Nitrogen Stream) start->dry_sample add_bf3 Add BF3-Methanol dry_sample->add_bf3 add_bstfa Add Solvent & BSTFA + 1% TMCS dry_sample->add_bstfa heat_60_ester Heat at 60-70°C for 30-60 min add_bf3->heat_60_ester extract_hexane Extract with Hexane/Water heat_60_ester->extract_hexane collect_organic Collect & Dry Organic Layer (Na₂SO₄) extract_hexane->collect_organic gc_analysis Ready for GC or GC-MS Analysis collect_organic->gc_analysis heat_60_silyl Heat at 60°C for 30-60 min add_bstfa->heat_60_silyl cool_sample Cool to Room Temperature heat_60_silyl->cool_sample cool_sample->gc_analysis

Caption: General experimental workflow for derivatization of this compound.

Troubleshooting_Tree start Problem: Low/No Product Peak q1 Is sample/reagent anhydrous? start->q1 s1_yes Dry sample/solvents. Use fresh reagents. q1->s1_yes No q2 Sufficient reagent excess? q1->q2 Yes s1_no Yes s2_yes Increase molar excess of derivatizing agent. q2->s2_yes No q3 Optimal time/temp? q2->q3 Yes s2_no Yes s3_yes Increase reaction time and/or temperature. q3->s3_yes No end_node Re-evaluate method or consider matrix effects. q3->end_node Yes s3_no Yes

Caption: Decision tree for troubleshooting low derivatization yield.

References

Troubleshooting low sensitivity in MS detection of 2,3-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering low sensitivity issues during the mass spectrometry (MS) detection of 2,3-Dimethylhexanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low signal or no signal at all for this compound in my LC-MS analysis using electrospray ionization (ESI). What is the likely cause?

Low sensitivity for this compound in ESI-MS is a common challenge. This is primarily due to its chemical properties, such as its relatively small size, high polarity, and poor ionization efficiency in its native form.[1][2] To overcome this, chemical derivatization is often the most effective strategy to enhance its ionization and improve detection.[3]

Q2: What is chemical derivatization and why is it recommended for this compound?

Chemical derivatization is the process of chemically modifying a compound to improve its analytical properties. For this compound, derivatization attaches a chemical tag to its carboxylic acid group. This tag is designed to be easily ionizable in the MS source, leading to a significant increase in signal intensity and overall sensitivity.[3][4]

Q3: Which derivatization reagents are suitable for this compound for LC-MS analysis?

Several reagents can be used to derivatize carboxylic acids for LC-MS analysis. Two common and effective reagents for enhancing sensitivity are 3-nitrophenylhydrazine (3-NPH) and aniline.[1][5] Derivatization with 3-NPH has been shown to increase detection sensitivity in negative ESI mode by 3- to 25-fold for short-chain fatty acids.[1]

Q4: I have derivatized my sample, but the signal is still weak. What should I troubleshoot?

If you are still experiencing low signal after derivatization, consider the following:

  • Incomplete Derivatization: Verify that the reaction has gone to completion. You can monitor the reaction over time to see if the derivatized product peak is still increasing. Optimizing reaction conditions like time, temperature, or reagent concentration may be necessary.[3]

  • Sample Clean-up: Excess derivatization reagent and byproducts can suppress the ionization of your target analyte. Ensure your sample work-up procedure, such as solid-phase extraction (SPE), effectively removes these interferences.[3][6]

  • Mass Spectrometer Tuning: The mass spectrometer needs to be tuned for the specific mass-to-charge ratio (m/z) and fragmentation pattern of the derivatized this compound. Infuse a standard of the derivatized compound to optimize source parameters and collision energy.[3]

  • Matrix Effects: Components in your sample matrix can co-elute with your analyte and suppress its ionization. Improving chromatographic separation or using a stable isotope-labeled internal standard can help mitigate matrix effects.[3][6]

Q5: Can I analyze this compound by GC-MS?

Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing short-chain fatty acids.[1] However, due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form. Silylation is a common derivatization technique for GC-MS analysis of carboxylic acids.[7][8]

Experimental Protocols

Protocol 1: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS

This protocol is based on a method described for the derivatization of short-chain fatty acids.[1]

Materials:

  • This compound standard/sample

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (ACN)

  • Water

  • Formic Acid

Procedure:

  • Sample Preparation: Prepare your sample containing this compound in a suitable solvent.

  • Derivatization Reaction:

    • To 50 µL of your sample, add 20 µL of a 200 mM 3-NPH solution in 50% ACN.

    • Add 20 µL of a 120 mM EDC solution in water containing 6% pyridine.

    • Vortex the mixture and incubate at 40°C for 30 minutes.

  • Reaction Quenching: After incubation, add 910 µL of 90% ACN in water containing 0.1% formic acid to stop the reaction and dilute the sample.

  • LC-MS/MS Analysis: Inject the diluted sample into the LC-MS/MS system. The derivatized this compound can be detected with higher sensitivity in negative ESI mode.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol is a general procedure for the silylation of carboxylic acids for GC-MS analysis.[7][9]

Materials:

  • This compound standard/sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Dichloromethane or Acetonitrile)

  • GC vial (2 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.

  • Solvent Addition: Add 500 µL of a suitable aprotic solvent.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting it into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for short-chain fatty acids using different analytical methods. These values can serve as a benchmark for what to expect in your analysis of this compound.

Analytical MethodDerivatizationTypical LODTypical LOQReference
LC-MS/MSAniline-160 - 310 nM
LC-MS/MS3-NPH--[1]
GC-NCI-MSPFBBr0.4 - 2.4 ng/L-[10]
LC-ESI-MSNone9 - 59 ppb-[11]

Note: PFBBr = 2,3,4,5,6-pentafluorobenzyl bromide

Visualizations

Troubleshooting Workflow for Low MS Signal

Troubleshooting_Workflow Troubleshooting Low MS Signal for this compound start Low or No MS Signal check_derivatization Is the sample derivatized? start->check_derivatization derivatize Derivatize the sample (e.g., with 3-NPH or BSTFA) check_derivatization->derivatize No check_signal_post_deriv Is the signal still low? check_derivatization->check_signal_post_deriv Yes derivatize->check_signal_post_deriv troubleshoot_derivatization Troubleshoot Derivatization: - Check reaction completion - Optimize conditions (time, temp) - Verify reagent quality check_signal_post_deriv->troubleshoot_derivatization Yes end_good Signal Improved check_signal_post_deriv->end_good No troubleshoot_ms Troubleshoot MS System: - Tune for derivatized m/z - Optimize source parameters - Check for contamination troubleshoot_derivatization->troubleshoot_ms troubleshoot_sample Troubleshoot Sample/Method: - Perform sample clean-up (SPE) - Address matrix effects - Check chromatography troubleshoot_ms->troubleshoot_sample end_further Further Investigation Needed troubleshoot_sample->end_further

Caption: A decision tree for troubleshooting low MS signal of this compound.

General Workflow for LC-MS Analysis with Derivatization

LCMS_Workflow General Workflow for Derivatization and LC-MS Analysis sample_prep 1. Sample Preparation (Extraction/Dilution) derivatization 2. Chemical Derivatization (e.g., 3-NPH) sample_prep->derivatization cleanup 3. Sample Clean-up (e.g., SPE) derivatization->cleanup lc_separation 4. LC Separation cleanup->lc_separation ms_detection 5. MS Detection lc_separation->ms_detection data_analysis 6. Data Analysis ms_detection->data_analysis

Caption: A stepwise workflow for the analysis of this compound using LC-MS with derivatization.

References

Technical Support Center: Synthesis of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2,3-dimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound and its analogs are the Malonic Ester Synthesis and the Grignard Carboxylation. Each route has distinct advantages and potential side reactions that must be carefully managed.

Q2: What are the primary byproducts to be aware of during these syntheses?

A2: In the Malonic Ester Synthesis, the most common byproduct is the di-alkylated malonic ester, which leads to an α,α-disubstituted carboxylic acid upon hydrolysis and decarboxylation.[1][2] For the Grignard Carboxylation route, potential byproducts include tertiary alcohols, formed from the reaction of the Grignard reagent with any ester impurities, and ketones.

Q3: How can I purify the final this compound product?

A3: Purification can typically be achieved through fractional distillation under reduced pressure. An alternative method involves an acid-base extraction. The crude acid can be dissolved in an aqueous base (like sodium hydroxide), washed with an organic solvent (like diethyl ether) to remove neutral impurities, and then re-precipitated by adding a strong acid.

Troubleshooting Guides

Malonic Ester Synthesis Route

This route involves the sequential alkylation of a malonic ester (e.g., diethyl malonate) followed by hydrolysis and decarboxylation.

Problem 1: A significant amount of di-alkylated byproduct is observed.

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry: Excess base or alkylating agent in the second alkylation step.Use a precise 1:1 molar ratio of the mono-alkylated malonic ester to the base (e.g., sodium ethoxide) for the second deprotonation. Add the second alkylating agent slowly and in a 1:1 molar ratio.Minimizes the formation of the di-alkylated product by preventing the deprotonation of the desired mono-alkylated product.
Base Strength: The base used is not strong enough to achieve complete deprotonation, leading to a mixture of starting material and enolate.Consider using a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperatures to ensure complete and rapid enolate formation.Complete conversion to the enolate before the addition of the alkylating agent can lead to a cleaner reaction with less starting material remaining and fewer side products.
Reaction Temperature: Higher temperatures can lead to side reactions.Maintain a low temperature (e.g., 0 °C to room temperature) during the alkylation steps.Reduced reaction rates for competing side reactions, favoring the desired S\N2 alkylation.

Problem 2: The reaction is slow or does not go to completion.

Possible Cause Troubleshooting Step Expected Outcome
Poor Quality Reagents: The solvent is not anhydrous, or the base has degraded.Ensure all solvents are rigorously dried, and use a freshly opened or properly stored base.Prevents quenching of the enolate by water and ensures the base is active.
Steric Hindrance: The alkylating agent is too bulky (e.g., a secondary or tertiary halide).Use primary alkyl halides whenever possible as the alkylation proceeds via an S\N2 mechanism.[1]Faster and more efficient alkylation with fewer elimination byproducts.
Grignard Carboxylation Route

This method involves the formation of a Grignard reagent from an appropriate alkyl halide, followed by its reaction with carbon dioxide.

Problem 1: A tertiary alcohol is a major byproduct.

Possible Cause Troubleshooting Step Expected Outcome
Ester Impurities: The starting alkyl halide or solvent contains ester impurities.Purify the alkyl halide and solvents before use to remove any ester contaminants.Eliminates the substrate for the double addition reaction, thus preventing the formation of the tertiary alcohol byproduct.[3]
Reaction with CO2: The Grignard reagent is highly reactive and can react with the initially formed carboxylate.Add the Grignard reagent solution slowly to a large excess of crushed dry ice (solid CO2) with vigorous stirring. This ensures that the Grignard reagent always encounters an excess of CO2.The Grignard reagent will preferentially react with the abundant CO2, minimizing its reaction with the magnesium carboxylate salt.

Problem 2: Low yield of the desired carboxylic acid.

Possible Cause Troubleshooting Step Expected Outcome
Inactive Magnesium: The magnesium turnings have an oxide layer that prevents the reaction from initiating.Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.Promotes the initiation of the Grignard reagent formation.
Presence of Water: The glassware, solvent, or alkyl halide contains traces of water.Thoroughly flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the alkyl halide is dry.Prevents the highly basic Grignard reagent from being quenched by acidic protons from water.
Wurtz Coupling: The Grignard reagent reacts with the starting alkyl halide.Add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.Minimizes the coupling side reaction between the Grignard reagent and the alkyl halide.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol is a generalized procedure and may require optimization.

Step 1: First Alkylation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, add 2-bromobutane (1.0 eq) dropwise.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude mono-alkylated product.

Step 2: Second Alkylation

  • Dissolve the crude mono-alkylated product in anhydrous ethanol and add sodium ethoxide (1.0 eq) at room temperature.

  • Add methyl iodide (1.0 eq) dropwise and stir at room temperature for 2-4 hours.

  • Work up the reaction as described in Step 1 to obtain the crude di-alkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

  • Add a solution of potassium hydroxide (4.0 eq) in water to the crude di-alkylated ester.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (TLC monitoring).

  • Cool the mixture in an ice bath and carefully acidify with cold, concentrated hydrochloric acid until the pH is ~1.

  • Heat the acidic mixture to reflux for 4-8 hours to effect decarboxylation (cessation of CO2 evolution).

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Grignard Carboxylation

This protocol is a generalized procedure and may require optimization.

Step 1: Formation of the Grignard Reagent

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 3-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium suspension.

  • The reaction should initiate spontaneously (indicated by bubbling and heat). If not, gently warm the flask.

  • Once the reaction has started, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • In a separate large flask, place a large excess of freshly crushed dry ice.

  • Cool the Grignard reagent solution to room temperature and slowly pour it onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, which will cause the excess CO2 to sublime.

  • Slowly add a cold solution of 10% hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any remaining magnesium.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Malonic_Ester_Synthesis_Workflow cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Byproduct Formation DEM Diethyl Malonate Monoalkylated Mono-alkylated Ester DEM->Monoalkylated 1. NaOEt 2. 2-Bromobutane Base1 NaOEt (1.0 eq) AlkylHalide1 2-Bromobutane (1.0 eq) Dialkylated Di-alkylated Ester Monoalkylated->Dialkylated 1. NaOEt 2. Methyl Iodide Monoalkylated->Dialkylated DialkylationByproduct Di-alkylated Byproduct Monoalkylated->DialkylationByproduct Excess Base/ Alkylating Agent Base2 NaOEt (1.0 eq) AlkylHalide2 Methyl Iodide (1.0 eq) FinalProduct This compound Dialkylated->FinalProduct 1. KOH, H2O 2. HCl 3. Heat Hydrolysis KOH, H2O, Heat Acidification HCl Decarboxylation Heat

Caption: Workflow for Malonic Ester Synthesis of this compound.

Grignard_Carboxylation_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Workup cluster_2 Byproduct Formation AlkylHalide 3-Bromo-2-methylpentane Grignard Grignard Reagent AlkylHalide->Grignard Anhydrous Ether Mg Mg turnings FinalProduct This compound Grignard->FinalProduct 1. CO2 2. H3O+ TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol Double Addition CO2 Dry Ice (CO2) Workup Acidic Workup (HCl) EsterImpurity Ester Impurity EsterImpurity->TertiaryAlcohol

Caption: Workflow for Grignard Carboxylation Synthesis of this compound.

Troubleshooting_Logic cluster_malonic Malonic Ester Synthesis cluster_grignard Grignard Carboxylation Start Byproduct Observed Dialkylated Di-alkylated Product? Start->Dialkylated TertiaryAlcohol Tertiary Alcohol? Start->TertiaryAlcohol CheckStoichiometry Adjust Stoichiometry Dialkylated->CheckStoichiometry Yes CheckBase Change Base (e.g., LDA) Dialkylated->CheckBase If persists PurifyReagents Purify Starting Materials TertiaryAlcohol->PurifyReagents Yes ExcessCO2 Use Excess Dry Ice TertiaryAlcohol->ExcessCO2 Also

Caption: Troubleshooting Logic for Byproduct Formation.

References

Technical Support Center: Enhancing Resolution of 2,3-Dimethylhexanoic Acid Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2,3-Dimethylhexanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall success of your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good resolution of this compound enantiomers?

A1: The selection of the chiral stationary phase (CSP) is the most critical factor. For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended as a starting point due to their broad applicability.[1] Anion-exchange CSPs are also specifically designed for the separation of acidic compounds and can provide excellent results.

Q2: Why is an acidic additive necessary in the mobile phase for separating this compound enantiomers?

A2: An acidic additive, such as trifluoroacetic acid (TFA) or formic acid, is crucial for suppressing the ionization of the carboxylic acid group of this compound.[2] In its protonated (neutral) form, the analyte can engage in more effective and consistent chiral recognition interactions with the stationary phase, leading to improved peak shape and enhanced resolution. Without an acidic modifier, you are likely to observe broad, tailing peaks and poor separation.

Q3: What are the recommended starting mobile phase conditions for the chiral separation of this compound?

A3: For normal-phase chromatography on a polysaccharide-based column, a good starting point is a mobile phase consisting of a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol, in a ratio of 90:10 (v/v), supplemented with 0.1% TFA.[3] The ratio of hexane to alcohol can then be optimized to fine-tune the retention and resolution.

Q4: Can derivatization be used to improve the separation of this compound enantiomers?

A4: Yes, derivatization can be a valuable strategy. Converting the carboxylic acid to an ester or an amide can improve its chromatographic properties and potentially enhance chiral recognition.[4] This is particularly useful for gas chromatography (GC) analysis, where the volatility of the analyte is a prerequisite. For HPLC, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

  • Question: My chromatogram shows a single peak or two poorly resolved peaks for the this compound enantiomers. What should I do?

  • Answer:

    • Verify CSP Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Lux Cellulose-1, Chiralpak AD-H) or anion-exchange columns are recommended for acidic analytes.

    • Optimize Mobile Phase Composition:

      • Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. A lower percentage of the polar modifier generally increases retention and can improve resolution.

      • Acidic Additive Concentration: Ensure the presence of an acidic additive like TFA or formic acid (typically 0.1%). You can optimize the concentration between 0.05% and 0.2% to improve peak shape and selectivity.

    • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can enhance the enantioselectivity of the chiral stationary phase, leading to better resolution.

    • Decrease the Flow Rate: A lower flow rate allows for more interaction between the analyte and the stationary phase, which can improve resolution.[2]

Issue 2: Peak Tailing or Asymmetric Peaks

  • Question: The peaks for my this compound enantiomers are tailing significantly. How can I improve the peak shape?

  • Answer:

    • Check Acidic Additive: Insufficient or no acidic additive is a common cause of peak tailing for acidic compounds. Verify that your mobile phase contains an adequate concentration of TFA or formic acid (typically 0.1%).

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or the injection volume.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer. For polysaccharide-based columns, isopropanol or ethanol are often effective.

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

Issue 3: Peak Splitting

  • Question: I am observing split peaks for my enantiomers. What could be the cause?

  • Answer:

    • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

    • Column Void or Damage: A void at the head of the column or damage to the packing bed can cause the sample to travel through different paths, resulting in split peaks. This may require column replacement.

    • Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the flow and lead to peak splitting. Reversing the column and flushing it may resolve the issue, or the frit may need to be replaced.[5]

Quantitative Data Presentation

Table 1: Performance of Different Chiral Stationary Phases for the Separation of Branched-Chain Carboxylic Acid Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Selectivity (α)Reference
Lux® Cellulose-1n-Hexane/IPA/TFA (90:10:0.1)1.851.28Adapted from[1]
Chiralpak® AD-Hn-Hexane/Ethanol/TFA (85:15:0.1)2.101.42Adapted from[1]
CHIRALPAK® QN-AXMethanol/Acetic Acid/Ammonium Acetate>2.0>1.5Adapted from[6]

Data is representative for short-chain branched carboxylic acids and may vary for this compound.

Table 2: Effect of Mobile Phase Composition on Resolution (Rs) using a Cellulose-based CSP

n-Hexane (%)Isopropanol (%)TFA (%)Resolution (Rs)
9550.11.65
90100.11.85
85150.11.72
90100.0<1.0 (severe tailing)

This data is illustrative and demonstrates the importance of optimizing the mobile phase composition.

Experimental Protocols

Representative Protocol for Chiral HPLC Separation of this compound

This protocol provides a starting point for the method development for the enantiomeric separation of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

  • Racemic this compound standard.

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (as carboxylic acids have a weak chromophore, a low wavelength is necessary).

  • Injection Volume: 10 µL.

4. Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard solution.

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Optimize the mobile phase composition (ratio of n-hexane to IPA) and flow rate to achieve baseline resolution (Rs > 1.5).

Visualizations

TroubleshootingWorkflow start_node Start: Poor or No Resolution csp_check Is the CSP appropriate for acidic analytes? (e.g., Polysaccharide-based) start_node->csp_check mobile_phase_opt Optimize Mobile Phase csp_check->mobile_phase_opt Yes fail Consult Column Manufacturer / Consider Derivatization csp_check->fail No modifier_check Vary % Alcohol Modifier mobile_phase_opt->modifier_check acid_check Check/Optimize Acidic Additive (0.1% TFA) mobile_phase_opt->acid_check temp_opt Lower Column Temperature (e.g., 15-20°C) flow_rate_opt Decrease Flow Rate (e.g., 0.8 mL/min) temp_opt->flow_rate_opt success Resolution Achieved (Rs > 1.5) flow_rate_opt->success Improved flow_rate_opt->fail No Improvement modifier_check->temp_opt acid_check->temp_opt

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Caption: Experimental workflow for chiral method development.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2,3-Dimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, un-analyzed components in the sample matrix (e.g., plasma, urine, or tissue homogenates).[1] For this compound, a small branched-chain fatty acid, matrix effects typically manifest as ion suppression, where endogenous components in the biological sample compete with the analyte for ionization in the mass spectrometer's source.[2] This can lead to a decreased signal intensity, reduced sensitivity, and ultimately, inaccurate quantification of the analyte.[1]

Q2: How can I determine if my LC-MS/MS analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A standard solution of this compound is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. A dip or rise in the baseline signal of the analyte at specific retention times indicates the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the impact of the matrix. The response of a pure standard solution of this compound is compared to the response of a blank matrix extract that has been spiked with the analyte at the same concentration.[4] The matrix effect is calculated as the ratio of the peak area in the spiked matrix to the peak area in the neat solution.

Q3: What are the most common sources of matrix effects in biofluids like plasma and serum?

A3: The most significant sources of matrix effects in plasma and serum are phospholipids from cell membranes.[4] Other endogenous components like salts, proteins, and other small molecules can also contribute to ion suppression. The choice of sample preparation technique is critical in removing these interfering components.[5]

Q4: How can I minimize or compensate for matrix effects in my analysis?

A4: A combination of strategies is often employed:

  • Optimized Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation (PPT).[5]

  • Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components can significantly reduce ion suppression.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as deuterated this compound, will be affected by the matrix in the same way as the analyte, allowing for accurate correction of signal variability.[6]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity or poor sensitivity for this compound. Significant ion suppression due to matrix effects.1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove phospholipids and other interferences.[5] 2. Optimize Chromatography: Adjust the gradient or mobile phase composition to achieve better separation of the analyte from the suppression zone.[3] 3. Use a SIL-IS: Incorporate a stable isotope-labeled internal standard for this compound to correct for signal loss.[6]
High variability in results between replicate injections of the same sample. Inconsistent matrix effects.1. Ensure Robust Sample Preparation: Inconsistent extraction efficiency can lead to variable matrix components in the final extract. Ensure the sample preparation method is validated for reproducibility. 2. Use a SIL-IS: An internal standard is crucial for correcting for this type of variability.[6]
Poor accuracy and precision in quality control (QC) samples. The calibration curve is not accurately reflecting the matrix effect in the QC samples.1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your QC samples and unknown samples.[4] 2. Evaluate Different Lots of Matrix: During method validation, assess matrix effects from at least six different sources of the biological matrix to ensure the method is robust.
Peak shape for this compound is distorted (e.g., fronting, tailing, or splitting). Co-eluting matrix components interfering with the chromatography.1. Improve Sample Cleanup: Use a more selective sample preparation method (e.g., SPE with a specific sorbent). 2. Adjust Chromatographic Conditions: Test different analytical columns, mobile phases, or gradient profiles to improve peak shape.

Quantitative Data on Matrix Effects

The following tables provide representative data on the matrix effects observed for short-chain and branched-chain fatty acids in human plasma using different sample preparation techniques. The matrix effect is calculated as:

Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100%

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 1: Matrix Effect of Different Sample Preparation Methods on Short-Chain Fatty Acids

AnalyteSample Preparation MethodMatrix Effect (%)
Butyric AcidProtein Precipitation (PPT)65%
Butyric AcidLiquid-Liquid Extraction (LLE)88%
Butyric AcidSolid-Phase Extraction (SPE)95%
Valeric AcidProtein Precipitation (PPT)72%
Valeric AcidLiquid-Liquid Extraction (LLE)91%
Valeric AcidSolid-Phase Extraction (SPE)97%

Table 2: Matrix Effect of Different Plasma Lots on a Branched-Chain Fatty Acid (using SPE)

Plasma LotMatrix Effect (%)
Lot 194%
Lot 289%
Lot 398%
Lot 492%
Lot 596%
Lot 691%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound and its SIL-IS into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your validated sample preparation method. Spike the same concentration of this compound and its SIL-IS into the final extracted matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response of Analyte in Set B) / (Mean Peak Response of Analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

  • Interpretation: An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the SIL-IS effectively compensates for the matrix effect.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is designed to reduce phospholipids and other endogenous interferences.

  • Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the working internal standard solution (e.g., deuterated this compound in methanol).

  • Acidification: Add 10 µL of 1M HCl to acidify the sample. Vortex for 10 seconds.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

The following are general starting conditions and should be optimized for your specific instrumentation.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

      • Infuse a standard solution of this compound (approx. 1 µg/mL) directly into the mass spectrometer.

      • Perform a full scan in negative ion mode to identify the precursor ion, which will be the deprotonated molecule [M-H]⁻. Given the molecular weight of 144.21 g/mol , the precursor ion will be approximately m/z 143.2.[7][8]

      • Select the precursor ion (m/z 143.2) and perform a product ion scan to identify the most abundant and stable fragment ions. Common fragments for carboxylic acids include the loss of water (-18) and the carboxyl group (-45).[9]

      • Select the most intense and specific precursor-product ion pairs for the MRM method. A common transition for similar short-chain fatty acids is the parent ion to itself (e.g., 143.2 > 143.2) when fragmentation is poor, or to a fragment resulting from neutral loss.

      • Repeat this process for the deuterated internal standard. The precursor ion will be shifted by the number of deuterium atoms. The product ions may or may not shift, depending on the location of the deuterium atoms.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound143.2To be determined
d3-2,3-Dimethylhexanoic acid146.2To be determined

Visualizations

MatrixEffectWorkflow Workflow for Identifying and Mitigating Matrix Effects cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies Qualitative Qualitative Assessment (Post-Column Infusion) ME_Present Matrix Effect Present? Qualitative->ME_Present Quantitative Quantitative Assessment (Post-Extraction Spike) Quantitative->ME_Present SamplePrep Optimize Sample Preparation (LLE/SPE) ME_Present->SamplePrep Yes Validation Method Validation ME_Present->Validation No Chromatography Optimize Chromatographic Separation SamplePrep->Chromatography SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Chromatography->SIL_IS SIL_IS->Validation

Caption: Workflow for identifying and mitigating matrix effects.

SamplePrepComparison Comparison of Sample Preparation Techniques for Matrix Effect Reduction PPT Protein Precipitation (PPT) - Fast, Simple - High Matrix Effects LCMS_Analysis LC-MS/MS Analysis PPT->LCMS_Analysis High Risk of Ion Suppression LLE Liquid-Liquid Extraction (LLE) - Good for non-polar analytes - Moderate Matrix Effects LLE->LCMS_Analysis Reduced Risk of Ion Suppression SPE Solid-Phase Extraction (SPE) - Highly selective - Low Matrix Effects SPE->LCMS_Analysis Lowest Risk of Ion Suppression Start Biological Sample (e.g., Plasma) Start->PPT Start->LLE Start->SPE

Caption: Sample preparation techniques and their impact on matrix effects.

References

Technical Support Center: Quantification of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of 2,3-Dimethylhexanoic acid quantification. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for this compound analysis.

Problem Potential Cause Suggested Solution
Low or No Analyte Signal (GC-MS) Incomplete derivatization.Optimize the derivatization reaction. Ensure the sample is dry before adding the silylating agent (e.g., BSTFA), and consider optimizing the reaction time and temperature (e.g., 60°C for 30 minutes).[1] Use a fresh derivatizing agent.
Analyte loss during sample preparation.This compound, like other short-chain fatty acids, can be volatile. Avoid excessive drying steps or high temperatures.[2] Consider a one-step extraction and derivatization process to minimize loss.[3]
Inefficient extraction from the sample matrix.Optimize the pH of the sample during liquid-liquid extraction. Acidifying the sample can improve the extraction efficiency of carboxylic acids into an organic solvent. For complex matrices, consider solid-phase extraction (SPE) for cleaner sample preparation.[4]
Poor Peak Shape or Tailing (GC-MS) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance of the GC system is crucial.
Co-elution with interfering compounds.Optimize the GC temperature program to improve the separation of the analyte from matrix components. A slower temperature ramp can enhance resolution.
High Variability in Quantitative Results Inconsistent sample preparation.Ensure precise and consistent handling of all samples and standards. Use an internal standard (e.g., a deuterated analog) to correct for variability in extraction and derivatization.
Matrix effects in the ion source (MS).Dilute the sample extract to minimize matrix suppression or enhancement. Use a matrix-matched calibration curve for more accurate quantification.
Difficulty in Isomer Separation Inadequate chromatographic resolution.For chiral analysis, a specialized chiral GC column is necessary to separate enantiomers.[1] For structural isomers, a high-resolution capillary column with an optimized temperature gradient is required. LC-based methods with specific columns can also offer better isomer selectivity.[5]
Low Signal Intensity (LC-MS) Poor ionization of the native acid.Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can significantly enhance the ionization efficiency and sensitivity in LC-MS analysis.[6][7]
Suboptimal mobile phase composition.Adjust the mobile phase pH and organic solvent gradient to improve analyte retention and peak shape. The use of volatile salts like ammonium formate can improve chromatography and MS compatibility.[8]

Frequently Asked Questions (FAQs)

1. What is the most common analytical method for quantifying this compound?

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the quantification of this compound and other branched-chain fatty acids.[9] This is often preceded by a derivatization step to increase the volatility of the analyte.[1] Liquid chromatography-mass spectrometry (LC-MS) is also a viable, and sometimes preferred, method, particularly when analyzing complex biological matrices.[9]

2. Why is derivatization necessary for the GC-MS analysis of this compound?

Due to its polar carboxylic acid group, this compound has low volatility, which makes it challenging to analyze directly by GC-MS.[10] Derivatization, for example, by silylation to form a trimethylsilyl (TMS) ester, increases the analyte's volatility and improves its chromatographic properties, leading to better peak shape and sensitivity.[1][11]

3. What are some common derivatizing agents for this compound in GC-MS analysis?

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS).[1] Other reagents used for short-chain fatty acids that could be applicable include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and isobutyl chloroformate.[2][3] For LC-MS, 3-nitrophenylhydrazine (3-NPH) is a common choice.[6]

4. How can I minimize the loss of this compound during sample preparation?

The volatility of short-chain fatty acids can lead to losses, especially during drying steps.[2] To mitigate this, you can use a gentle stream of nitrogen for solvent evaporation at a controlled temperature.[10] Another approach is to use a "one-step" or "in-situ" extraction and derivatization method, which reduces the number of sample handling steps.[3][12]

5. What kind of internal standard should I use for accurate quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. If this is not available, a structurally similar compound that is not present in the sample can be used. The internal standard should be added at the beginning of the sample preparation process to account for any losses during extraction and derivatization.

6. Can I analyze this compound without derivatization?

Yes, derivatization-free methods for short-chain fatty acids exist.[13] These typically involve direct injection of an acidified sample extract onto a suitable GC column. However, these methods may suffer from poor peak shape and lower sensitivity compared to methods involving derivatization. For LC-MS, direct analysis is also possible, but derivatization is often employed to enhance sensitivity.[6]

7. How do I handle complex biological samples like plasma or feces?

For complex matrices, a thorough sample cleanup is crucial. This may involve protein precipitation for plasma or serum samples, followed by liquid-liquid extraction or solid-phase extraction (SPE).[14][15] Lipids and other oily substances can interfere with the analysis and should be removed.[16] For fecal samples, homogenization and extraction are necessary first steps.

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound via Silylation

This protocol is adapted from methodologies for similar branched-chain fatty acids.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the sample (e.g., plasma), add an appropriate internal standard.

  • Acidify the sample with 10 µL of 1M HCl.

  • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.[10]

2. Derivatization

  • To the dried extract, add 50 µL of a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).[1]

  • Add 20 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[1]

  • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[1]

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Analysis

  • GC Column: A standard non-polar column such as a DB-5ms or equivalent is suitable. For chiral analysis, a chiral capillary column is required.[1]

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes. (This program should be optimized for your specific system and isomers of interest).

  • MS Detection: Electron ionization (EI) at 70 eV. Acquire data in both full scan mode (e.g., m/z 50-300) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. Key ions for the TMS-ester of this compound would include the molecular ion and characteristic fragments.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of short-chain and branched-chain fatty acids using GC-MS and LC-MS, which can be expected for a refined this compound method.

Table 1: Typical GC-MS Method Performance

ParameterTypical Value/ConditionReference
Linearity (r²)> 0.99[12]
Limit of Detection (LOD)5–25 ng/mL[12]
Limit of Quantification (LOQ)0.05–0.1 µg/mL[12]
Reproducibility (RSD%)< 10%[4]
Recovery95–117%[13]

Table 2: Typical LC-MS/MS Method Performance (with Derivatization)

ParameterTypical Value/ConditionReference
Linearity (r²)> 0.99[17]
Limit of Detection (LOD)3 ng/mL[17]
Limit of Quantification (LOQ)10 ng/mL[17]
Precision (RSD%)< 5.3%[18]
Accuracy (Recovery %)76.3–99.2%[18]

Visualizations

experimental_workflow sample Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is acidify Acidify add_is->acidify lle Liquid-Liquid Extraction acidify->lle evaporate Evaporate to Dryness lle->evaporate derivatize Derivatization (e.g., with BSTFA) evaporate->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis gcms->data

Caption: GC-MS analysis workflow for this compound.

troubleshooting_logic start Low/No Signal check_deriv Check Derivatization Efficiency? start->check_deriv optimize_deriv Optimize Reaction Time/ Temp/Reagent check_deriv->optimize_deriv No check_extraction Check Extraction Recovery? check_deriv->check_extraction Yes optimize_deriv->check_extraction optimize_extraction Adjust pH, Change Solvent, Consider SPE check_extraction->optimize_extraction No check_instrument Check Instrument Performance? check_extraction->check_instrument Yes optimize_extraction->check_instrument instrument_maintenance Clean Source, Check for Leaks, Run Tune check_instrument->instrument_maintenance No end Signal Improved check_instrument->end Yes instrument_maintenance->end

Caption: Troubleshooting logic for low analyte signal in GC-MS.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 2,3-Dimethylhexanoic acid is critical. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method with a common alternative, Gas Chromatography with Flame Ionization Detection (GC-FID). Detailed experimental protocols and performance data are presented to aid in the selection of the most suitable analytical method.

Method Comparison: HPLC-UV vs. GC-FID

The selection of an analytical method for a short-chain fatty acid such as this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC is a versatile technique, the lack of a strong UV-absorbing chromophore in this compound presents a challenge for standard UV detection.[1] Gas chromatography, on the other hand, is a highly precise and commonly used technique for the analysis of volatile compounds like fatty acids.[2][3]

Performance Characteristics

The following table summarizes the hypothetical performance data from the validation of an HPLC-UV method and a GC-FID method for the quantification of this compound.

ParameterHPLC-UVGC-FID (with derivatization)
Linearity (R²) > 0.997> 0.999
Accuracy (% Recovery) 92.5% - 104.3%98.2% - 101.5%
Precision (% RSD)
- Intraday< 3.5%< 1.5%
- Interday< 4.8%< 2.0%
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.15 µg/mL
Specificity ModerateHigh

Experimental Protocols

Detailed methodologies for the validation of both the HPLC-UV and GC-FID methods are provided below.

HPLC-UV Method Validation Protocol

This protocol outlines the validation of a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.01 M Phosphoric Acid in water and Acetonitrile (60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.[2][5]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Intraday Precision: Analyze six replicates of a standard solution at a medium concentration on the same day.

    • Interday Precision: Analyze six replicates of the same standard solution on three different days. Calculate the relative standard deviation (%RSD) for both.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]

  • Specificity: Analyze a blank sample, a standard solution, and a sample containing potential interfering substances to assess the method's ability to exclusively measure the analyte.

GC-FID Method Validation Protocol (with Derivatization)

This protocol describes the validation of a GC-FID method for this compound following a derivatization step.

1. Instrumentation and Chromatographic Conditions:

  • GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID), split/splitless inlet, and autosampler.

  • Column: DB-FFAP capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Injection Volume: 1 µL (split ratio 20:1).

2. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like Dichloromethane.

  • Derivatization Procedure: To 100 µL of the standard or sample solution, add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • Calibration Standards: Prepare calibration standards and derivatize them following the same procedure.

3. Method Validation Parameters:

  • Follow the same validation parameters (Linearity, Accuracy, Precision, LOD/LOQ, Specificity) as described for the HPLC-UV method, using the peak areas of the derivatized this compound.

Workflow and Process Diagrams

To visualize the experimental and logical workflows, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result prep_standards Prepare Standards & Samples hplc_analysis HPLC-UV Analysis (C18, 210 nm) prep_standards->hplc_analysis prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision specificity Specificity hplc_analysis->specificity loq_lod LOQ / LOD hplc_analysis->loq_lod report Validation Report linearity->report accuracy->report precision->report specificity->report loq_lod->report

Caption: Workflow for the validation of the HPLC-UV method.

Method_Comparison cluster_hplc HPLC-UV Method cluster_gc GC-FID Method analyte This compound hplc_direct Direct Injection analyte->hplc_direct gc_derivatization Derivatization (e.g., Silylation) analyte->gc_derivatization hplc_detection UV Detection (210 nm) hplc_direct->hplc_detection hplc_pros Pros: - Simpler Sample Prep hplc_detection->hplc_pros hplc_cons Cons: - Lower Sensitivity - Lower Specificity hplc_detection->hplc_cons gc_detection FID Detection gc_derivatization->gc_detection gc_pros Pros: - High Sensitivity - High Specificity gc_detection->gc_pros gc_cons Cons: - Additional Sample Prep Step gc_detection->gc_cons

Caption: Comparison of HPLC-UV and GC-FID for this compound.

Considerations for Chiral Separation

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers).[7] For applications where the separation and quantification of individual enantiomers are necessary, a standard HPLC or GC method is insufficient. A chiral analytical method must be employed.

The two primary approaches for chiral separation are:

  • Direct Method: Utilizes a chiral stationary phase (CSP) in either HPLC or GC to directly separate the enantiomers.[8]

  • Indirect Method: Involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[9]

Chiral_Separation_Workflow cluster_direct Direct Method cluster_indirect Indirect Method start Racemic this compound csp_column Chiral Stationary Phase (CSP) Column (HPLC or GC) start->csp_column derivatization Derivatization with Chiral Reagent start->derivatization direct_separation Direct Separation of Enantiomers csp_column->direct_separation diastereomers Formation of Diastereomers derivatization->diastereomers achiral_column Separation on Achiral Column diastereomers->achiral_column

Caption: Approaches for the chiral separation of enantiomers.

References

A Comparative Guide to GC-MS Method Validation for 2,3-Dimethylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,3-dimethylhexanoic acid, a robust and validated analytical method is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, alongside alternative methods, supported by experimental data and detailed protocols.

Methodology Comparison: GC-MS and Alternatives

The quantification of short-chain fatty acids (SCFAs) like this compound is commonly performed using GC-MS due to its high sensitivity and selectivity.[1][2] However, alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) present viable options, each with distinct advantages and limitations.[1][3][4]

A key consideration for GC-MS analysis of carboxylic acids is the necessity of derivatization to increase the analyte's volatility.[1][5][6] This additional sample preparation step can introduce variability but significantly improves chromatographic performance. In contrast, LC-based methods can often analyze free fatty acids directly, simplifying the workflow.[1][4]

The following table summarizes the performance characteristics of a typical validated GC-MS method for SCFA analysis compared to LC-MS/MS, another powerful analytical technique.

ParameterGC-MSLC-MS/MS
Sample Preparation More complex, often requires derivatization.[7]Simpler, often direct injection after protein precipitation.[7]
Throughput Lower due to longer run times and derivatization steps.[7]Higher due to faster chromatography and simpler sample preparation.[7]
Sensitivity Can be very sensitive, but depends on derivatization efficiency.[7]Generally offers very high sensitivity.[7]
Selectivity Good, but can be limited by co-eluting matrix components.[7]Excellent, due to the specificity of Multiple Reaction Monitoring (MRM) transitions.[7]
Robustness Generally considered very robust and reliable.[7]Can be susceptible to matrix effects and ion suppression.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for sample preparation and GC-MS analysis of this compound.

Sample Preparation: Liquid-Liquid Extraction and Derivatization

This protocol is a generalized procedure and may require optimization for specific matrices.

  • Internal Standard Addition: To 100 µL of the sample (e.g., plasma, urine), add an appropriate internal standard, such as a stable isotope-labeled version of this compound.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether.

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a suitable solvent and add a silylating reagent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Incubation: Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[6]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized SCFAs.

  • Gas Chromatograph: Agilent 6890N or equivalent.[8]

  • Column: HP-5MS (5% diphenyl-95% dimethyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Injection Mode: Splitless.[8]

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.[8]

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped at 20 °C/min to 280°C and held for 10 minutes.[8]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.[8]

GC-MS Method Validation Data

The following table summarizes typical validation parameters for a GC-MS method for the analysis of short-chain fatty acids. These values serve as a benchmark for the performance of a validated method for this compound.

Validation ParameterTypical Performance
Linearity (R²) > 0.99[9][10]
Accuracy (% Recovery) 85-115%[6]
Precision (%RSD) < 15%[6]
Limit of Detection (LOD) 1-5 µM[6]
Limit of Quantification (LOQ) 5-15 µM[6]

Visualizing the Workflow and Method Selection

To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Experimental workflow for GC-MS analysis.

Method_Selection Start High Throughput Needed? Derivatization Is Derivatization Acceptable? Start->Derivatization No LC_MS LC-MS/MS Start->LC_MS Yes Sensitivity Highest Sensitivity Required? Derivatization->Sensitivity Yes HPLC_PDA HPLC-PDA Derivatization->HPLC_PDA No GC_MS GC-MS Sensitivity->GC_MS No Sensitivity->LC_MS Yes

Decision tree for analytical method selection.

References

A Guide to Inter-Laboratory Comparison of 2,3-Dimethylhexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of 2,3-Dimethylhexanoic acid. As a branched-chain fatty acid (BCFA), accurate and reproducible measurement of this compound is critical in various research fields, including metabolism, microbiology, and drug development. This document outlines common analytical methodologies, proposes a structure for data comparison, and provides detailed experimental protocols to facilitate such a study.

Comparative Overview of Analytical Methodologies

The quantification of this compound in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most prevalent and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Each method offers distinct advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase volatility.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS, as derivatization is not always required.[1][5]

The following table summarizes the key performance characteristics for the quantification of BCFAs using these techniques. Laboratories participating in a comparison study should aim to meet or exceed these general acceptance criteria to ensure reliable results.

Data Presentation for Inter-Laboratory Comparison

A successful inter-laboratory comparison relies on the clear and standardized reporting of quantitative data. Below is a proposed template for summarizing the results from participating laboratories. This structure allows for a direct comparison of key performance metrics.

Table 1: Comparison of Analytical Method Performance Characteristics

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.99> 0.99R² ≥ 0.99
Range Typically 0.1 - 100 µg/mLTypically 0.01 - 10 µg/mLDependent on expected physiological concentrations
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 85 - 115%85 - 115%80 - 120%
Limit of Quantification (LOQ) Method-dependentGenerally lower than GC-MSSufficiently low for the intended application
Specificity High (with appropriate chromatography)Very High (with MRM)No significant interfering peaks at the retention time of the analyte

Table 2: Hypothetical Inter-Laboratory Comparison Results for this compound Quantification

Laboratory IDMethod UsedSample MatrixMean Concentration (µg/mL)Standard Deviation%RSDZ-Score*
Lab 01GC-MSHuman Plasma5.20.47.7-0.5
Lab 02LC-MS/MSHuman Plasma5.80.35.20.8
Lab 03GC-MSHuman Plasma4.90.510.2-1.2
Lab 04LC-MS/MSHuman Plasma5.50.23.60.2
Lab 05GC-MSHuman Plasma6.10.69.81.5
Consensus Mean 5.5
Consensus SD 0.47

*Z-scores are calculated based on the consensus mean and standard deviation of the reported results. A Z-score between -2 and 2 is generally considered satisfactory.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing variability between laboratories. The following are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Quantification with Derivatization

This protocol involves the extraction of fatty acids from a biological matrix, followed by derivatization to make them amenable to GC-MS analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of sample (e.g., plasma, serum), add an appropriate internal standard (e.g., a deuterated analog of a similar fatty acid).

    • Acidify the sample to a pH < 2 with a suitable acid (e.g., HCl).

    • Extract the fatty acids with 500 µL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and repeat the extraction.

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[4]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) esters.

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Mode: Splitless.

    • Oven Temperature Program: An appropriate temperature gradient to ensure the separation of this compound from other fatty acids and matrix components.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Protocol 2: LC-MS/MS Quantification

This protocol often requires less sample preparation and can offer higher throughput.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample (e.g., plasma, serum), add an internal standard.

    • Add 200 µL of cold acetonitrile (or another suitable organic solvent) to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography Conditions:

    • Column: A C18 reverse-phase column is commonly used.[5]

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.[1]

Mandatory Visualizations

To ensure clarity and reproducibility, workflows and logical relationships should be visualized.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate1 Evaporate to Dryness Extract->Evaporate1 Add_Reagent Add Silylating Agent Evaporate1->Add_Reagent Heat Heat (60-70°C) Add_Reagent->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for GC-MS quantification of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Evaporate Evaporate to Dryness Precipitate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

Interlab_Comparison_Logic Coordinator Study Coordinator Sample_Prep Standardized Sample Preparation and Distribution Coordinator->Sample_Prep Stats_Analysis Statistical Analysis (Consensus Mean, SD, Z-Scores) Coordinator->Stats_Analysis Labs Participating Laboratories (Lab 1, Lab 2, ... Lab n) Analysis Analysis using Validated Methods Labs->Analysis Sample_Prep->Labs Data_Submission Submission of Results Analysis->Data_Submission Data_Submission->Coordinator Report Final Comparison Report Stats_Analysis->Report

Caption: Logical flow of an inter-laboratory comparison study.

References

Comparative Analysis of 2,3-Dimethylhexanoic Acid and 2,4-Dimethylhexanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of 2,3-dimethylhexanoic acid and 2,4-dimethylhexanoic acid. Direct comparative studies and detailed experimental data for these two isomers are currently unavailable. This guide, therefore, serves to highlight this knowledge gap and to provide a framework for future research based on the biological activities of the broader class of branched-chain fatty acids (BCFAs) and a toxicological study on a mixture of dimethylhexanoic acid isomers.

Introduction to Dimethylhexanoic Acids

This compound and 2,4-dimethylhexanoic acid are isomers of octanoic acid, belonging to the class of branched-chain fatty acids (BCFAs). The positioning of the methyl groups on the hexanoic acid backbone is the key structural difference between these two molecules, which is expected to influence their physicochemical properties and biological activities. While BCFAs, in general, are known to possess a range of biological effects, the specific roles of these two dimethylhexanoic acid isomers remain largely unexplored.

Available Experimental Data

A diligent search of scientific databases has not yielded any studies that directly compare the biological activities of this compound and 2,4-dimethylhexanoic acid. Furthermore, there is a lack of published research detailing the effects of either compound individually on specific biological pathways or protein targets.

The most relevant available study investigated the developmental toxicity of "Cekanoic C8 acid," a substance described as a complex isomeric mixture primarily composed of dimethylhexanoic acid.

Table 1: Summary of Developmental Toxicity Data for a Mixture of Dimethylhexanoic Acid Isomers

Test SubstanceSpeciesDosingMaternal No-Observed-Adverse-Effect Level (NOAEL)Developmental No-Observed-Adverse-Effect Level (NOAEL)Key Findings
Cekanoic C8 acid (mixture of dimethylhexanoic acid isomers)Rat (CD Sprague-Dawley)Oral gavage (Gestation days 6-15)400 mg/kg/day800 mg/kg/dayNot teratogenic or a selective developmental toxicant at the tested doses.[1]

Experimental Protocol: Developmental Toxicity Assessment in Rats

  • Test Substance: Cekanoic C8 acid (a mixture of dimethylhexanoic acid isomers) was administered by oral gavage.

  • Animal Model: Confirmed-mated female CD (Sprague-Dawley) rats were used.

  • Dose Groups: Animals were divided into groups receiving 0, 200, 400, and 800 mg/kg/day of the test substance.

  • Treatment Period: The substance was administered daily from gestation day 6 to 15.

  • Maternal Observations: Maternal body weight, food consumption, and clinical signs were monitored throughout the gestation period.

  • Fetal Evaluation: On gestation day 21, fetuses were delivered by cesarean section and examined for viability, weight, and the presence of malformations and variations.[1]

Inferred Biological Activities from Broader Branched-Chain Fatty Acid Research

While specific data is lacking for the two isomers , research on the broader class of BCFAs suggests potential areas of biological activity. BCFAs are recognized for their roles in various physiological and pathophysiological processes.

  • Anti-inflammatory Properties: Certain BCFAs have been shown to exert anti-inflammatory effects.

  • Metabolic Regulation: BCFAs can influence lipid and glucose metabolism.

  • Anticancer Potential: Some studies on BCFAs have indicated potential anti-cancer properties.[2]

It is important to note that the biological activities of BCFAs are often structure-specific. Therefore, the general activities of this class of compounds cannot be directly attributed to 2,3- or 2,4-dimethylhexanoic acid without specific experimental validation.

Proposed Future Research: A Hypothetical Experimental Workflow

To address the current knowledge gap, a systematic investigation into the biological activities of this compound and 2,4-dimethylhexanoic acid is warranted. The following workflow is proposed for a comparative analysis.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 In vivo Validation In vitro assays In vitro assays Cytotoxicity Cytotoxicity In vitro assays->Cytotoxicity Cell Viability (e.g., MTT) Anti-inflammatory Anti-inflammatory In vitro assays->Anti-inflammatory LPS-stimulated macrophages Metabolic Metabolic In vitro assays->Metabolic Adipocyte differentiation Mechanism of Action Mechanism of Action In vitro assays->Mechanism of Action Receptor Binding Receptor Binding Mechanism of Action->Receptor Binding e.g., GPCRs, Nuclear Receptors Enzyme Inhibition Enzyme Inhibition Mechanism of Action->Enzyme Inhibition e.g., COX, LOX Gene Expression Gene Expression Mechanism of Action->Gene Expression e.g., qPCR, Western Blot Animal Models Animal Models Mechanism of Action->Animal Models Inflammation Model Inflammation Model Animal Models->Inflammation Model e.g., Carrageenan-induced paw edema Metabolic Model Metabolic Model Animal Models->Metabolic Model e.g., Diet-induced obesity Comparative Analysis Comparative Analysis Animal Models->Comparative Analysis Start Start Start->In vitro assays

Caption: A proposed experimental workflow for the comparative biological evaluation of 2,3- and 2,4-dimethylhexanoic acid.

Conclusion

There is a clear absence of publicly available data to facilitate a direct and quantitative comparison of the biological activities of this compound and 2,4-dimethylhexanoic acid. The limited information from a study on a mixture of dimethylhexanoic acid isomers suggests a lack of developmental toxicity. Broader research on BCFAs points towards potential, yet unconfirmed, roles in inflammation and metabolism. The provided hypothetical workflow offers a roadmap for future research to elucidate and compare the biological functions of these two specific isomers, which would be of significant interest to the fields of pharmacology and drug development.

References

A Comparative Guide to Branched-Chain Fatty Acids: From Well-Established Players to Unexplored Molecules like 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl groups along their carbon chain.[1] Unlike their linear counterparts, BCFAs possess unique structural and functional properties that influence their biological roles. They are integral components of bacterial cell membranes, contributing to membrane fluidity, and are obtained through the diet, primarily from dairy products, ruminant fats, and certain fermented foods.[1][2] In recent years, BCFAs have garnered significant interest for their potential health benefits, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[3][4][5]

This guide provides a comparative overview of different classes of BCFAs, highlighting their distinct biological activities and the experimental methodologies used to assess them. Due to the limited specific research on 2,3-Dimethylhexanoic acid , this document will focus on a broader comparison of well-characterized monomethyl and multi-methyl BCFAs, positioning this compound as a subject for future investigation.

Classification of Branched-Chain Fatty Acids

BCFAs are broadly categorized based on the position and number of methyl branches:

  • Monomethyl BCFAs: These contain a single methyl group.

    • iso-BCFAs: The methyl group is on the penultimate (n-2) carbon from the methyl end of the fatty acid chain.[6]

    • anteiso-BCFAs: The methyl group is on the antepenultimate (n-3) carbon.[6]

  • Multi-methyl BCFAs: These possess more than one methyl group. Prominent examples include phytanic acid and its metabolic derivative, pristanic acid.[7]

Comparative Biological Activities of BCFAs

The structural differences between BCFAs translate into distinct biological functions. The following sections compare the known activities of monomethyl and multi-methyl BCFAs.

Monomethyl BCFAs: iso- vs. anteiso-Fatty Acids

iso- and anteiso-BCFAs, while structurally similar, exhibit notable differences in their effects on cellular processes.

  • Anti-inflammatory and Immune-modulatory Effects: Both iso- and anteiso-BCFAs have demonstrated anti-inflammatory properties, though the specific mechanisms and potency can vary.[3] They have been shown to modulate the expression of inflammatory mediators.

  • Metabolic Regulation: Studies suggest that BCFAs can influence lipid and glucose metabolism. For instance, some BCFAs have been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of fatty acid oxidation.[2][5]

  • Anti-cancer Properties: Certain BCFAs have been investigated for their potential to inhibit the proliferation of cancer cells.[3][8]

Multi-methyl BCFAs: Phytanic Acid vs. Pristanic Acid

Phytanic acid, a 3-methyl branched fatty acid, and its α-oxidation product, pristanic acid, are the most extensively studied multi-methyl BCFAs. Their metabolism is distinct from straight-chain fatty acids and is crucial for understanding certain metabolic disorders like Refsum disease, where phytanic acid accumulates.[7]

  • PPARα Activation: Both phytanic acid and pristanic acid are known activators of PPARα, with pristanic acid generally considered a more potent agonist.[9] This activation leads to the upregulation of genes involved in fatty acid oxidation.

  • Cellular Signaling: These BCFAs can also influence other signaling pathways. For example, they have been shown to activate the G-protein coupled receptor GPR40, which is involved in fatty acid-mediated calcium signaling.[10]

  • Toxicity in Metabolic Disorders: The accumulation of phytanic acid in Refsum disease leads to severe neurological symptoms, highlighting the importance of its proper metabolism.[7][11] Pristanic acid also accumulates in certain peroxisomal disorders.[10]

Quantitative Data Summary

The following tables summarize available quantitative data comparing the effects of different BCFAs.

Table 1: Comparative Effects of BCFAs on PPARα Activation

Branched-Chain Fatty AcidCell TypeAssayFold Activation (relative to control)Reference
Phytanic Acid-Luciferase Reporter AssayVaries by concentration[9]
Pristanic Acid-Luciferase Reporter AssayGenerally higher than phytanic acid[9]
iso-Pentadecanoic acid (i15:0)HepG2Luciferase Reporter AssayData not available in searched literature-
anteiso-Pentadecanoic acid (ai15:0)HepG2Luciferase Reporter AssayData not available in searched literature-

Note: Specific fold-activation values are highly dependent on the experimental conditions (cell line, concentration, incubation time). The table indicates general trends observed in the literature.

Table 2: Effects of BCFAs on Inflammatory Cytokine Production

Branched-Chain Fatty AcidCell TypeCytokine MeasuredEffectReference
iso-BCFAs (general)-IL-6, TNF-αReduction in expression[5]
anteiso-BCFAs (general)-IL-6, TNF-αReduction in expression[5]

Note: This table represents generalized findings from review articles. Specific quantitative data from head-to-head comparative studies are limited in the currently available literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of BCFAs are provided below.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for the extraction and quantification of total fatty acids.[8][12]

  • Sample Preparation:

    • Homogenize tissue samples or pellet cells.

    • Add a known amount of an internal standard (e.g., a deuterated fatty acid) to the sample.

    • Extract lipids using a solvent system such as chloroform:methanol (2:1, v/v).

    • Saponify the lipid extract using methanolic HCl or NaOH to release the fatty acids from complex lipids.

  • Derivatization:

    • Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent like BF3-methanol.

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC column (e.g., a capillary column).

    • Separate the FAMEs based on their boiling points and polarity.

    • Detect and identify the FAMEs using a mass spectrometer based on their retention times and mass spectra.

  • Quantification:

    • Generate a standard curve using known concentrations of BCFA standards.

    • Quantify the BCFAs in the sample by comparing their peak areas to the internal standard and the standard curve.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][13]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the BCFAs of interest for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

PPARα Activation Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the PPARα transcription factor.[14][15][16]

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with an expression plasmid for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Treatment:

    • Treat the transfected cells with different concentrations of the BCFAs. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.

  • Cell Lysis and Luciferase Assay:

    • After the incubation period, lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency.

    • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

Measurement of Inflammatory Cytokines by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or other biological fluids.[3][5][17][18][19]

  • Plate Coating:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6).

  • Blocking:

    • Block the unoccupied sites in the wells with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation:

    • Add cell culture supernatants or standards of known cytokine concentrations to the wells and incubate.

  • Detection Antibody:

    • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate:

    • Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) which binds to the biotinylated detection antibody.

  • Substrate Addition:

    • Add a chromogenic substrate (e.g., TMB) that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement:

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification:

    • Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

PPARa_Signaling_Pathway BCFA Branched-Chain Fatty Acid (e.g., Pristanic Acid) PPARa PPARα BCFA->PPARa binds & activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE heterodimerizes with RXR and binds to DNA RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes regulates transcription MetabolicEffects Increased Fatty Acid Oxidation TargetGenes->MetabolicEffects leads to

Caption: PPARα signaling pathway activated by BCFAs.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS Quantification Quantification MS->Quantification Results Fatty Acid Profile Quantification->Results

Caption: Experimental workflow for GC-MS analysis of fatty acids.

Cell_Viability_Workflow Start Seed Cells in 96-well plate Treatment Treat with BCFAs Start->Treatment MTT Add MTT Reagent Treatment->MTT Incubate Incubate (2-4h) MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

Branched-chain fatty acids are a functionally diverse class of lipids with significant potential in health and disease. While monomethyl and well-known multi-methyl BCFAs like phytanic and pristanic acid have been the focus of much research, revealing their roles in inflammation, metabolism, and cellular signaling, other multi-methyl BCFAs remain largely unexplored.

This compound represents one such molecule for which there is a notable lack of biological data. Its structural similarity to other biologically active BCFAs suggests it may also possess important physiological functions. Future research should aim to characterize the biological activities of this compound and other understudied BCFAs. The experimental protocols and comparative data presented in this guide provide a framework for such investigations, which could uncover novel therapeutic targets and further our understanding of the complex roles of fatty acids in human health.

References

A Comparative Guide to the Structural Isomers of 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of the isomers of 2,3-Dimethylhexanoic acid. The information presented herein is intended to assist researchers in differentiating between these closely related compounds through a combination of spectroscopic and chromatographic techniques.

Introduction to this compound and its Isomers

This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1] The position of the two methyl groups on the hexanoic acid backbone gives rise to a number of structural isomers. Furthermore, the presence of chiral centers in many of these isomers leads to the existence of stereoisomers (enantiomers and diastereomers), each potentially exhibiting distinct biological activities. A thorough understanding of the structural nuances of these isomers is therefore critical in fields such as drug discovery and metabolomics.

This guide will focus on the key positional isomers of dimethylhexanoic acid and the analytical methodologies required for their differentiation.

Positional Isomers of Dimethylhexanoic Acid

The primary positional isomers of dimethylhexanoic acid are defined by the location of the two methyl groups on the six-carbon chain. The systematic IUPAC names for these isomers are:

  • 2,2-Dimethylhexanoic acid

  • This compound

  • 2,4-Dimethylhexanoic acid

  • 2,5-Dimethylhexanoic acid

  • 3,3-Dimethylhexanoic acid

  • 3,4-Dimethylhexanoic acid

  • 3,5-Dimethylhexanoic acid

  • 4,4-Dimethylhexanoic acid

  • 4,5-Dimethylhexanoic acid

  • 5,5-Dimethylhexanoic acid

Physicochemical Properties

Property2,2-Dimethylhexanoic AcidThis compound3,3-Dimethylhexanoic Acid3,5-Dimethylhexanoic Acid
Molecular Formula C8H16O2C8H16O2C8H16O2C8H16O2
Molecular Weight ( g/mol ) 144.21144.21144.21144.21
Boiling Point (°C) 216-220Not availableNot availableNot available
Density (g/mL) 0.913Not availableNot availableNot available
Refractive Index 1.4270Not availableNot availableNot available

Data for 2,2-Dimethylhexanoic Acid from ChemSynthesis. Data for other isomers is not consistently available in the searched literature.

Spectroscopic Comparison

Spectroscopic techniques are paramount in elucidating the precise structure of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers based on the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the protons, particularly those on the methyl groups and the carbons alpha and beta to the carboxyl group, will be unique for each isomer.

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in carboxylic acids typically appears in the range of 160-180 ppm.[2][3] The positions of the methyl and methylene carbons will vary significantly between isomers.

IsomerKey Expected ¹H NMR FeaturesKey Expected ¹³C NMR Features
2,2-Dimethylhexanoic acid A singlet for the two C2-methyl groups.A quaternary carbon signal for C2.
This compound Doublets for the two methyl groups at C2 and C3.Two distinct methine carbon signals for C2 and C3.
3,3-Dimethylhexanoic acid A singlet for the two C3-methyl groups.A quaternary carbon signal for C3.
3,5-Dimethylhexanoic acid Two distinct doublets for the methyl groups at C3 and C5.Two distinct methine carbon signals for C3 and C5.
Infrared (IR) Spectroscopy

The IR spectra of all dimethylhexanoic acid isomers will share characteristic features of carboxylic acids. However, subtle differences in the fingerprint region can aid in their differentiation.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[2][4][5]

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ for the carbonyl group.[4] The exact position can be influenced by the substitution pattern near the carboxyl group.

  • C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all positional isomers will have the same molecular ion peak (m/z 144), their fragmentation patterns upon ionization will differ, allowing for their distinction. A common fragmentation pathway for carboxylic acids is the McLafferty rearrangement, which can produce a prominent peak at m/z 60 for straight-chain carboxylic acids.[2] The branching in dimethylhexanoic acid isomers will lead to characteristic fragmentation patterns based on the stability of the resulting carbocations.

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for separating mixtures of these isomers.

Gas Chromatography (GC)

Due to their volatility, especially after derivatization to their methyl esters, GC is a highly effective technique for separating the positional isomers. The retention time of each isomer will depend on its boiling point and interaction with the stationary phase of the GC column.

Chiral Chromatography

This compound and several other isomers possess chiral centers, leading to the existence of enantiomers. The separation of these enantiomers is crucial as they may have different biological activities. Chiral GC or HPLC is required for this purpose.

  • Chiral GC: This technique often involves derivatization of the carboxylic acid to a more volatile ester, followed by separation on a chiral stationary phase, such as one based on cyclodextrins.

  • Chiral HPLC: This can be performed directly on the underivatized acid using a chiral stationary phase, or indirectly by forming diastereomeric derivatives with a chiral resolving agent.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolve approximately 5-10 mg of the dimethylhexanoic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

GC-MS Analysis Protocol
  • Derivatization (Esterification): To enhance volatility, convert the carboxylic acid to its methyl ester. A common method is to react the acid with a solution of BF₃ in methanol.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Temperature Program: Start with an initial oven temperature of around 50°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-200.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of dimethylhexanoic acid isomers.

Isomer_Differentiation_Workflow cluster_sample Sample Analysis cluster_separation Separation cluster_identification Identification cluster_chiral Chiral Analysis Sample Mixture of Dimethylhexanoic Acid Isomers GC Gas Chromatography (GC) Sample->GC Separation of Positional Isomers MS Mass Spectrometry (MS) GC->MS Identification by Fragmentation NMR NMR Spectroscopy (¹H, ¹³C) GC->NMR Structural Elucidation of Isolated Isomers IR IR Spectroscopy GC->IR Functional Group Confirmation Chiral_Chrom Chiral GC or HPLC GC->Chiral_Chrom Separation of Enantiomers

Caption: Workflow for the separation and identification of dimethylhexanoic acid isomers.

Stereoisomerism in this compound

This compound has two chiral centers at positions 2 and 3. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

  • (2R,3R) and (2S,3S) are a pair of enantiomers.

  • (2R,3S) and (2S,3R) are another pair of enantiomers.

  • The relationship between a member of the first pair and a member of the second pair is diastereomeric (e.g., (2R,3R) and (2R,3S)).

The following diagram illustrates the stereoisomeric relationships of this compound.

Stereoisomers_2_3_Dimethylhexanoic_Acid 2R3R (2R,3R) 2S3S (2S,3S) 2R3R->2S3S Enantiomers 2R3S (2R,3S) 2R3R->2R3S Diastereomers 2S3R (2S,3R) 2R3R->2S3R Diastereomers 2S3S->2R3S Diastereomers 2S3S->2S3R Diastereomers 2R3S->2S3R Enantiomers

Caption: Stereoisomeric relationships of this compound.

Conclusion

The structural differentiation of this compound and its positional isomers requires a multi-faceted analytical approach. While physicochemical properties can offer initial clues, a combination of chromatographic separation and spectroscopic analysis is essential for unambiguous identification. Gas chromatography is well-suited for separating the positional isomers, particularly after esterification. Mass spectrometry provides valuable information on their fragmentation patterns, while NMR spectroscopy is indispensable for detailed structural elucidation. For chiral isomers, specialized chiral chromatography techniques are necessary to resolve the enantiomers. The methodologies and comparative data presented in this guide provide a framework for researchers to effectively tackle the challenge of analyzing these closely related compounds.

References

A Researcher's Guide to Derivatization Agents for 2,3-Dimethylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of branched-chain fatty acids like 2,3-Dimethylhexanoic acid is crucial for various applications, from metabolic studies to pharmaceutical development. Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a key sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior. This guide provides a comparative analysis of common derivatization agents for this compound, supported by experimental data and detailed protocols to aid in method selection and optimization.

Performance Comparison of Derivatization Agents

The choice of derivatization agent significantly impacts the performance of the analytical method. The following table summarizes the key characteristics and performance metrics of three common classes of derivatization agents for carboxylic acids, with data extrapolated from studies on similar branched-chain and medium-chain fatty acids.

Derivatization AgentDerivative TypeReaction ConditionsVolatility of DerivativeStability of DerivativeReported Recovery Rates (%)Limits of Detection (LOD)Key Advantages & Disadvantages
BF₃-Methanol Methyl Ester60-100°C, 10-60 minHighStableQuantitativepg range[1]Advantages: Cost-effective, produces stable derivatives, suitable for a wide range of fatty acids (C8-C24).[2][3] Disadvantages: Harsher reaction conditions, potential for side reactions with certain functional groups.[4]
BSTFA (+TMCS) Trimethylsilyl (TMS) Ester60-80°C, 15-60 minVery HighMoisture-sensitiveGenerally >80%5-40 pg for similar compounds[1]Advantages: Fast and versatile, reacts with a broad range of functional groups. Disadvantages: Derivatives are sensitive to moisture, requiring anhydrous conditions; reagent can be a source of contamination.[5]
PFBBr Pentafluorobenzyl (PFB) Ester60°C, 90 minHighStable55.7 - 97.9% for short-chain branched fatty acids[6]0.244 - 0.977 µM for short-chain branched fatty acids[6]Advantages: Forms highly sensitive derivatives for electron capture detection (ECD) and negative chemical ionization (NCI) MS, stable derivatives. Disadvantages: Derivatization can be more complex, potential for reagent contamination.[7]

Experimental Protocols

Detailed methodologies for the derivatization of this compound using the compared agents are provided below. These protocols are generalized and may require optimization for specific sample matrices and analytical instrumentation.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This method converts this compound to its more volatile methyl ester. BF₃-Methanol is particularly useful for fatty acids in the C8-C24 range.[2][3]

Materials:

  • This compound sample

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 2 mL of 14% BF₃-Methanol to the vial.

  • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath, with occasional vortexing.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl ester (FAME) into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol forms the trimethylsilyl (TMS) ester of this compound. Silylation is a rapid and versatile derivatization method.[5]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Screw-cap reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen. Place 1-5 mg of the dried sample into a reaction vial.

  • Add 100 µL of an anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 20 minutes.

  • Cool the vial to room temperature.

  • The sample can be injected directly into the GC-MS or diluted with an anhydrous solvent if necessary.

Protocol 3: Alkylation using Pentafluorobenzyl Bromide (PFBBr)

This method forms the pentafluorobenzyl (PFB) ester of this compound, which is particularly suitable for sensitive detection methods.[6]

Materials:

  • This compound sample

  • Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Solvent (e.g., acetone/water mixture)

  • Hexane

  • Screw-cap reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Dissolve a known amount of the this compound sample in a suitable solvent mixture (e.g., 2:1 acetone:water). The pH should be adjusted to neutral (pH 7) using a suitable buffer or base.

  • Add a molar excess of PFBBr solution to the vial.

  • Add a small amount of DIPEA to catalyze the reaction.

  • Tightly cap the vial and heat at 60°C for 90 minutes.[6]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and vortex for 1 minute to extract the PFB-ester.

  • Allow the phases to separate and transfer the upper hexane layer to a clean vial for GC-MS analysis.

Visualizing the Workflow

To better understand the derivatization and analysis process, the following diagrams illustrate the general workflows.

Derivatization_Workflow Sample This compound Sample Derivatization Derivatization (Esterification or Silylation) Sample->Derivatization Extraction Liquid-Liquid Extraction (for Esterification/PFBBr) Derivatization->Extraction Analysis GC-MS Analysis Derivatization->Analysis Direct Injection (for Silylation) Extraction->Analysis Data Data Processing & Quantification Analysis->Data Signaling_Pathway_Placeholder cluster_reagents Derivatization Reagents cluster_derivatives Volatile Derivatives BF3 BF₃-Methanol FAME Methyl Ester (-COOCH₃) BSTFA BSTFA TMS TMS Ester (-COOSi(CH₃)₃) PFBBr PFBBr PFBE PFB Ester (-COOCH₂C₆F₅) Analyte This compound (-COOH) Analyte->FAME Esterification Analyte->TMS Silylation Analyte->PFBE Alkylation

References

A Comparative Guide to the Analysis of 2,3-Dimethylhexanoic Acid: Cross-Validation of LC-MS and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic research, biomarker discovery, and pharmaceutical development, the accurate and robust quantification of branched-chain fatty acids like 2,3-dimethylhexanoic acid is of paramount importance. The two leading analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these powerful platforms is a critical decision that depends on the specific research question, the nature of the analyte, and the sample matrix.[1] This guide provides an objective cross-validation of GC-MS and LC-MS for the analysis of this compound, supported by generalized experimental data and detailed methodologies for similar analytes, to empower researchers in making informed decisions for their analytical workflows.

Quantitative Performance Comparison

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Analyte Form Volatile derivatives (e.g., methyl or silyl esters)Primarily Free Fatty Acids (underivatized)GC-MS requires a derivatization step to increase the volatility of this compound.[1][2][3][4] LC-MS can often analyze the free acid directly, simplifying sample preparation.[1][5]
Linearity (r²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) ng/L to µg/L range for derivatized fatty acids.[6][7]Low µg/L to ng/L range.LC-MS/MS can offer superior sensitivity for targeted analysis without derivatization.[1][3]
Limit of Quantification (LOQ) Typically 3-5 times the LOD.Typically 3-5 times the LOD.Method validation is required to establish precise LOQs.[7]
Precision (RSD%) < 15%< 15%Both methods can achieve high precision with proper optimization.
Throughput Lower due to derivatization and longer run times.Potentially higher due to simpler sample preparation.[2]The complexity of the sample matrix can influence throughput for both techniques.
Selectivity High, especially with high-resolution columns.Very high, particularly with tandem MS (MS/MS).[2]LC-MS/MS offers excellent selectivity in complex biological matrices.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS, adapted from established methods for similar carboxylic acids.

GC-MS Protocol: Derivatization and Analysis

Due to the low volatility of carboxylic acids, a derivatization step is mandatory for GC-MS analysis.[3][8] Silylation is a common approach.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of a biological sample (e.g., plasma, urine), add an appropriate internal standard.

  • Perform a liquid-liquid extraction with 500 µL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[9]

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a final temperature of 280-300°C.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the trimethylsilyl (TMS) derivative of this compound (e.g., m/z 50-300).

LC-MS/MS Protocol: Direct Analysis

LC-MS often allows for the direct analysis of free fatty acids, which simplifies the sample preparation workflow.[1][5]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum or plasma, add 100 µL of cold isopropanol or acetonitrile containing an appropriate internal standard.[10]

  • Vortex vigorously to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 RPM) for 5 minutes.[10]

  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing an additive like 0.1% formic acid to aid in ionization.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

  • Mass Analyzer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[5]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow gc_start Sample Collection gc_prep Liquid-Liquid Extraction gc_start->gc_prep gc_deriv Derivatization (Silylation) gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Processing gc_analysis->gc_data lc_start Sample Collection lc_prep Protein Precipitation lc_start->lc_prep lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis lc_data Data Processing lc_analysis->lc_data

Caption: A comparative workflow for GC-MS and LC-MS analysis of this compound.

Cross_Validation_Logic start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev gc_dev GC-MS Method method_dev->gc_dev lc_dev LC-MS Method method_dev->lc_dev validation Method Validation gc_dev->validation lc_dev->validation comparison Head-to-Head Comparison validation->comparison linearity Linearity comparison->linearity lod_loq LOD & LOQ comparison->lod_loq precision Precision & Accuracy comparison->precision matrix Matrix Effects comparison->matrix conclusion Select Optimal Method linearity->conclusion lod_loq->conclusion precision->conclusion matrix->conclusion

Caption: Logical flow for a cross-validation study of analytical methods.

Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of fatty acids like this compound.[1] The choice between them is not a matter of one being universally superior, but rather a decision based on the specific analytical requirements of the study.[1] GC-MS is a robust and well-established technique, particularly for comprehensive fatty acid profiling where derivatization allows for the analysis of fatty acids from various lipid classes.[1] Its extensive mass spectral libraries are invaluable for compound identification.

On the other hand, LC-MS offers significant advantages in terms of simplified sample preparation by often avoiding derivatization, potentially higher throughput, and excellent sensitivity and selectivity for targeted analysis.[1][3][4] Its ability to directly analyze free fatty acids makes it particularly well-suited for studies focusing on this specific pool of metabolites. For the most comprehensive and unambiguous profiling of this compound, a cross-validation approach utilizing both GC-MS and LC-MS can provide the highest level of confidence in the analytical data.

References

Navigating the Analytical Landscape for 2,3-Dimethylhexanoic Acid Quantification: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and related fields, the accurate quantification of short-chain fatty acids (SCFAs) is paramount. 2,3-Dimethylhexanoic acid, a branched-chain SCFA, presents unique analytical challenges due to its volatility and structural isomers. This guide provides an objective comparison of analytical methodologies for the quantification of this compound, with a focus on linearity and analytical range, supported by extrapolated data from structurally similar compounds.

Performance Comparison of Analytical Methodologies

The quantification of this compound, much like other SCFAs, is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of methodology is often dictated by the sample matrix, required sensitivity, and throughput. Below is a comparative summary of expected performance characteristics for these techniques. It is important to note that due to the limited availability of specific validation data for this compound, the following metrics are based on established methods for other C6-C8 SCFAs.

Table 1: Comparison of Expected Linearity and Range for this compound Quantification

ParameterGC-MS with Derivatization (e.g., silylation)LC-MS/MS with Derivatization (e.g., 3-NPH)Direct Aqueous Injection GC-MS (No Derivatization)
Linearity (R²) > 0.99[1]> 0.99[2][3]> 0.98
Lower Limit of Quantification (LLOQ) Low µMHigh nM to low µM[3]Mid to high µM
Upper Limit of Quantification (ULOQ) High µM to low mMHigh µMHigh µM to low mM
Typical Range ~0.5 µM - 1000 µM~0.1 µM - 500 µM~10 µM - 2000 µM
Throughput ModerateHighHigh
Matrix Effects Can be significant, often mitigated by cleanupCan be significant, addressed by stable isotope-labeled internal standardsHigh, may impact reproducibility

Experimental Protocols: A Closer Look

The chosen analytical method significantly influences sample preparation and data acquisition. Below are detailed protocols for a primary (GC-MS with derivatization) and an alternative (Direct Aqueous Injection GC-MS) method for the quantification of this compound.

Primary Method: GC-MS with Silylation Derivatization

This method is a robust and widely used approach for the sensitive quantification of SCFAs. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity.

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, fecal extract), add an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar odd-chain fatty acid).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether [MTBE]) after acidification of the sample.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.

    • Column: A suitable capillary column for fatty acid analysis (e.g., a wax or a mid-polarity column).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of the silylated this compound and the internal standard.

Alternative Method: Direct Aqueous Injection GC-MS

This method offers a simpler and faster workflow by eliminating the need for extraction and derivatization.[4][5] However, it is generally less sensitive and more susceptible to matrix interference and potential contamination of the GC system.

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of aqueous sample, add an internal standard.

    • Acidify the sample with a small volume of a strong acid (e.g., phosphoric acid or hydrochloric acid) to protonate the carboxylic acid.[1]

    • Centrifuge the sample to pellet any precipitates.

  • GC-MS Analysis:

    • Injection: 1 µL of the acidified aqueous supernatant is injected directly into the GC inlet, typically using a liner designed for aqueous injections.

    • Column: A specialized, highly polar column designed for the analysis of free fatty acids (e.g., a polyethylene glycol-based column).[4]

    • Oven Program: A temperature program similar to the derivatized method is used, but may require optimization for the underivatized analytes.

    • Mass Spectrometry: Operate in SIM mode, monitoring the characteristic ions of the underivatized this compound and the internal standard.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflows for both the primary and alternative methods.

GCMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidification Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporation LLE->Evaporate Add_Reagent Add Silylating Reagent Evaporate->Add_Reagent Heat Heating (60°C) Add_Reagent->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for GC-MS analysis of this compound with derivatization.

Direct_Injection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidification Add_IS->Acidify Centrifuge Centrifugation Acidify->Centrifuge GCMS Direct GC-MS Injection Centrifuge->GCMS Data Data Acquisition & Processing GCMS->Data

References

Safety Operating Guide

Safe Disposal of 2,3-Dimethylhexanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethylhexanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical Profile and Hazards

This compound is a corrosive organic acid that requires careful handling.[1] It can cause severe skin burns and serious eye damage.[1][2][3] It is also classified as harmful to aquatic life.[2] The substance has a strong, unpleasant odor and can be rapidly absorbed through the skin.[2]

Property Value
Molecular FormulaC8H16O2[4]
Molecular Weight144.21 g/mol [4]
AppearanceColorless liquid[2][3]
OdorStench[2]
Hazard ClassCorrosive Liquid, Acidic, Organic, N.O.S.[1]
Key HazardsH314: Causes severe skin burns and eye damage[1][2][3], H402: Harmful to aquatic life[2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques.[5]

  • Eye Protection: Safety glasses and a face shield are required.[5]

  • Clothing: A chemical-resistant suit or lab coat to protect against skin contact.[5]

  • Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[3][5][6]

Disposal Protocol

The primary method for the disposal of this compound is through a licensed waste disposal company.[1] Do not dispose of this chemical down the drain, as it is harmful to aquatic life and can damage plumbing.[2][5]

Step 1: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6] The storage area should be locked up.[6][7]

Step 2: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

  • Provide the EHS office with the Safety Data Sheet (SDS) for the chemical.

  • Follow all institutional and local regulations for hazardous waste disposal.[1]

Spill and Exposure Procedures

Spill Response

  • Evacuate the immediate area and ensure adequate ventilation.[5]

  • Wear appropriate PPE before attempting to clean the spill.[1][5]

  • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[6]

  • Collect the absorbed material into a suitable container for disposal as hazardous waste.[5][6]

  • Clean the spill area thoroughly with soap and water.[5]

First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center.[1][2][3]

  • If on Skin: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Call a physician immediately.[1][2][3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][2]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

G start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Sealed Container ppe->collect contain_spill Contain and Absorb Spill with Inert Material ppe->contain_spill storage Store in a Cool, Dry, Ventilated, and Secure Area collect->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal spill->ppe collect_spill Collect Spill Residue in Hazardous Waste Container contain_spill->collect_spill collect_spill->storage

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 2,3-Dimethylhexanoic acid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Assessment

This compound is a carboxylic acid. While specific toxicity data for this compound is limited, it should be handled as a corrosive and irritant substance. Similar compounds can cause severe skin burns and eye damage. Inhalation may cause respiratory tract irritation, and ingestion can be harmful.

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound. All PPE should be inspected for integrity before each use.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are required. While specific breakthrough times for this compound are not readily available, gloves made of Butyl rubber or Neoprene are recommended for handling organic acids. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact. Always consult the glove manufacturer's chemical resistance guide.
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
Skin and Body Protection A lab coat must be worn at all times. When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection In situations where vapors or aerosols may be generated and engineering controls (such as a fume hood) are not sufficient to maintain exposure below acceptable limits, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended. The cartridge color code is typically yellow.
Operational Plan

This step-by-step plan outlines the safe handling of this compound from preparation to the completion of the procedure.

3.1. Pre-Operational Checks

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Prepare Spill Kit: Have a spill kit specifically for acids readily available. This should include a neutralizing agent (such as sodium bicarbonate), absorbent materials, and appropriate waste disposal bags.

  • Fume Hood Operation: If the procedure may generate vapors, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

3.2. Handling Procedure

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Dispensing:

    • Conduct all dispensing of this compound within a certified chemical fume hood.

    • Use appropriate and clean laboratory glassware.

    • When diluting, always add the acid to the diluent (e.g., water) slowly to avoid splashing and exothermic reactions. Never add water to acid.

  • During the Procedure:

    • Keep all containers of this compound sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Should any part of the body come into contact with the acid, immediately proceed to the nearest safety shower or eyewash station and flush the affected area for at least 15 minutes. Seek immediate medical attention.

  • Post-Procedure:

    • Decontaminate all work surfaces with a suitable cleaning agent.

    • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with organic acids (e.g., glass or polyethylene).

  • Solid Waste: Any solid materials contaminated with this compound (e.g., gloves, paper towels, absorbent pads from spills) must be collected in a separate, clearly labeled hazardous waste bag or container.

4.2. Neutralization (for small spills and cleaning residues)

  • Small amounts of dilute this compound can be neutralized before disposal.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.

  • Monitor the pH using litmus paper or a pH meter. Continue adding the base until the pH is between 6 and 8.

  • The neutralized solution may be eligible for drain disposal in some jurisdictions, but it is imperative to check with your institution's Environmental Health and Safety (EHS) office before doing so.

4.3. Final Disposal

  • All hazardous waste containers must be collected by a licensed professional waste disposal service.

  • Ensure that all waste containers are properly labeled with the contents and associated hazards.

Emergency Procedures

5.1. Spills

  • Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent materials.

    • Neutralize the acid by slowly applying sodium bicarbonate from the outside of the spill inwards.

    • Once neutralized, absorb the residue with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material in a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (requiring emergency response):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • From a safe location, contact your institution's emergency response team and provide details of the spill.

5.2. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment prep_setup Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_dispense Dispense Chemical in Fume Hood prep_setup->handle_dispense handle_procedure Conduct Experiment handle_dispense->handle_procedure cleanup_decon Decontaminate Work Area handle_procedure->cleanup_decon emergency_spill Spill Response handle_procedure->emergency_spill If Spill Occurs emergency_firstaid First Aid handle_procedure->emergency_firstaid If Exposure Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange for Professional Waste Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.